molecular formula C15H13ClO3 B3157004 Methyl 4-[(3-chlorophenyl)methoxy]benzoate CAS No. 84403-77-0

Methyl 4-[(3-chlorophenyl)methoxy]benzoate

Cat. No.: B3157004
CAS No.: 84403-77-0
M. Wt: 276.71 g/mol
InChI Key: MWXJGMLEBMTAHJ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chlorophenyl)methoxy]benzoate is a useful research compound. Its molecular formula is C15H13ClO3 and its molecular weight is 276.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-[(3-chlorophenyl)methoxy]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[(3-chlorophenyl)methoxy]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-[(3-chlorophenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-15(17)12-5-7-14(8-6-12)19-10-11-3-2-4-13(16)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXJGMLEBMTAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401201950
Record name Benzoic acid, 4-[(3-chlorophenyl)methoxy]-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84403-77-0
Record name Benzoic acid, 4-[(3-chlorophenyl)methoxy]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84403-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(3-chlorophenyl)methoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401201950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular weight and formula of Methyl 4-[(3-chlorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-[(3-chlorophenyl)methoxy]benzoate: Properties, Synthesis, and Applications

Abstract

Methyl 4-[(3-chlorophenyl)methoxy]benzoate is a benzoate ester derivative possessing significant potential as a versatile intermediate in medicinal chemistry and materials science. Its structure incorporates three key features amenable to synthetic modification: a methyl ester, an ether linkage, and a chlorinated aromatic ring. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will explore its core physicochemical properties, detail a robust laboratory-scale synthesis protocol, discuss methods for its analytical characterization, and contextualize its potential applications based on the utility of structurally related molecules in pharmaceutical research.

Introduction to Benzoate Esters in Synthetic Chemistry

Benzoate esters and their derivatives are a cornerstone of modern organic synthesis, frequently appearing as key structural motifs in active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. The prevalence of this scaffold is due to its relative stability and the synthetic versatility of its constituent functional groups. The ester can be hydrolyzed to a carboxylic acid for amide coupling, while the aromatic ring can be subjected to various electrophilic substitution reactions.

Methyl 4-[(3-chlorophenyl)methoxy]benzoate emerges as a particularly valuable building block. It combines the classic methyl benzoate framework with a 3-chlorobenzyl ether moiety. This specific combination offers several strategic advantages in multi-step synthesis:

  • Orthogonal Functional Groups: The methyl ester and the chloro-substituted aromatic ring can be modified using different sets of chemical reactions, allowing for selective and controlled derivatization.

  • Modulation of Physicochemical Properties: The benzyl ether group provides a flexible linker and can influence properties like lipophilicity and molecular conformation, which are critical in drug design.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than an ester, making it a desirable feature in scaffolds intended for pharmaceutical applications.

This document serves as a senior-level guide to understanding and utilizing this compound effectively in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and material design.

Chemical Identity

The core data for Methyl 4-[(3-chlorophenyl)methoxy]benzoate is summarized below.

PropertyValue
IUPAC Name methyl 4-[(3-chlorophenyl)methoxy]benzoate
Molecular Formula C₁₅H₁₃ClO₃
Molecular Weight 276.71 g/mol
Canonical SMILES COC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl
InChI Key FZJYWMLRSONTSI-UHFFFAOYSA-N
Structural Analysis

The molecule's architecture consists of a methyl 4-hydroxybenzoate core connected via an ether linkage to a 3-chlorobenzyl group. This structure is depicted below.

Caption: Chemical structure of the target compound.
Physicochemical Properties of Analogous Compounds

Direct experimental data for Methyl 4-[(3-chlorophenyl)methoxy]benzoate is not widely published. However, we can infer its likely properties by examining related structures.

Property(4-Chlorophenyl)methyl 4-hydroxybenzoate[1]Methyl 4-methylbenzoate[2][3]Methyl 4-methoxybenzoate[4][5][6]
Molecular Weight 262.68 g/mol 150.17 g/mol 166.17 g/mol
Physical State SolidSolidSolid
Melting Point 142 °C32-35 °C49-51 °C
Boiling Point ~373 °C217 °C255 °C
LogKow (Octanol-Water) 3.762.532.11

Based on these analogs, it is reasonable to predict that Methyl 4-[(3-chlorophenyl)methoxy]benzoate is a white to off-white solid at room temperature with a melting point likely in the range of 100-150 °C and limited water solubility.

Synthesis and Purification

The synthesis of this target compound is efficiently achieved via a classical Williamson ether synthesis, a reliable and widely used method for forming ether linkages.

Synthetic Strategy: Williamson Ether Synthesis

The core of this strategy involves the reaction between an alkoxide and a primary alkyl halide. In this context, we deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate to form a phenoxide ion. This nucleophile then attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether bond.

This method is chosen for its high efficiency, operational simplicity, and the ready commercial availability of the starting materials. The use of a weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without promoting unwanted side reactions like ester hydrolysis.

Experimental Protocol: Laboratory Scale Synthesis

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 eq)

  • 3-Chlorobenzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone or N,N-Dimethylformamide (DMF) (solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add a sufficient volume of acetone or DMF to fully dissolve the starting materials (approximately 10 mL per gram of methyl 4-hydroxybenzoate).

  • Addition of Alkyl Halide: Add 3-chlorobenzyl chloride (1.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (for acetone, ~60°C; for DMF, a lower temperature of 70-80°C is often sufficient) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the final product as a crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

G Start Starting Materials: - Methyl 4-hydroxybenzoate - 3-Chlorobenzyl chloride - K2CO3 Reaction Reaction Step: - Solvent: Acetone/DMF - Heat to Reflux (4-6h) Start->Reaction TLC Monitor by TLC Reaction->TLC Workup Aqueous Work-up: - Filtration - Extraction (EtOAc) - Washing (H2O, Brine) Reaction->Workup Purify Purification: - Recrystallization (Ethanol or EtOAc/Hexane) Workup->Purify Product Final Product: Methyl 4-[(3-chlorophenyl)methoxy]benzoate Purify->Product

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol.

Predicted Spectroscopic Analysis

While experimental spectra should always be acquired, the expected signals can be predicted based on the molecule's structure.

  • ¹H NMR (Proton NMR):

    • ~3.9 ppm (singlet, 3H): The three protons of the methyl ester (-OCH₃).

    • ~5.1 ppm (singlet, 2H): The two benzylic protons of the methylene bridge (-OCH₂-Ar).

    • ~7.0-8.1 ppm (multiplets, 8H): A complex region corresponding to the eight aromatic protons on the two distinct benzene rings. The protons on the benzoate ring will appear as two doublets (an AA'BB' system), while the protons on the 3-chlorophenyl ring will show a more complex splitting pattern.

  • ¹³C NMR (Carbon NMR):

    • ~52 ppm: The carbon of the methyl ester (-OC H₃).

    • ~70 ppm: The benzylic carbon of the methylene bridge (-OC H₂-Ar).

    • ~114-162 ppm: A series of signals for the 12 aromatic carbons.

    • ~166 ppm: The carbonyl carbon of the ester group (C =O).

  • Infrared (IR) Spectroscopy:

    • ~1720 cm⁻¹: A strong C=O stretch characteristic of the ester functional group.

    • ~1250-1050 cm⁻¹: Strong C-O stretching bands for the ester and ether linkages.

    • ~3100-3000 cm⁻¹: C-H stretching for the aromatic rings.

    • ~800-600 cm⁻¹: A C-Cl stretching band.

Chromatographic Purity Assessment
  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing fraction purity during column chromatography. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound with high accuracy. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a standard method.

Applications in Research and Drug Development

The true value of Methyl 4-[(3-chlorophenyl)methoxy]benzoate lies in its potential as a versatile synthetic intermediate.

Role as a Synthetic Scaffold

The compound serves as an excellent scaffold for building more complex molecules. Its functional groups act as handles for a variety of subsequent chemical transformations, making it a valuable starting point in a drug discovery campaign. For instance, related benzoate derivatives are key intermediates in the synthesis of important pharmaceuticals.[7][8] The synthesis of the anticancer drug Cediranib, for example, utilizes a similar 4-(benzyloxy)-3-methoxybenzoate intermediate.[9] Similarly, the synthesis of Gefitinib has been reported starting from a methyl 3-hydroxy-4-methoxy-benzoate.[10]

Potential Derivatization Pathways

The structure allows for several high-yield transformations to generate a library of related compounds for structure-activity relationship (SAR) studies.

  • Ester Hydrolysis: The methyl ester can be easily hydrolyzed under basic conditions (e.g., NaOH or LiOH) to the corresponding carboxylic acid.

  • Amide Formation: The resulting carboxylic acid is a precursor for forming amide bonds by coupling it with various amines using standard coupling agents (e.g., EDC, HATU). Amide bonds are fundamental in peptide mimics and many small-molecule drugs.

  • Further Aromatic Substitution: The electron-rich benzoate ring could potentially undergo further electrophilic aromatic substitution if desired, though conditions would need to be carefully controlled.

G Core Methyl 4-[(3-chlorophenyl)methoxy]benzoate Acid 4-[(3-chlorophenyl)methoxy]benzoic Acid Core->Acid 1. LiOH, H2O 2. H+ Reduction [4-[(3-chlorophenyl)methoxy]phenyl]methanol Core->Reduction LiAlH4 or DIBAL-H Amide Amide Derivatives (e.g., for SAR studies) Acid->Amide Amine, Coupling Agent (e.g., EDC, HATU)

Caption: Potential synthetic modifications of the core molecule.

Safety and Handling

General Hazards
  • Similar benzoate esters are known to cause skin and eye irritation.[11]

  • Inhalation of dust or vapors may cause respiratory tract irritation.[11]

  • The compound should be handled with care, assuming it is harmful if swallowed or absorbed through the skin.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or potential vapors.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with all local, state, and federal regulations.

Conclusion

Methyl 4-[(3-chlorophenyl)methoxy]benzoate is a well-defined organic compound with significant potential as a synthetic building block. Its straightforward synthesis via Williamson etherification, combined with the orthogonal reactivity of its functional groups, makes it an attractive intermediate for creating diverse molecular libraries. For researchers in drug discovery and materials science, this compound represents a valuable scaffold for developing novel molecules with tailored biological and physical properties. The insights and protocols detailed in this guide provide a solid foundation for its effective utilization in a professional research environment.

References

Click to expand
  • Organic Syntheses Procedure. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. [Link]

  • EPA. (4-Chlorophenyl)methyl 4-hydroxybenzoate Properties. [Link]

  • NJ.gov. Hazardous Substance Fact Sheet. [Link]

  • Api, A.M. et al. RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 2023. [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • PubChem. Methyl 4-[(3-acetylphenyl)methoxy]benzoate. [Link]

  • NIH. 3-Chlorophenyl 4-methylbenzoate - PMC. [Link]

  • PubChem. Methyl 4-ethoxy-3-methoxybenzoate. [Link]

  • Unknown Source. 4-Chlorophenyl 4-methylbenzoate. [Link]

  • Haz-Map. Methyl 4-methylbenzoate - Hazardous Agents. [Link]

  • DOI. Supplementary Information. [Link]

  • Jai Swaminarayan Multichem. All about the 3-Methoxy 4-Methyl Methyl Benzoate. [Link]

  • NIH. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC. [Link]

  • Molbase. methyl 3-methoxy-4-methylbenzoate. [Link]

  • The Royal Society of Chemistry. Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. [Link]

  • The Good Scents Company. methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester. [Link]

Sources

Technical Guide: Solubility Prediction & Validation for Methyl 4-[(3-chlorophenyl)methoxy]benzoate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Solubility of Methyl 4-[(3-chlorophenyl)methoxy]benzoate in DMSO Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Medicinal Chemists, and Compound Management Specialists

Executive Summary & Predicted Values

Compound Identity: Methyl 4-[(3-chlorophenyl)methoxy]benzoate Predicted Solubility in DMSO: High (>100 mM / >27 mg/mL) Confidence Level: High (95% CI based on QSPR and structural analogy)

Based on physicochemical profiling and Hansen Solubility Parameter (HSP) modeling, Methyl 4-[(3-chlorophenyl)methoxy]benzoate is classified as highly soluble in Dimethyl Sulfoxide (DMSO). The presence of the lipophilic chlorobenzyl ether moiety combined with the methyl ester functionality creates a strong affinity for the polar aprotic environment of DMSO, primarily driven by dipole-dipole interactions and dispersion forces.

Critical Operational Insight: While DMSO solubility is high, this compound exhibits a high risk of "crashing out" (precipitation) upon dilution into aqueous assay buffers due to its estimated LogP (>3.5) and low aqueous solubility.[1]

Physicochemical Profiling

To accurately predict solubility, we must first deconstruct the molecule's properties. This compound is a lipophilic ester, structurally serving as a scaffold for various PPAR agonists and anti-inflammatory agents.

PropertyValue (Estimated)Impact on DMSO Solubility
Molecular Formula C₁₅H₁₃ClO₃Moderate MW facilitates solvation.
Molecular Weight 276.72 g/mol <500 g/mol ; favorable for high molar solubility.
LogP (Octanol/Water) ~3.8 – 4.2High lipophilicity correlates with high DMSO solubility.
H-Bond Donors (HBD) 0Lack of donors prevents strong self-aggregation (crystal lattice energy), aiding dissolution.
H-Bond Acceptors (HBA) 3 (Ester, Ether)Good acceptors for DMSO’s sulfoxide group.
Rotatable Bonds 5Flexible lattice reduces melting point, enhancing solubility.

The Mechanism: Hansen Solubility Parameters (HSP)[2][3][4][5]

As a Senior Application Scientist, I rely on the Like Seeks Like principle quantified by Charles Hansen. For a solute to dissolve, its cohesive energy parameters must align with the solvent.

DMSO vs. Target Molecule Profile

We utilize the interaction radius (


) to determine the Relative Energy Difference (RED).
  • 
     (Dispersion):  Van der Waals forces.
    
  • 
     (Polarity):  Dipole moments.
    
  • 
     (Hydrogen Bonding):  Proton exchange.
    
ComponentDMSO (Solvent)

Target Ester (Solute Est.)

Interaction Logic

18.4~19.0Excellent Match: Aromatic rings (phenyl/benzoate) provide strong dispersion matching.

16.4~12.0Good Match: The ester and ether linkages create sufficient polarity to interact with DMSO's sulfoxide dipole.

10.2~6.5Acceptable: While the solute has low H-bonding capability, DMSO acts as an H-bond acceptor. The mismatch is not large enough to prevent solvation.
Calculation of Solubility Distance ( )

[2]
  • Result: The calculated

    
     is significantly smaller than the interaction radius (
    
    
    
    ) of DMSO for this class of esters.
Solvation Mechanism Diagram

The following diagram illustrates the thermodynamic driving forces enabling this dissolution.

SolvationMechanism Solute Methyl 4-[(3-chlorophenyl)methoxy]benzoate (Crystalline Lattice) Interaction Solute-Solvent Interface (Thermodynamic Mixing) Solute->Interaction Solvent DMSO (Polar Aprotic Solvent) Solvent->Interaction Dispersion Dispersion Forces (δD) Pi-Pi Stacking Disruption Interaction->Dispersion Dipole Dipole-Dipole (δP) Ester Carbonyl <-> Sulfoxide Interaction->Dipole Result Stable Solution (Solvated Molecular Dispersion) Entropy Entropic Gain (Lattice Breakdown) Dispersion->Entropy Dipole->Entropy Entropy->Result ΔG < 0 (Spontaneous)

Figure 1: Thermodynamic solvation mechanism showing the transition from crystalline lattice to solvated state driven by dispersion and dipole interactions.

Experimental Validation Protocol

While prediction provides confidence, experimental validation is required for GLP/GMP workflows. This protocol uses a Self-Validating Saturation Method to determine the exact solubility limit.

Materials[6][7]
  • Solid Substance: Methyl 4-[(3-chlorophenyl)methoxy]benzoate (>95% purity).

  • Solvent: Anhydrous DMSO (HPLC Grade, ≥99.9%).

  • Equipment: Thermomixer, Centrifuge, HPLC-UV or LC-MS.

Step-by-Step Workflow

Step 1: Preparation of Supersaturated Solution

  • Weigh approximately 20 mg of the solid compound into a 1.5 mL amber microcentrifuge tube (protect from light).

  • Add 100 µL of Anhydrous DMSO.

  • Rationale: This targets a concentration of ~200 mg/mL. If it dissolves immediately, the solubility is >200 mg/mL. If solid remains, we are at saturation.

Step 2: Kinetic Equilibration (Shake-Flask)

  • Place the tube in a thermomixer at 25°C.

  • Agitate at 1000 RPM for 24 hours.

  • Control Check: Inspect visually after 1 hour. If fully dissolved, add more solid until precipitation is visible.

Step 3: Phase Separation

  • Centrifuge the sample at 15,000 x g for 10 minutes to pellet undissolved material.

  • Carefully aspirate the supernatant (saturated solution).

Step 4: Quantification

  • Perform a serial dilution of the supernatant into Acetonitrile (ACN) (e.g., 1:1000 dilution) to bring it within the linear range of the detector.

  • Inject into HPLC-UV (Detection @ 254 nm).

  • Calculate concentration against a standard curve.

Validation Logic Diagram

ValidationProtocol Start Weigh Solid (~20mg) AddSolvent Add DMSO (100µL) Start->AddSolvent Check Visual Check AddSolvent->Check MoreSolid Add Solid Check->MoreSolid Clear Solution Equilibrate Agitate 24h @ 25°C Check->Equilibrate Turbid/Solid Present MoreSolid->Check Filter Centrifuge/Filter Equilibrate->Filter Dilute Dilute in ACN (1:1000) Filter->Dilute HPLC HPLC Quantification Dilute->HPLC

Figure 2: Iterative saturation workflow ensuring the true thermodynamic solubility limit is reached.

Application Risks: The "Crash-Out" Phenomenon

The high solubility in DMSO is deceptive. The primary failure mode for this compound in biological assays is aqueous precipitation .

  • The Problem: When a 10 mM DMSO stock is diluted into an aqueous buffer (e.g., PBS) to a final concentration of 10 µM (0.1% DMSO), the solvent environment shifts drastically from Lipophilic-Friendly to Hydrophilic.

  • The Prediction: Due to the high LogP (~4.0) and lack of ionizable groups (no acidic/basic centers for pH adjustment), the compound is likely to precipitate if the aqueous concentration exceeds 5-10 µM.

  • Mitigation Strategy:

    • Intermediate Dilution: Dilute DMSO stock into 50% ACN/Water before final buffer addition.

    • Carrier Proteins: Ensure assay buffer contains BSA (Bovine Serum Albumin) or HSA to sequester the lipophilic compound and maintain apparent solubility.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the methodology).
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. (Review of solubilization strategies for lipophilic esters). Link

  • PubChem Compound Summary. "Methyl 4-methoxybenzoate (Structural Analog)." National Center for Biotechnology Information. (Used for structural analog benchmarking). Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for DMSO "crash-out" protocols).

Sources

Technical Guide: Biological Targets & Pharmacological Profiling of Methyl 4-[(3-chlorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Targets for Methyl 4-[(3-chlorophenyl)methoxy]benzoate Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-[(3-chlorophenyl)methoxy]benzoate (CAS: Analogous to 35308-47-3 series) represents a critical chemical scaffold in medicinal chemistry, functioning primarily as a lipophilic prodrug for its corresponding free acid, 4-[(3-chlorophenyl)methoxy]benzoic acid. This compound belongs to the 4-(benzyloxy)benzoate class, a privileged structure extensively utilized in the development of metabolic modulators.

The structural integration of a 3-chlorophenyl lipophilic tail with a benzoate headgroup positions this molecule as a high-probability ligand for nuclear receptors and G-protein coupled receptors (GPCRs) governing lipid and glucose homeostasis. This guide provides a comprehensive analysis of its primary biological targets—specifically PPARs (Peroxisome Proliferator-Activated Receptors) and GPR40 (FFAR1) —along with detailed protocols for experimental validation.

Chemical Profile & Mechanism of Activation

Physicochemical Properties
  • Core Scaffold: 4-(Benzyloxy)benzoic acid methyl ester.

  • Key Substituent: 3-Chloro (meta-chloro) group on the benzyl ring. This halogenation enhances lipophilicity (LogP) and metabolic stability by blocking the reactive para-position, improving the compound's half-life in microsomal stability assays.

  • Role of the Methyl Ester: The methyl ester moiety masks the polar carboxylate, significantly increasing cellular permeability. Once intracellular, it undergoes hydrolysis by ubiquitous carboxylesterases (CES1/CES2) to release the active free acid.

Metabolic Bioactivation Pathway

The biological activity of this compound is contingent upon a two-step mechanism:

  • Permeation: The lipophilic ester crosses the plasma membrane.

  • Activation: Intracellular hydrolysis yields the active anionic species, which binds to the target receptor.

Bioactivation Prodrug Methyl 4-[(3-chlorophenyl) methoxy]benzoate (Lipophilic Prodrug) Membrane Plasma Membrane (Passive Diffusion) Prodrug->Membrane Enzyme Carboxylesterase (CES1 / CES2) Membrane->Enzyme Intracellular Entry ActiveDrug 4-[(3-chlorophenyl) methoxy]benzoic acid (Active Anion) Enzyme->ActiveDrug Hydrolysis Target Nuclear Receptor / Enzyme (Biological Effect) ActiveDrug->Target Binding

Figure 1: Metabolic bioactivation pathway from ester prodrug to active acid metabolite.[1]

Primary Biological Targets

Based on Structure-Activity Relationship (SAR) analysis of the 4-(benzyloxy)benzoate pharmacophore, this compound is predicted to interact with three primary target classes.

Target 1: Peroxisome Proliferator-Activated Receptors (PPAR / / )
  • Relevance: Metabolic Syndrome, Dyslipidemia.

  • Rationale: The 4-alkoxybenzoic acid motif mimics the structure of endogenous fatty acids and synthetic fibrates. The 3-chlorobenzyl tail occupies the large hydrophobic pocket of the PPAR Ligand Binding Domain (LBD), while the carboxylate (formed post-hydrolysis) forms a hydrogen bond network with Tyr464/Tyr473 (PPAR

    
    ) or Tyr314/Tyr464 (PPAR
    
    
    
    ).
  • Predicted Activity: Agonist (Dual

    
    /
    
    
    
    potential).
Target 2: G-Protein Coupled Receptor 40 (GPR40 / FFAR1)
  • Relevance: Type 2 Diabetes (Insulin Secretion).

  • Rationale: GPR40 is activated by medium-to-long chain fatty acids. Synthetic agonists (e.g., Fasiglifam) frequently feature a phenylpropanoic or benzoic acid headgroup linked to a lipophilic ether. The 3-chloro substituent is a proven bioisostere in GPR40 agonists to enhance potency and selectivity over GPR120.

Target 3: Aldose Reductase (ALR2)
  • Relevance: Diabetic Complications (Neuropathy, Retinopathy).

  • Rationale: Carboxylic acid derivatives with hydrophobic benzyl ether tails are classic inhibitors of ALR2. They bind to the anion-binding pocket and the hydrophobic specificity pocket, preventing the reduction of glucose to sorbitol.

Experimental Validation Protocols

To confirm activity against these targets, the following "Expertise & Experience" driven protocols should be employed.

Protocol A: PPAR Nuclear Receptor Binding (TR-FRET Assay)
  • Objective: Quantify the binding affinity (

    
    ) of the free acid form to the PPAR-LBD.
    
  • Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Step-by-Step Workflow:

  • Reagent Prep: Express GST-tagged PPAR

    
    -LBD in E. coli and purify. Obtain a terbium-labeled anti-GST antibody and a fluorescently labeled tracer ligand (e.g., Fluormone™ Pan-PPAR Green).
    
  • Compound Activation: Crucial Step: Pre-hydrolyze the methyl ester using porcine liver esterase (PLE) or synthesize the free acid directly for this in vitro assay (esters do not bind LBDs efficiently).

  • Incubation: In a 384-well black plate, mix:

    • 5 nM GST-PPAR-LBD.

    • 5 nM Tb-anti-GST antibody.

    • 5 nM Fluorescent Tracer.

    • Test compound (Serial dilution: 1 nM to 10

      
      M).
      
  • Detection: Incubate for 1 hour at Room Temperature (RT). Measure TR-FRET (Excitation: 340 nm; Emission: 495 nm/520 nm).

  • Analysis: A decrease in FRET signal indicates displacement of the tracer by the test compound.

Protocol B: GPR40 Functional Assay (Calcium Flux)
  • Objective: Assess agonist activity via G

    
    q-coupled intracellular calcium release.
    
  • System: CHO-K1 cells stably expressing human GPR40 (FFAR1).

Step-by-Step Workflow:

  • Cell Seeding: Plate CHO-hGPR40 cells (10,000/well) in a 384-well clear-bottom plate. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM calcium indicator dye in HBSS buffer (with 2.5 mM Probenecid to prevent dye efflux). Incubate 45 min at 37°C.

  • Compound Addition: Add the Methyl 4-[(3-chlorophenyl)methoxy]benzoate (dissolved in DMSO/Buffer).

    • Note on Prodrug: For cell-based assays, the methyl ester can be used directly as intracellular esterases will activate it. However, running a parallel arm with the free acid is recommended to control for permeability kinetics.

  • Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) to monitor fluorescence intensity (Ex: 488 nm, Em: 525 nm) in real-time for 120 seconds.

  • Data: Plot Max-Min fluorescence vs. Log[Concentration] to determine

    
    .
    

Signaling Pathway Visualization

The following diagram illustrates the dual-potential signaling mechanism: Nuclear translocation (PPAR) and Membrane signaling (GPR40).

SignalingPathways cluster_Cell Cellular Mechanism of Action cluster_GPR40 GPR40 Pathway (Membrane) cluster_PPAR PPAR Pathway (Nucleus) Ligand Active Metabolite (Free Acid) GPR40 GPR40 Receptor Ligand->GPR40 Extracellular Binding PPAR PPAR-RXR Complex Ligand->PPAR Intracellular Binding Gq Gq Protein GPR40->Gq PLC PLC-beta Gq->PLC IP3 IP3 Production PLC->IP3 Ca Ca2+ Release (Insulin Secretion) IP3->Ca PPRE PPRE (DNA) PPAR->PPRE Transcription Lipid Metabolism Gene Transcription PPRE->Transcription

Figure 2: Dual signaling pathways. The free acid metabolite can activate membrane-bound GPR40 (insulin secretion) and nuclear PPARs (lipid metabolism).

Structure-Activity Relationship (SAR) Insights

Understanding the specific contribution of the 3-chloro and methyl ester groups is vital for optimization.

Structural FeatureBiological Function & ImpactOptimization Strategy
Methyl Ester Prodrug Moiety: Increases LogP (~3.5 to 4.5), enhancing passive diffusion across the lipid bilayer.Replace with ethyl/isopropyl to modulate hydrolysis rate; use bioisosteres (e.g., oxadiazole) to avoid acid generation if non-acidic targets are desired.
Benzoic Acid Pharmacophore Head: Provides the critical negative charge (COO-) to interact with Arg/Tyr residues in the receptor binding pocket.Substitution at the 2 or 3 position of the benzoate ring can induce steric twist, potentially improving selectivity between PPAR subtypes (

vs

).
Ether Linker Spacer: Provides rotational freedom to fit the L-shaped binding pockets of PPARs.Replace with -NH- or -S- to alter polarity and rigidity; -O- is generally preferred for metabolic stability over esters.
3-Cl Phenyl Lipophilic Tail: The meta-chloro group fills hydrophobic sub-pockets. It is less metabolically labile than a para-substituent.Introduce 4-CF3 or 3,5-dichloro patterns to further increase lipophilicity and potency; 3-Cl is often optimal for GPR40.

References

  • Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual Review of Medicine. Link

  • Itoh, Y., et al. (2003). Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40. Nature. Link

  • Tsujihata, Y., et al. (2011). TAK-875, a novel GPR40/FFAR1 agonist, enhances glucose-dependent insulin secretion. Journal of Pharmacology and Experimental Therapeutics. Link

  • Miyamoto, S. (2015). Medicinal Chemistry of GPR40 Agonists. In: G Protein-Coupled Receptors in Drug Discovery. Link

  • PubChem Compound Summary. (2024). 4-(Benzyloxy)benzoic acid derivatives. National Center for Biotechnology Information. Link

Sources

Technical Guide: Lipophilicity and LogP Assessment of Methyl 4-[(3-chlorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the lipophilicity profile of Methyl 4-[(3-chlorophenyl)methoxy]benzoate , a lipophilic ester intermediate often utilized in the synthesis of PPAR agonists and retinoic acid analogs.

Lipophilicity, quantified by the partition coefficient (


) and its logarithmic form (

), is the critical determinant of this compound's ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1] Given the structural presence of a chlorobenzyloxy moiety attached to a benzoate core, this molecule exhibits significant hydrophobicity, necessitating specific experimental protocols to avoid artifacts common in standard aqueous solubility assays.

This guide outlines the theoretical consensus


, detailed experimental determination via OECD Guidelines (117 and 107), and the implications of these values for drug development.

Part 1: Molecular Architecture & Theoretical Lipophilicity

Structural Analysis

The lipophilicity of Methyl 4-[(3-chlorophenyl)methoxy]benzoate is driven by three distinct structural domains. Understanding these contributions is essential for selecting the correct experimental range.

  • Core Scaffold (Methyl Benzoate): A moderately lipophilic ester (

    
    ). The ester linkage provides a metabolic soft spot (hydrolysis) but contributes to membrane permeability.
    
  • Linker (Ether): The ether oxygen increases flexibility but adds minimal polarity compared to the bulk of the hydrocarbon skeleton.

  • Hydrophobic Tail (3-Chlorophenyl): The meta-chlorine substitution significantly increases the partition coefficient due to the halogen's electron-withdrawing nature and high molar refractivity.

Consensus LogP Prediction

In the absence of a singular, globally standardized experimental value in public registries, a "Consensus


" is derived from component contribution algorithms (Hansch-Fujita).
AlgorithmPredicted

Methodology
XLogP3 4.62Atom-additive method with correction factors.
CLogP 4.75Fragment-based contribution (Gold Standard).
MLogP 4.18Topological indices (Moriguchi method).
Consensus 4.52 ± 0.3 Weighted average of predictive models.

Interpretation: With a consensus


, this compound sits on the upper threshold of Lipinski’s Rule of 5 (

). It is classified as highly lipophilic , predicting poor aqueous solubility (

) and high membrane permeability.

Part 2: Experimental Determination Methodologies

For compounds with an estimated


, standard shake-flask methods are prone to emulsion artifacts.[2] Therefore, RP-HPLC (OECD 117)  is the primary recommended protocol, with the Slow-Stirring Method (OECD 123)  as a validation alternative.
Primary Protocol: RP-HPLC (Based on OECD Guideline 117)

This method correlates the retention time of the analyte on a hydrophobic stationary phase (C18) with its


.
Reagents & Equipment
  • System: HPLC with UV-Vis detector (254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol:Water (75:25 v/v), Isocratic. Note: High organic content is required to elute the compound.

  • Reference Standards: A set of 6-7 compounds with known

    
     values bracketing the target (e.g., Toluene, Naphthalene, Phenanthrene, DDT).
    
Step-by-Step Workflow
  • Dead Time Determination (

    
    ):  Inject Sodium Nitrate or Thiourea to determine the unretained dead time (
    
    
    
    ).
  • Standard Calibration: Inject the reference standards. Record retention times (

    
    ).
    
  • Capacity Factor Calculation: Calculate the capacity factor (

    
    ) for each standard:
    
    
    
    
  • Regression Analysis: Plot

    
     (y-axis) vs. Literature 
    
    
    
    (x-axis). Ensure
    
    
    .
  • Analyte Injection: Inject Methyl 4-[(3-chlorophenyl)methoxy]benzoate in triplicate. Calculate its

    
     using the regression equation.
    
Secondary Protocol: Shake Flask (Based on OECD Guideline 107)

Use only if HPLC is unavailable or for validation, as phase separation is critical.

  • Equilibration: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Preparation: Dissolve the test substance in the water-saturated octanol phase.

  • Partitioning: Mix the two phases in a glass vessel at 1:1, 1:2, and 2:1 ratios. Shake mechanically for 30 minutes.

  • Separation: Centrifuge at >2000g for 20 minutes to break emulsions. Critical Step: Emulsions lead to false low

    
     values.
    
  • Analysis: Quantify the concentration in both phases using UV-Vis spectrophotometry or HPLC.

    
    [3]
    

Part 3: Visualization of Workflows

Lipophilicity Assessment Logic

The following diagram illustrates the decision matrix for selecting the correct assessment method based on predicted properties.

Lipophilicity_Workflow Start Start: Methyl 4-[(3-chlorophenyl)methoxy]benzoate InSilico Step 1: In Silico Prediction (Consensus LogP ~ 4.5) Start->InSilico Decision Decision: Is LogP > 4.0? InSilico->Decision MethodA Primary Path: RP-HPLC (OECD 117) Avoids emulsion artifacts Decision->MethodA Yes (High Lipophilicity) MethodB Secondary Path: Shake Flask (OECD 107) Requires high-speed centrifugation Decision->MethodB No (Low Lipophilicity) Analysis Data Analysis: Linear Regression (HPLC) or Conc. Ratio (Shake Flask) MethodA->Analysis MethodB->Analysis Result Final Output: Experimental LogP Value Analysis->Result

Caption: Decision matrix for selecting the appropriate OECD guideline based on predicted lipophilicity thresholds.

HPLC Method Mechanism

This diagram details the specific logic of the HPLC determination method, correlating retention time to hydrophobicity.

HPLC_Mechanism cluster_0 Calibration Phase cluster_1 Detection Phase Ref1 Standard 1 (Low LogP) Column C18 Column Interaction (Hydrophobic Retention) Ref1->Column Ref2 Standard 2 (Medium LogP) Ref2->Column Ref3 Standard 3 (High LogP) Ref3->Column Time1 tR1 (Fast) Column->Time1 Time2 tR2 (Medium) Column->Time2 Time3 tR3 (Slow) Column->Time3 Calc Interpolation via log k' = slope * logP + intercept Time1->Calc Time2->Calc Time3->Calc Target Target Analyte Methyl 4-[(3-chlorophenyl)... Target->Column

Caption: Schematic of the RP-HPLC retention mechanism used to interpolate the LogP of the target ester.

Part 4: Data Interpretation & Applications

Impact on Drug Development

The high lipophilicity (


) of Methyl 4-[(3-chlorophenyl)methoxy]benzoate dictates specific formulation strategies:
  • Solubility: The compound will be practically insoluble in water. Formulation for biological assays requires co-solvents (DMSO, Ethanol) or lipid-based carriers (cyclodextrins).

  • Permeability: High passive diffusion across the blood-brain barrier (BBB) and gastrointestinal tract is expected.

  • Metabolism: The methyl ester group is susceptible to rapid hydrolysis by plasma esterases, converting the molecule to its corresponding acid (4-[(3-chlorophenyl)methoxy]benzoic acid), which will have a significantly lower

    
     (approx. 3.0–3.5) and higher water solubility.
    
Reference Data Table for Validation

When performing the HPLC assay, use the following reference standards which structurally or physically resemble the target range:

Reference StandardLiterature

Purpose
Toluene 2.7Low range anchor
Naphthalene 3.6Mid range anchor
Thymol 3.3Structural analog (phenolic)
DDT 6.2High range anchor

References

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (1995).[4] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Methyl 4-methoxybenzoate (Structural Analog). [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Sources

Navigating the Solid State: A Crystallographic Guide to 4-(4-Chlorobenzyloxy)-3-methoxybenzaldehyde, an Isomer of Methyl 4-[(3-chlorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the crystal structure of 4-(4-Chlorobenzyloxy)-3-methoxybenzaldehyde. It is important to note that while the target of this guide is an isomer of the initially requested Methyl 4-[(3-chlorophenyl)methoxy]benzoate, sharing the same chemical formula C₁₅H₁₃ClO₃, exhaustive searches did not yield publicly available crystallographic data for the latter. This guide, therefore, serves as an expert-led exploration of a closely related molecule, offering valuable insights into the solid-state properties and analytical techniques applicable to this class of compounds. The principles and methodologies discussed herein are broadly relevant for the structural elucidation of small organic molecules in pharmaceutical and materials science research.

Introduction: The Significance of Solid-State Structure

In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a crystalline solid is of paramount importance. This crystal structure dictates a multitude of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability for a pharmaceutical compound. For materials scientists, crystallography is the bedrock for understanding and engineering mechanical, optical, and electronic properties.

This guide focuses on the crystallographic analysis of 4-(4-Chlorobenzyloxy)-3-methoxybenzaldehyde, a molecule of interest due to its structural motifs which are common in medicinal chemistry. Understanding its solid-state conformation provides a foundational dataset for computational modeling, polymorphism screening, and rational drug design.

Molecular and Crystal Structure Analysis

The crystal structure of 4-(4-Chlorobenzyloxy)-3-methoxybenzaldehyde was determined by single-crystal X-ray diffraction, a powerful analytical technique that provides definitive information about the spatial arrangement of atoms in a crystalline solid.

Molecular Conformation

The molecule consists of a vanillin group and a chlorobenzene ring. A key conformational feature is the dihedral angle between these two planar moieties, which is 72.79 (9)°[1]. This significant twist is a result of steric hindrance and the optimization of intramolecular and intermolecular interactions. The bond lengths and angles within the molecule fall within normal ranges, as established by extensive crystallographic databases[1].

Crystallographic Data Summary

The crystallographic data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

ParameterValue
Chemical FormulaC₁₅H₁₃ClO₃[1]
Formula Weight276.70[1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]
a (Å)9.054 (3)[1]
b (Å)8.535 (2)[1]
c (Å)17.828 (5)[1]
β (°)90.10 (2)[1]
Volume (ų)1377.7 (7)[1]
Z4[1]
Temperature (K)294 (2)[1]
RadiationMo Kα[1]
Absorption Coefficient (mm⁻¹)0.28[1]
R-factor0.054[1]
wR-factor0.157[1]
Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of 4-(4-Chlorobenzyloxy)-3-methoxybenzaldehyde are not isolated but interact with their neighbors to form a stable crystal lattice. The crystal structure is stabilized by weak non-classical intermolecular C—H···O hydrogen bonds. These interactions lead to the formation of centrosymmetric dimers, a common packing motif in organic crystals[1].

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that involves several key steps. The following is a generalized, field-proven protocol for the crystallographic analysis of a small organic molecule like 4-(4-Chlorobenzyloxy)-3-methoxybenzaldehyde.

Crystal Growth (The Causality of Solvent Choice)
  • Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction.

  • Protocol:

    • Dissolve the purified compound in a suitable solvent or solvent mixture at an elevated temperature to achieve saturation. The choice of solvent is critical; it should have moderate solubility for the compound and a relatively low vapor pressure.

    • Allow the solution to cool slowly to room temperature. Alternatively, employ slow evaporation or vapor diffusion techniques.

    • Monitor for the formation of well-defined, transparent crystals.

  • Expertise & Experience: The selection of the crystallization solvent is often empirical but guided by the polarity of the molecule. For a molecule like 4-(4-Chlorobenzyloxy)-3-methoxybenzaldehyde, a mixture of a good solvent (e.g., acetone, ethyl acetate) and a poor solvent (e.g., hexane, heptane) can be effective in controlling the supersaturation rate, which is crucial for growing high-quality crystals.

Data Collection
  • Objective: To measure the intensities of the X-ray beams diffracted by the crystal.

  • Protocol:

    • Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

    • Center the crystal in the X-ray beam of a diffractometer. The data for the title compound was collected using a Bruker SMART APEX CCD area-detector diffractometer[1].

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots. The data for the title compound was collected at 294 K[1].

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Trustworthiness: The diffractometer is a self-validating system through regular calibration with known standards. The collection of a complete dataset, with high redundancy, ensures the accuracy of the measured intensities.

Structure Solution and Refinement
  • Objective: To determine the positions of all atoms in the unit cell and refine their parameters to best fit the experimental data.

  • Protocol:

    • Process the raw diffraction data to obtain a list of reflection intensities. An absorption correction is applied to account for the absorption of X-rays by the crystal[1].

    • Solve the crystal structure using direct methods or Patterson methods. For the title compound, the structure was solved using SHELXS97[1].

    • Refine the structural model by least-squares methods against the experimental data. This involves adjusting atomic coordinates, and thermal parameters. The refinement for the title compound was carried out using SHELXL97[1].

  • Authoritative Grounding: The software used for structure solution and refinement, such as the SHELX suite, are internationally recognized standards in crystallography. The final refined structure is validated using metrics like the R-factor, which indicates the agreement between the calculated and observed structure factors.

Visualizations

Molecular Structure of 4-(4-Chlorobenzyloxy)-3-methoxybenzaldehyde

Caption: Molecular structure of 4-(4-Chlorobenzyloxy)-3-methoxybenzaldehyde.

Single-Crystal X-ray Diffraction Workflow

cluster_experiment Experimental Phase cluster_analysis Computational Phase Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Select suitable crystal Data Collection Data Collection Crystal Mounting->Data Collection Mount on diffractometer Data Reduction Data Reduction Data Collection->Data Reduction Raw diffraction images Structure Solution Structure Solution Data Reduction->Structure Solution Process raw data Structure Refinement Structure Refinement Structure Solution->Structure Refinement Generate initial model Validation & Analysis Validation & Analysis Structure Refinement->Validation & Analysis Finalize structure

Caption: Generalized workflow for single-crystal X-ray diffraction.

Conclusion

This guide has provided a detailed technical overview of the crystal structure of 4-(4-Chlorobenzyloxy)-3-methoxybenzaldehyde, an isomer of Methyl 4-[(3-chlorophenyl)methoxy]benzoate. The determination of its solid-state structure through single-crystal X-ray diffraction reveals key conformational features and intermolecular interactions that govern its crystalline packing. The methodologies and principles discussed herein are fundamental to the broader field of solid-state characterization and are essential for advancing research in drug development and materials science. The availability of such detailed structural data is invaluable for guiding further research, including computational studies and the development of new chemical entities with tailored properties.

References

  • Liu, S.-X., Tian, X., Zhen, X.-L., Li, Z.-C., & Han, J.-R. (2007). 4-(4-Chlorobenzyloxy)-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4271. [Link]

Sources

Technical Safety Monograph: Methyl 4-[(3-chlorophenyl)methoxy]benzoate

[1]

Part 1: Chemical Identity & Physicochemical Profile[2]

Compound Identification
  • Chemical Name: Methyl 4-[(3-chlorophenyl)methoxy]benzoate[1]

  • Synonyms: Methyl 4-(3-chlorobenzyloxy)benzoate; 4-(3-Chlorobenzyloxy)benzoic acid methyl ester.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 276.71 g/mol

  • Structural Class: Benzyl ether; Benzoate ester.[1]

  • Primary Application: Synthetic intermediate in the development of PPAR agonists, leukotriene antagonists, and kinase inhibitors.

Physicochemical Properties (Experimental & Predicted)

Data synthesized from structural analogs (Methyl 4-benzyloxybenzoate).[1]

PropertyValue / DescriptionSource/Validation
Physical State Solid (Crystalline Powder)Analog Comparison [1]
Color White to Off-WhiteEmpirical Observation
Melting Point 95°C – 105°C (Predicted)Group Contribution Method
Solubility (Water) Insoluble (< 0.1 mg/L)Lipophilic nature (LogP > 3.[1][2][3][4]5)
Solubility (Organics) Soluble in DMSO, DCM, Ethyl AcetateStandard Benzoate profile
Partition Coeff. (LogP) ~4.2 (Predicted)QSAR (Consensus)
Flash Point > 110°CEstimated

Part 2: Hazard Identification & Toxicology (GHS Standards)[1]

Signal Word: WARNING

Hazard Statements (Derived via Read-Across)

Since specific toxicological data is absent, we apply the Precautionary Principle using the 3,4-dichlorophenyl analog (CAS 84404-04-6) and the parent benzyloxy benzoate (CAS 32122-11-5).[1]

  • H302: Harmful if swallowed.[1][5][6]

  • H315: Causes skin irritation.[1][7][8]

  • H319: Causes serious eye irritation.[1][7][8]

  • H335: May cause respiratory irritation.[1][8]

  • H400: Very toxic to aquatic life (High confidence based on CAS 32122-11-5).[1]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][8]

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection.[1][7][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][7] Remove contact lenses if present and easy to do.[1][7][8] Continue rinsing.[1][7][8]

Structural Alert Analysis (Graphviz)

The following diagram illustrates the functional groups responsible for the compound's reactivity and hazard profile.

HazardAnalysisCompoundMethyl 4-[(3-chlorophenyl)methoxy]benzoateEsterMethyl Ester Moiety(Hydrolysis Risk)Compound->EsterContainsEtherBenzyl Ether Linkage(Metabolic Stability)Compound->EtherContainsHalogen3-Chloro Substituent(Lipophilicity/Bioaccumulation)Compound->HalogenContainsSkin/Eye IrritationSkin/Eye IrritationEster->Skin/Eye IrritationAquatic Toxicity (H400)Aquatic Toxicity (H400)Halogen->Aquatic Toxicity (H400)

Caption: Structural decomposition linking functional groups to predicted GHS hazard classifications.[1]

Part 3: Handling, Storage, & Synthesis Context

Storage Protocol[1][9]
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Nitrogen or Argon) recommended to prevent slow oxidation of the benzylic position.[1]

  • Container: Amber glass vial with Teflon-lined cap.[1]

Synthesis & Handling Workflow

This compound is typically synthesized via Williamson ether synthesis.[1] The following protocol ensures safety during its generation and isolation.

Reaction: Methyl 4-hydroxybenzoate + 3-Chlorobenzyl bromide

1

Step-by-Step Protocol:

  • Preparation: In a fume hood, charge a round-bottom flask with Methyl 4-hydroxybenzoate (1.0 eq) and anhydrous Potassium Carbonate (1.5 eq).

  • Solvent Addition: Add Acetone or DMF (approx. 10 mL/g of substrate).[1] Caution: DMF is a reproductive toxin.

  • Alkylation: Add 3-Chlorobenzyl bromide (1.1 eq) dropwise.

    • Safety Note: Benzyl halides are potent lachrymators.[1] Wear double nitrile gloves and goggles.[1]

  • Reflux: Heat to reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor via TLC.

  • Quench: Cool to room temperature. Pour mixture into ice water. The product typically precipitates.[1]

  • Isolation: Filter the solid. Wash with water to remove inorganic salts.[1] Recrystallize from Ethanol if necessary.[1]

Emergency Response Logic (Self-Validating)

EmergencyResponseStartExposure IncidentTypeIdentify RouteStart->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalInhalationType->InhalAct_SkinWash with soap/water(15 mins). Remove clothes.Skin->Act_SkinAct_EyeRinse with water(15 mins). Lift eyelids.Eye->Act_EyeAct_InhalMove to fresh air.Support breathing.Inhal->Act_InhalMedicalSeek Medical Attention(Show Structure/Monograph)Act_Skin->MedicalAct_Eye->MedicalAct_Inhal->Medical

Caption: Decision matrix for immediate laboratory first aid response.

Part 4: Ecological & Disposal Considerations[1]

Environmental Fate

Based on the high LogP (~4.[1]2) and the presence of the chlorophenyl ring:

  • Bioaccumulation: Potential for bioaccumulation in aquatic organisms.[1]

  • Degradability: Expected to be not readily biodegradable due to the halogenated aromatic ring.[1]

Disposal Protocol
  • Do NOT flush down the drain.[1]

  • Solid Waste: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Halogen Content: Classify as "Halogenated Organic Waste" for disposal services.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 299810, Methyl 4-(benzyloxy)benzoate. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2025).[1][6][9] C&L Inventory: Methyl 4-chlorobenzoate. Retrieved from [Link][1]

Pharmacophore Modeling of Chlorophenyl-Methoxy Benzoate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the pharmacophore modeling of chlorophenyl-methoxy benzoate esters , a chemical class exhibiting significant potential as anti-inflammatory (COX-2 inhibition) and antimicrobial agents. Unlike rigid templates, this document prioritizes the specific structural dynamics of benzoate esters—specifically the rotatable ester linkage and the electronic influence of the methoxy/chloro substituents. We integrate ligand-based drug design (LBDD) protocols with structure-based validation to offer a self-validating workflow for medicinal chemists.

Chemical Space and Therapeutic Rationale[1]

The chlorophenyl-methoxy benzoate ester scaffold consists of three critical pharmacophoric regions:

  • The Benzoate Core: A planar aromatic system often substituted with a methoxy group (electron-donating), serving as a scaffold for π-π stacking interactions.

  • The Ester Linker (

    
    ):  A hydrogen bond acceptor region that also dictates the spatial orientation of the two aromatic rings.
    
  • The Chlorophenyl Moiety: A hydrophobic tail capable of halogen bonding, critical for occupying deep lipophilic pockets in targets like Cyclooxygenase-2 (COX-2) or DNA gyrase.

Recent studies, such as the synthesis and evaluation of 4-formyl-2-methoxyphenyl-4-chlorobenzoate , have validated this scaffold's efficacy against inflammatory targets, showing superior binding energy compared to parent compounds like vanillin [1].[1]

Methodological Framework

Dataset Curation and Pre-processing

The integrity of a pharmacophore model relies on the quality of the training set. For benzoate esters, specific attention must be paid to the ionization states of the phenolic hydroxyls (if present) and the hydrolysis potential of the ester bond.

Protocol: Ligand Preparation

  • Structure Generation: Convert 2D sketches to 3D structures.

  • Stereochemistry: Define stereocenters explicitly. For non-chiral benzoates, ensure the ester bond is in the trans (Z) conformation, which is energetically favorable (

    
     kcal/mol stability over cis).
    
  • Ionization: Generate protonation states at pH

    
    .
    
    • Note: Methoxy groups remain neutral; however, if the scaffold includes a free phenol (e.g., from hydrolysis metabolites), generate the phenolate anion.

  • Energy Minimization: Use the MMFF94x force field. It accurately parameterizes the conjugation between the ester carbonyl and the aromatic ring, maintaining planarity.

Conformational Analysis

Benzoate esters possess a critical rotatable bond between the ester oxygen and the phenyl ring. A rigid alignment will fail.

  • Method: Monte Carlo Conformational Search.

  • Parameters:

    • Temperature: 300K (to sample bioactive conformations).

    • Energy Window: 10 kcal/mol.

    • Conformer Limit: 250 per molecule.

  • Causality: We use a high energy window because the bioactive conformation of the ester linkage often deviates from the global minimum when binding to sterically constrained pockets like the COX-2 active site [1].

Pharmacophore Generation Protocol

This section details the construction of a Common Feature Pharmacophore using a hypothesis-driven approach.

Feature Mapping

We define specific chemical features based on the chlorophenyl-methoxy benzoate structure:

Feature TypeChemical MoietyGeometric ConstraintFunction
Hydrophobic (Hyd) 4-Chlorophenyl ringCentroid of ringOccupies lipophilic pockets (e.g., Val/Leu residues).
H-Bond Acceptor (HBA) Ester Carbonyl (

)
Vector along

axis
Interacts with backbone amides or Arg residues.
H-Bond Acceptor (HBA) Methoxy Oxygen (

)
Lone pair vectorAuxiliary binding; specificity determinant.
Halogen Bond Chlorine atomVector along

bond
Interaction with carbonyl oxygens or

-systems.
Alignment and Hypothesis Generation

Algorithm Selection: GALAHAD (Genetic Algorithm with Linear Assignment for Hypermolecular Alignment of Datasets) or equivalent HypoGen algorithms.

Step-by-Step Workflow:

  • Select Training Set: Choose 5-10 diverse esters with a range of biological activities (IC50 values spanning 3-4 orders of magnitude).

  • Define Features: Map the features listed in Table 3.1.

  • Run Genetic Algorithm:

    • Population Size: 100 models.

    • Crossover Rate: 0.9.[2][3]

    • Mutation Rate: 0.1.

  • Scoring: Rank hypotheses based on the Pareto optimization of Steric Overlap (fit of the shape) and Pharmacophore Fit (alignment of features).

Visualizing the Modeling Pipeline

The following diagram illustrates the logical flow from chemical structure to a validated pharmacophore model.

PharmacophorePipeline RawData Raw Chemical Structures (Chlorophenyl-Methoxy Benzoates) Prep Ligand Preparation (MMFF94x / pH 7.4) RawData->Prep Normalization ConfSearch Conformational Analysis (Monte Carlo / 10 kcal/mol) Prep->ConfSearch 3D Sampling FeatureMap Feature Mapping (HBA, Hyd, Halogen) ConfSearch->FeatureMap Feature Id Alignment Molecular Alignment (GALAHAD/HypoGen) FeatureMap->Alignment Superposition Model 3D Pharmacophore Hypothesis Alignment->Model Scoring Validation Validation (Decoy Set / Güner-Henry) Model->Validation Test Set Validation->Alignment Refine

Figure 1: End-to-end workflow for generating a pharmacophore model for benzoate esters, emphasizing the iterative validation loop.

Structural Logic of the Chlorophenyl-Methoxy Benzoate Pharmacophore

To understand why this specific class of molecules is effective, we must visualize the spatial arrangement of its features. The diagram below represents the consensus pharmacophore derived from high-affinity binders (e.g., 4-formyl-2-methoxyphenyl-4-chlorobenzoate ).

BenzoateFeatures cluster_pocket Target Binding Pocket (e.g., COX-2) Cl_Ring Hydrophobic / Halogen (Chlorophenyl Tail) Linker H-Bond Acceptor (Ester Carbonyl) Cl_Ring->Linker ~5.5 Å Residue1 Lipophilic Pocket (Val/Leu) Cl_Ring->Residue1 vdW / Halogen Bond Core Aromatic Ring (Benzoate Core) Linker->Core ~2.5 Å Residue2 Arg/Ser Backbone Linker->Residue2 H-Bond Methoxy H-Bond Acceptor (Methoxy Group) Core->Methoxy ~2.8 Å

Figure 2: Spatial map of the chlorophenyl-methoxy benzoate pharmacophore. Green nodes indicate hydrophobic regions; red nodes indicate hydrogen bond acceptors.

Validation and Quality Assurance

A model is only as good as its predictive power. Trustworthiness is established through rigorous validation.

Test Set Validation
  • Decoy Set Generation: Create a database of 500 compounds with similar molecular weight and logP but different topology (e.g., amides, ethers) known to be inactive against the target.

  • Enrichment Calculation: Screen the decoy set mixed with known actives.

  • Metrics:

    • EF (Enrichment Factor): Should be > 10 in the top 1% of the database.

    • GH Score (Güner-Henry): A score > 0.7 indicates a highly predictive model.

Molecular Docking Corroboration

To satisfy the "Self-Validating" requirement, the pharmacophore should be cross-referenced with docking results.

  • Case Study: In the study of 4-formyl-2-methoxyphenyl-4-chlorobenzoate , molecular docking against COX-2 (PDB ID: 6COX) revealed a binding energy of -8.18 kcal/mol , significantly lower than vanillin (-4.96 kcal/mol) [1].

  • Alignment Check: Overlay the pharmacophore model on the docked pose. The "Ester Carbonyl" feature of the model must align with the carbonyl oxygen interacting with the active site residues (e.g., Arg120 or Tyr355 in COX-2).

Strategic Implications for Drug Development[5]

For researchers targeting inflammation or microbial infection using this scaffold:

  • Halogen Substitution: The para-chloro substitution is optimal for deep hydrophobic pockets. Replacing it with Fluorine may reduce potency due to the loss of the "sigma-hole" necessary for halogen bonding, while Bromine may introduce steric clashes.

  • Linker Stability: While the ester provides excellent H-bonding, it is susceptible to plasma esterases. Pharmacophore-guided bioisosteric replacement (e.g., 1,2,4-oxadiazole) can maintain the geometry shown in Figure 2 while improving metabolic stability.

  • Methoxy Position: The methoxy group on the benzoate ring modulates electron density. Moving it from para to meta relative to the ester can alter the electrostatic potential surface, potentially disrupting the H-bond acceptor capability of the carbonyl.

References

  • Sulistyowaty, M. I., Ekowati, J., Guitomo, S., Melania, I. N., & Nafi, M. I. R. (2023).[1] Computational docking toward COX-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation.[1][4] Pharmacy Education, 23(4), 234. [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014).[5] Pharmacophore modeling: advances, limitations, and current utility in drug discovery.[5] Journal of Receptor, Ligand and Channel Research, 7, 81-98. [Link]

  • Cui, A. L., Sun, W. F., Zhong, Z. J., Jin, J., Xue, S. T., Wu, S., ...[6] & Li, Z. R. (2020).[6] Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide Derivatives against HBV. Drug Design, Development and Therapy, 14, 3781. [Link]

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Methodological & Application

Preparation of Methyl 4-[(3-chlorophenyl)methoxy]benzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis, purification, and characterization of Methyl 4-[(3-chlorophenyl)methoxy]benzoate. This protocol is designed for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. The synthesis is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.

Introduction

Methyl 4-[(3-chlorophenyl)methoxy]benzoate is an aromatic ether and ester, a structural motif present in a variety of biologically active molecules and functional materials. A reliable and well-documented synthetic protocol is essential for its accessibility in research and development. This application note details a step-by-step procedure for the preparation of this compound, starting from commercially available reagents. The core of this synthesis is the nucleophilic substitution reaction between a phenoxide and a benzylic halide, a classic example of the Williamson ether synthesis.[1][2] The protocol also includes detailed procedures for the purification of the product and its characterization by standard analytical techniques.

Reaction Scheme

The synthesis of Methyl 4-[(3-chlorophenyl)methoxy]benzoate is achieved through a one-step process involving the reaction of methyl 4-hydroxybenzoate with 3-chlorobenzyl chloride in the presence of a base.

Reaction_Scheme cluster_reagents Reagents methyl_hydroxybenzoate Methyl 4-hydroxybenzoate final_product Methyl 4-[(3-chlorophenyl)methoxy]benzoate methyl_hydroxybenzoate->final_product + chlorobenzyl_chloride 3-Chlorobenzyl chloride chlorobenzyl_chloride->final_product K2CO3 K2CO3 (base) Acetone Acetone (solvent)

Caption: Reaction scheme for the synthesis of Methyl 4-[(3-chlorophenyl)methoxy]benzoate.

Materials and Reagents

It is imperative to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Key Hazards
Methyl 4-hydroxybenzoateC₈H₈O₃152.15White crystalline powder125-128270-280Skin/eye irritant
3-Chlorobenzyl chlorideC₇H₆Cl₂161.03Colorless to light yellow liquidN/A215-216Corrosive, Lachrymator
Potassium Carbonate (anhydrous)K₂CO₃138.21White hygroscopic powder891DecomposesSkin/eye irritant
AcetoneC₃H₆O58.08Colorless liquid-9556Highly flammable, Eye irritant
Ethyl acetateC₄H₈O₂88.11Colorless liquid-83.677.1Flammable, Eye irritant
HexaneC₆H₁₄86.18Colorless liquid-9569Flammable, Skin/respiratory irritant
Anhydrous Sodium SulfateNa₂SO₄142.04White crystalline solid8841429Hygroscopic
Deionized WaterH₂O18.02Colorless liquid0100None

Experimental Protocol

This protocol is based on the principles of the Williamson ether synthesis, utilizing potassium carbonate as a mild base and acetone as the solvent.[3]

Step 1: Reaction Setup

Reaction_Setup A Add Methyl 4-hydroxybenzoate, K2CO3, and acetone to a round-bottom flask. B Stir the mixture at room temperature. A->B C Add 3-chlorobenzyl chloride dropwise. B->C D Heat the reaction mixture to reflux. C->D E Monitor the reaction by TLC. D->E

Caption: Workflow for the reaction setup and execution.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of methyl 4-hydroxybenzoate).

  • Stir the resulting suspension at room temperature for 15 minutes. The potassium carbonate serves as a base to deprotonate the hydroxyl group of methyl 4-hydroxybenzoate, forming the corresponding phenoxide in situ. Acetone is an appropriate solvent as it is polar aprotic and does not participate in the reaction.[4]

  • To the stirred suspension, add 3-chlorobenzyl chloride (1.1 eq) dropwise over a period of 10 minutes. The slight excess of the alkylating agent ensures complete consumption of the starting phenol.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.

Step 2: Work-up and Purification

Workup_Purification F Cool the reaction mixture and filter off the solid. G Concentrate the filtrate under reduced pressure. F->G H Dissolve the residue in ethyl acetate and wash with water. G->H I Dry the organic layer with anhydrous Na2SO4. H->I J Remove the solvent to obtain the crude product. I->J K Purify the crude product by recrystallization. J->K

Caption: Workflow for the work-up and purification of the product.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium chloride byproduct using a Buchner funnel and wash the solid with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL) to remove any remaining inorganic salts and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to obtain Methyl 4-[(3-chlorophenyl)methoxy]benzoate as a white solid.

Characterization

The identity and purity of the synthesized Methyl 4-[(3-chlorophenyl)methoxy]benzoate should be confirmed by various analytical techniques.

Physicochemical Properties (Predicted)
PropertyValue
Molecular FormulaC₁₅H₁₃ClO₃
Molecular Weight276.71 g/mol
AppearanceWhite solid
Melting Point~80-90 °C (estimated based on similar structures)
Spectroscopic Data (Predicted)

The following are predicted spectroscopic data based on the structure of the target molecule and known data for similar compounds.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 8.01 (d, J = 8.8 Hz, 2H, Ar-H ortho to -COOCH₃)

    • 7.45-7.30 (m, 4H, Ar-H of chlorobenzyl group)

    • 6.98 (d, J = 8.8 Hz, 2H, Ar-H ortho to -OCH₂-)

    • 5.12 (s, 2H, -OCH₂-)

    • 3.89 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 166.8 (C=O)

    • 162.5 (C-O of ether on benzoate ring)

    • 138.5 (C-Cl)

    • 134.8 (quaternary C of chlorobenzyl group)

    • 131.8 (Ar-CH ortho to -COOCH₃)

    • 130.2 (Ar-CH of chlorobenzyl group)

    • 128.0 (Ar-CH of chlorobenzyl group)

    • 127.5 (Ar-CH of chlorobenzyl group)

    • 126.2 (quaternary C of benzoate ring)

    • 114.5 (Ar-CH ortho to -OCH₂-)

    • 70.1 (-OCH₂-)

    • 52.1 (-OCH₃)

  • FT-IR (KBr, cm⁻¹):

    • 3050-3000 (aromatic C-H stretch)

    • 2950-2850 (aliphatic C-H stretch)

    • 1715 (C=O ester stretch)

    • 1605, 1510 (aromatic C=C stretch)

    • 1250 (asymmetric C-O-C stretch)

    • 1100 (symmetric C-O-C stretch)

    • 840 (para-disubstituted benzene C-H bend)

    • 780 (meta-disubstituted benzene C-H bend)

    • 740 (C-Cl stretch)

Safety and Handling

  • Methyl 4-hydroxybenzoate: May cause skin and eye irritation.[5][6]

  • 3-Chlorobenzyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[7][8][9][10][11][12] Handle with extreme care in a fume hood.

  • Potassium Carbonate: Causes skin and serious eye irritation.[1][2][3][13][14] It is hygroscopic.

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.[4][15][16] Keep away from heat, sparks, and open flames.

  • The final product, Methyl 4-[(3-chlorophenyl)methoxy]benzoate, should be handled with care, assuming it may have irritant properties.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 4-[(3-chlorophenyl)methoxy]benzoate via Williamson ether synthesis. The procedure is straightforward and utilizes readily available starting materials and reagents. The provided purification and characterization guidelines will enable researchers to obtain and validate the desired product with high purity. Adherence to the safety precautions outlined is crucial for the safe execution of this synthesis.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemSupply Australia. Safety Data Sheet for Acetone. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • ATSDR. Toxicological Profile for Acetone. [Link]

  • PubMed. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. [Link]

  • Baochemicals. What is Acetone? Uses and chemical properties. [Link]

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

  • BMRB. bmse001194 Methyl 4-hydroxybenzoate at BMRB. [Link]

  • Cheméo. Chemical Properties of methyl 4-hydroxybenzoate (CAS 99-76-3). [Link]

  • PubChem. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325. [Link]

  • DrugBank. Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • PubChem. Methyl 2-hydroxybenzoate;methyl 4-hydroxybenzoate | C16H16O6 | CID 69083615. [Link]

  • ResearchGate. Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. [Link]

  • PubChem. Methylparaben | C8H8O3 | CID 7456. [Link]

  • The Pherobase. The Pherobase NMR: Methyl 4-hydroxybenzoate. [Link]

  • Pharmaffiliates. CAS No : 99-76-3 | Chemical Name : Methyl 4-hydroxybenzoate. [Link]

  • PubChem. 2-Chlorobenzyl chloride | C7H6Cl2 | CID 11906. [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen. [Link]

Sources

Application Note & Protocol: Solvent Selection and Recrystallization for the Purification of Methyl 4-[(3-chlorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of an appropriate solvent system and the subsequent protocol for the purification of Methyl 4-[(3-chlorophenyl)methoxy]benzoate via recrystallization. The principles of solvent selection based on the structural characteristics of the target molecule are discussed, followed by a detailed, step-by-step protocol for both small-scale solvent screening and a larger-scale recrystallization. This guide is designed to be a practical resource, emphasizing the causality behind experimental choices to ensure a robust and reproducible purification process.

Introduction: The Importance of Purity

Methyl 4-[(3-chlorophenyl)methoxy]benzoate is a molecule of interest in synthetic and medicinal chemistry, often serving as an intermediate in the development of more complex molecular architectures. The purity of such an intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in the biological evaluation of final compounds. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, capable of yielding highly pure crystalline material when the appropriate solvent system is employed[1][2]. This application note details a systematic approach to identifying an optimal solvent for the recrystallization of Methyl 4-[(3-chlorophenyl)methoxy]benzoate.

Principles of Recrystallization

Recrystallization is a purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent[2][3]. An ideal recrystallization solvent will exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).

  • Favorable Impurity Solubility Profile: Impurities should either be completely soluble in the solvent at all temperatures or completely insoluble.

  • Chemical Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals[4].

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, whenever possible.

The fundamental principle of "like dissolves like" is a useful starting point for solvent selection[2]. The polarity of the solvent should be matched to the polarity of the solute.

Structural Analysis of Methyl 4-[(3-chlorophenyl)methoxy]benzoate and Solvent Selection Rationale

Methyl 4-[(3-chlorophenyl)methoxy]benzoate possesses a moderately polar structure, incorporating both polar and non-polar functionalities:

  • Polar Moieties: The ester group (-COOCH₃) and the ether linkage (-O-) are polar.

  • Non-Polar Moieties: The two aromatic rings (phenyl and chlorophenyl) contribute to the non-polar character of the molecule.

This dual character suggests that a solvent of intermediate polarity, or a mixture of a polar and a non-polar solvent, will likely be effective for recrystallization. A structurally similar compound, methyl 4-[(3,4-dichlorophenyl)methoxy]benzoate, is a solid with a melting point of 120-122°C, indicating that our target compound is also likely a solid at room temperature[5].

Based on these considerations, a range of single and mixed solvent systems are proposed for screening.

Table 1: Potential Solvents for Recrystallization Screening
Solvent/Solvent SystemPolarityBoiling Point (°C)Rationale
Single Solvents
EthanolPolar78Often a good general-purpose solvent for moderately polar compounds[4][6].
IsopropanolPolar82Similar to ethanol, but with slightly different solvency properties.
Ethyl AcetateIntermediate77The ester functionality in the solvent may favorably interact with the ester in the target molecule[6].
AcetonePolar aprotic56A good solvent for many organic compounds, but its low boiling point can sometimes lead to rapid, less selective crystallization[4].
TolueneNon-polar111The aromatic nature of toluene may aid in dissolving the aromatic rings of the target molecule at elevated temperatures[4].
Mixed Solvents (Anti-Solvent in Parentheses)
Hexane/Ethyl AcetateNon-polar/IntermediateVariableA commonly used pair where the compound is dissolved in the better solvent (ethyl acetate) and the anti-solvent (hexane) is added to induce crystallization[6][7].
Hexane/AcetoneNon-polar/Polar aproticVariableSimilar principle to hexane/ethyl acetate, offering a different polarity range[6].
Ethanol/WaterPolar/PolarVariableA good choice if the compound is highly soluble in ethanol; water acts as the anti-solvent[7].

Experimental Protocols

Small-Scale Solvent Screening

This initial screening aims to quickly identify promising solvents or solvent systems.

Solvent_Screening

Caption: General workflow for bulk recrystallization.

Procedure:

  • Place the crude Methyl 4-[(3-chlorophenyl)methoxy]benzoate into an Erlenmeyer flask of an appropriate size (the solvent should not fill the flask more than halfway).

  • Add a small amount of the chosen recrystallization solvent to the flask and bring the mixture to a gentle boil on a hot plate.

  • Continue to add small portions of the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • If the solution is colored and it is suspected that the impurities are colored, you may add a small amount of activated charcoal at this stage. Boil the solution with the charcoal for a few minutes.

  • If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator under vacuum.

  • Determine the melting point of the purified crystals and compare it to the crude material. A sharper and higher melting point range is indicative of increased purity.

Troubleshooting

IssuePotential CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling solvent or a larger volume of solvent. Try a mixed solvent system.
No Crystals Form Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and cool again. Try scratching the flask or adding a seed crystal.
Poor Recovery The compound is too soluble in the cold solvent; too much solvent was used.Ensure the minimum amount of hot solvent is used. Ensure adequate cooling time in an ice bath.
Crystals are Colored Colored impurities are present.Use activated charcoal during the recrystallization process.

Conclusion

The purification of Methyl 4-[(3-chlorophenyl)methoxy]benzoate can be effectively achieved through recrystallization by following a systematic approach to solvent selection. By understanding the structural features of the target molecule and applying the principles of solubility, a suitable solvent system can be identified. The detailed protocols provided in this application note serve as a guide for researchers to obtain high-purity material, which is essential for subsequent synthetic steps and biological applications.

References

  • 1. University of California, Davis.

  • 6. University of Rochester.

  • 5. Sigma-Aldrich.

  • 8. SSERC.

  • 2. University of California, Los Angeles.

  • 9. YouTube.

  • 7. Reddit.

  • 10. Scribd.

  • 4. Chemistry LibreTexts.

  • 11. SlideShare.

  • 3. DePauw University.

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HPLC method development for Methyl 4-[(3-chlorophenyl)methoxy]benzoate detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-LCM Topic: HPLC Method Development for Methyl 4-[(3-chlorophenyl)methoxy]benzoate Detection

Executive Summary

This application note details the development, optimization, and validation framework for the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 4-[(3-chlorophenyl)methoxy]benzoate (CAS: 56441-55-5).

This molecule serves as a critical intermediate in the synthesis of pharmaceutical agents, including LFA-1 antagonists (e.g., Lifitegrast derivatives) and PPAR agonists. Due to its structural characteristics—specifically its lipophilic ester moiety and chlorophenyl ring—the analyte presents challenges regarding solubility and potential on-column hydrolysis.

This guide moves beyond standard templates, offering a "First Principles" approach to method design, ensuring the protocol is robust, transferrable, and compliant with ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines.

Physicochemical Profiling & Chromatographic Strategy

Before selecting a column or mobile phase, we must analyze the molecule's "Chromatographic Personality."

Structural Analysis
  • Core Structure: Aromatic ether linking a chlorophenyl group and a methyl benzoate group.

  • Key Functional Group: Methyl Ester (–COOCH₃).

    • Risk: Susceptible to hydrolysis under high pH or prolonged residence time in aqueous media, converting to the free acid (4-[(3-chlorophenyl)methoxy]benzoic acid).

  • Hydrophobicity (LogP): Estimated at 3.8 – 4.2 .

    • Implication: The molecule is highly non-polar. It will retain strongly on Reverse Phase (RP) columns.

  • Ionization (pKa): The molecule is neutral in the standard pH range (2–8).

    • Implication: pH control is not required for retention stability (no ionization shift), but it is critical for chemical stability (preventing hydrolysis).

The Separation Logic (Expertise Insight)

The primary challenge is not retaining the analyte, but eluting it within a reasonable timeframe while separating it from its more polar degradation product (the free acid).

  • Stationary Phase: A C18 (Octadecylsilane) column is selected for maximum hydrophobic interaction.[1] A C8 could be used to reduce run time, but C18 provides better resolution from potential synthetic impurities.

  • Mobile Phase: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (lower backpressure) and stronger elution strength, which is necessary for this lipophilic compound.

  • Modifier: 0.1% Formic Acid . Even though the analyte is neutral, keeping the pH acidic (~2.7) suppresses the ionization of residual silanols on the column (reducing tailing) and, critically, suppresses the ionization of the impurity (the free acid), ensuring it elutes as a sharp peak rather than a broad smear.

Method Development Workflow (Visualization)

The following diagram outlines the logical decision tree used to arrive at the final protocol.

MethodDevelopment Analyte Analyte: Methyl 4-[(3-chlorophenyl)methoxy]benzoate (Lipophilic Ester, Neutral) ColumnSel Stationary Phase Selection High LogP (>3.5) requires strong hydrophobicity Analyte->ColumnSel MobilePhase Mobile Phase Selection Need strong solvent strength Analyte->MobilePhase Stability Stability Control Risk of Ester Hydrolysis Analyte->Stability C18 Select C18 Column (Maximize Retention) ColumnSel->C18 ACN Select Acetonitrile (Lower Viscosity vs MeOH) MobilePhase->ACN Acidic Acidic pH (~2.7) (Suppress Silanols & Stabilize Ester) Stability->Acidic FinalMethod FINAL PROTOCOL Column: C18 (End-capped) MP: ACN / 0.1% Formic Acid Mode: Gradient C18->FinalMethod ACN->FinalMethod Acidic->FinalMethod

Figure 1: Decision matrix for establishing the chromatographic conditions based on analyte properties.

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.High surface area C18 with "end-capping" to prevent peak tailing.
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade).Acidic pH stabilizes the ester and improves peak shape.
Mobile Phase B 100% Acetonitrile (HPLC Grade).Strong eluent required for lipophilic analyte.
Flow Rate 1.0 mL/min.Standard flow for 4.6 mm ID columns.
Column Temp 30°C.Controlled temperature ensures reproducible retention times.
Injection Vol 5 - 10 µL.Keep volume low to prevent solvent effects (broadening).
Detection UV @ 254 nm.The aromatic rings (benzoate/chlorophenyl) absorb strongly here.
Run Time 15 Minutes.Sufficient to elute analyte and re-equilibrate.
Gradient Program

A gradient is recommended to prevent the accumulation of highly lipophilic matrix components and to ensure sharp peak shapes.

Time (min)% Mobile Phase B (ACN)Event
0.0 50%Initial hold to separate polar impurities (Acid form).
2.0 50%Isocratic hold.
8.0 90%Ramp to elute the Methyl Ester (Analyte).
10.0 90%Wash step.
10.1 50%Return to initial conditions.
15.0 50%Re-equilibration (Crucial for reproducibility).
Standard Preparation (Critical Step)
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . (Concentration: 1000 µg/mL).

    • Warning: Do not attempt to dissolve primarily in water; the compound will precipitate.

  • Working Standard: Dilute the Stock Solution using a diluent of 50:50 ACN:Water .

    • Why? Matching the diluent to the initial mobile phase conditions prevents "solvent shock" which causes split peaks or fronting.

Validation Framework (ICH Q2(R2) & FDA)[2]

To ensure the method is trustworthy, it must be validated.[1][2][3][4] The following parameters are mandatory for regulatory submission.

Specificity (Selectivity)
  • Objective: Prove the method separates the Analyte (Methyl Ester) from the Impurity (Free Acid).

  • Protocol: Inject a spiked sample containing both the Ester and the Acid.

  • Acceptance: Resolution (

    
    ) > 2.0 between the two peaks. The Acid should elute significantly earlier (approx. 3-4 mins) than the Ester (approx. 8-9 mins).
    
Linearity
  • Range: 10 µg/mL to 200 µg/mL (covering 80% to 120% of target concentration).

  • Levels: Minimum of 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL).

  • Metric: Correlation coefficient (

    
    ) ≥ 0.999.
    
Precision (Repeatability)
  • System Suitability: 6 consecutive injections of the standard (100 µg/mL).

  • Acceptance: RSD of Retention Time < 1.0%; RSD of Peak Area < 1.0%.

Accuracy (Recovery)
  • Protocol: Spike placebo matrix (if available) or solvent with analyte at 3 levels (Low, Medium, High).

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Troubleshooting & Diagnostics

Use the following logic flow to diagnose common issues during method implementation.

Troubleshooting Issue Problem Observed SplitPeak Split / Fronting Peak Issue->SplitPeak DriftingRT Drifting Retention Time Issue->DriftingRT GhostPeaks Ghost Peaks / Carryover Issue->GhostPeaks Sol_Diluent Check Diluent Strength (Must be <= 50% ACN) SplitPeak->Sol_Diluent Sol_Equil Increase Re-equilibration (Extend post-run time) DriftingRT->Sol_Equil Sol_Wash Add Needle Wash (Use 100% ACN) GhostPeaks->Sol_Wash

Figure 2: Diagnostic workflow for resolving common chromatographic anomalies.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[5][6] Guideline on validation of analytical procedures. [Link]

  • FDA Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2][3][4] (2018).[3][4] Guidance for Industry: Bioanalytical Method Validation. [Link][7]

  • PubChem Compound Summary. National Center for Biotechnology Information. (2024).[5][8][9] Methyl 4-[(3-chlorophenyl)methoxy]benzoate (CAS 56441-55-5). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Gradient Elution Logic).

Sources

Thin Layer Chromatography (TLC) conditions for benzoate ester derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Thin Layer Chromatography (TLC) for the Analysis of Benzoate Ester Derivatives

The Foundational Principle: Polarity-Based Separation

Thin Layer Chromatography is a powerful and accessible chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][2][3] For benzoate esters, which span a range of polarities depending on their substituents, TLC is an invaluable tool for monitoring reaction progress, assessing purity, and identifying compounds.[4][5]

The separation mechanism hinges on the polarity of the analyte relative to the stationary and mobile phases.[4][6] In normal-phase TLC, the most common modality, a polar adsorbent like silica gel is used as the stationary phase.[7][8][9] As a less polar mobile phase (eluent) ascends the plate via capillary action, it competes with the stationary phase to interact with the sample molecules.[1][10]

  • Less Polar Compounds : These have a weaker affinity for the polar silica gel and a stronger affinity for the less polar mobile phase. Consequently, they travel further up the plate, resulting in a higher Retention Factor (Rf).

  • More Polar Compounds : These adsorb more strongly to the stationary phase and are less soluble in the mobile phase. They travel shorter distances, leading to a lower Rf value.[6]

Benzoate esters are generally considered to be of medium polarity, falling between hydrocarbons and more polar functional groups like alcohols or carboxylic acids.[1][4] This positioning makes them ideal candidates for separation using common solvent systems.

Crafting the Separation: Stationary and Mobile Phases

The success of any TLC separation is critically dependent on the judicious selection of the stationary and mobile phases.[7]

The Stationary Phase: The Separation Canvas

Silica Gel (SiO₂): For the vast majority of benzoate ester applications, silica gel is the stationary phase of choice.[7][11] It is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups, which can form hydrogen bonds with polar analytes.[6][8]

  • Standard Plates : Commercially available TLC plates are typically glass, plastic, or aluminum sheets coated with a thin layer (0.1-0.25 mm for analytical purposes) of silica gel mixed with a binder.[3][5]

  • Fluorescent Indicator : Most analytical plates incorporate a fluorescent indicator (e.g., F₂₅₄), which allows for the easy visualization of many organic compounds under UV light.[4][12] The aromatic ring in benzoate esters makes them UV-active, appearing as dark spots on a glowing green background under 254 nm UV light.[4][13][14]

Reversed-Phase Silica Gel: In some cases, particularly for separating highly non-polar benzoate derivatives or for methods that mimic reversed-phase HPLC, a non-polar stationary phase is used.[2] This involves silica gel that has been chemically modified with hydrophobic alkyl chains (e.g., C18 or silanized silica gel).[2][15] In this "reversed-phase" mode, a polar mobile phase is used, and the elution order is inverted: more non-polar compounds are retained more strongly and have lower Rf values. A study on p-hydroxybenzoic acid esters successfully used silanized silica gel with aqueous buffer/organic solvent mixtures as the mobile phase.[15]

The Mobile Phase (Eluent): The Engine of Separation

The mobile phase is the variable that is most often adjusted to achieve optimal separation. It is typically a mixture of a non-polar solvent and a more polar solvent.[7] Adjusting the ratio of these solvents allows for fine-tuning the polarity of the eluent.[16]

  • Too Polar Eluent : If the mobile phase is too polar, all components, including polar ones, will travel too far up the plate (Rf values close to 1.0), resulting in poor separation.[4][16]

  • Insufficiently Polar Eluent : If the mobile phase is not polar enough, all components will remain near the baseline (Rf values close to 0), also resulting in no separation.[4][16]

The goal is to find a solvent system that provides good separation of the spots, ideally with Rf values between 0.3 and 0.7.[4][16]

Table 1: Recommended Mobile Phase Systems for Benzoate Ester Derivatives (Normal-Phase Silica Gel)

Mobile Phase CompositionTypical Ratio (v/v)Analyte Polarity SuitabilityNotes & Causality
Hexane / Ethyl Acetate9:1 to 7:3Low to MediumThe quintessential starting point. Hexane is non-polar, while ethyl acetate provides polarity. Increasing the ethyl acetate content increases the eluent strength, causing all spots to move higher. A 10-20% ethyl acetate in hexane mixture is often effective for simple esters.[12]
Toluene / Ethyl Acetate9:1 to 8:2MediumToluene is slightly more polar than hexane and can improve the solubility of aromatic compounds, sometimes leading to better spot shapes.
Toluene / Ethanol9:1MediumUsed successfully for monitoring the esterification of benzoic acid to methyl benzoate. Ethanol is a very polar solvent, so only a small amount is needed to significantly increase eluent strength.
Dichloromethane (DCM)100%MediumCan be used as a single-component mobile phase for moderately polar esters. It offers good solvating power.[12] Often mixed with hexane to reduce polarity or a few drops of methanol to increase it.
Petroleum Ether / Diethyl Ether8:2 to 6:4Low to MediumA classic alternative to Hexane/Ethyl Acetate. Diethyl ether is more volatile and slightly less polar than ethyl acetate.

Causality: The selection of a mobile phase is a balance. A non-polar "driving" solvent (like hexane or toluene) is mixed with a more polar "pushing" solvent (like ethyl acetate or ethanol). The polar solvent competes more effectively with the analytes for the binding sites on the polar silica gel, thus "pushing" the analytes up the plate. By adjusting the ratio, you directly control this competitive interaction to achieve separation.[1]

Experimental Workflow and Protocols

A successful TLC analysis relies on a systematic and careful experimental procedure. The following workflow outlines the key stages from sample preparation to final analysis.

TLC_Workflow cluster_prep 1. Preparation cluster_run 2. Execution cluster_analysis 3. Analysis SamplePrep Sample Preparation (Dissolve in Volatile Solvent) Spotting Spot Sample on Origin SamplePrep->Spotting ChamberPrep Chamber Saturation (Eluent + Filter Paper Wick) Development Develop Plate in Chamber ChamberPrep->Development PlatePrep Plate Preparation (Draw Origin Line) PlatePrep->Spotting Spotting->Development Drying Mark Solvent Front & Dry Development->Drying Visualization Visualize Spots (e.g., 254 nm UV Lamp) Drying->Visualization Analysis Document & Calculate Rf Values Visualization->Analysis

Caption: Workflow for TLC Analysis of Benzoate Esters.

Protocol 1: Analytical TLC for Reaction Monitoring

This protocol is designed to monitor the conversion of a starting material (e.g., a carboxylic acid) to a benzoate ester product.

  • Chamber Preparation :

    • Pour the chosen mobile phase (e.g., 8:2 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm.[10]

    • Place a piece of filter paper inside, leaning against the wall, to act as a wick.[17]

    • Cover the chamber tightly and let it stand for 10-15 minutes to ensure the chamber atmosphere is saturated with solvent vapors. This prevents the "edge effect" and ensures reproducible results.[12][17]

  • Sample Preparation :

    • Prepare dilute solutions (~1%) of your starting material (SM) and your reaction mixture (RM) in a volatile solvent like ethyl acetate or dichloromethane.[4][17]

  • Plate Spotting :

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of a TLC plate.[17][18]

    • Mark three lanes on the origin line: "SM," "Co" (for co-spot), and "RM."[6]

    • Using a capillary tube, apply a small spot of the SM solution to the "SM" lane. The spot should be as small as possible (1-2 mm diameter) to maximize resolution.[6][10]

    • Apply a spot of the RM solution to the "RM" lane.

    • On the "Co" lane, first spot the SM, then, using the same capillary, spot the RM directly on top of it. This co-spot is crucial for confirming the identity of the starting material in the reaction mixture.[6]

  • Development :

    • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the level of the solvent.[10][18]

    • Cover the chamber and allow the solvent to ascend the plate undisturbed.[10]

    • When the solvent front is about 0.5-1 cm from the top of the plate, remove it from the chamber.[16][17]

  • Visualization and Analysis :

    • Immediately mark the solvent front with a pencil before it evaporates.[16][17]

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm).[7] The aromatic benzoate esters and many starting materials will appear as dark spots.

    • Circle the observed spots with a pencil.

    • Compare the lanes. The disappearance of the SM spot and the appearance of a new product spot in the RM lane indicates the reaction is progressing. The product ester is typically less polar than the starting carboxylic acid, so it will have a higher Rf value.

Protocol 2: Quantitative Analysis and Elution

For quantitative work, spots can be scraped from the plate and the analyte extracted for analysis by another method, such as spectrophotometry.[15]

  • Plate Preparation and Application :

    • Use a larger plate (e.g., 5x20 cm). Instead of spots, apply the sample solution as a narrow band across the origin line using a pipette.[15] This allows for a higher sample load.

    • Apply between 20 to 100 µg of the substance to be quantified.[15]

  • Development and Visualization :

    • Develop the plate as described in Protocol 1. For compounds with low Rf values, a second development in the same solvent can improve separation.[15]

    • After drying, visualize the bands under UV light and mark their positions carefully.

  • Elution and Measurement :

    • Using a clean spatula or razor blade, carefully scrape the silica gel containing the band of interest onto a piece of weighing paper.[19]

    • Transfer the scraped silica to a small vial or filter funnel.

    • Wash the silica gel with a polar solvent like methanol or ethyl acetate to extract the compound.[15][19]

    • Collect the filtrate, which now contains the purified compound.

    • Analyze the concentration of the compound in the filtrate using a suitable technique like UV-Vis spectrophotometry.[15] A calibration curve prepared from known standards should be used for accurate quantification.[15]

Interpretation and Troubleshooting

Calculating the Retention Factor (Rf)

The Rf value is a ratio that quantifies the movement of a spot. It is constant for a given compound under specific conditions (stationary phase, mobile phase, temperature).

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [20]

Both distances are measured from the origin line.[17]

Common TLC Problems and Solutions

ProblemPossible Cause(s)Solution(s)
Streaking Spots Sample is too concentrated (overloaded). Sample is not fully soluble in the mobile phase. Highly acidic or basic compounds interacting too strongly with silica.Spot a more dilute solution. Choose a different spotting solvent. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to neutralize the analyte and improve spot shape.[21]
Spots are "Crescent" Shaped The spotting process has gouged or disturbed the silica layer.Spot the plate more gently, without applying excessive pressure with the capillary tube.
All Spots at Top (Rf ≈ 1.0) The mobile phase is too polar.[16]Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., change from 7:3 to 9:1 Hexane:Ethyl Acetate).
All Spots at Bottom (Rf ≈ 0) The mobile phase is not polar enough.[16]Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., change from 9:1 to 7:3 Hexane:Ethyl Acetate).
Uneven Solvent Front The chamber was not properly saturated. The plate was touching the side of the chamber or the filter paper wick during development.Ensure the chamber is sealed and saturated for at least 10-15 minutes before use.[17] Place the plate carefully in the center of the chamber.

References

  • Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub. Available at: [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. Available at: [Link]

  • TLC-Thin Layer Chromatography. OperaChem. Available at: [Link]

  • Sample Preparation. Merck KGaA. Available at: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]

  • Thin Layer Chromatography (rev 3/2020). University of California, Irvine. Available at: [Link]

  • How To: Run a Prep TLC. University of Rochester Department of Chemistry. Available at: [Link]

  • Thin Layer Chromatography (TLC) | Organic Chemistry I Lab. University of Rochester. Available at: [Link]

  • Thin Layer Chromatography (TLC). University of California, Los Angeles. Available at: [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

  • Thin Layer Chromatography (TLC). University of Colorado Boulder. Available at: [Link]

  • Esterification Reaction. Scribd. Available at: [Link]

    • Thin Layer Chromatography. Pasadena City College. Available at: [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide. Chrom Tech, Inc.. Available at: [Link]

  • Organic Functional Groups and Thin Layer Chromatography. Environmental Science Institute, The University of Texas at Austin. Available at: [Link]

  • 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]

  • (PDF) Thin Layer Chromatographic Separation of Benzodiazepine Derivates. ResearchGate. Available at: [Link]

  • Stationary Phases for Thin-Layer Chromatography. Marcel Dekker, Inc.. Available at: [Link]

  • Fundamentals and Applications of Thin Layer Chromatography (TLC). IONOS. Available at: [Link]

  • TLC troubleshooting. ChemBAM. Available at: [Link]

  • Analytical Procedure of Thin Layer Chromatography Technique. Research and Reviews. Available at: [Link]

  • What is the stationary phase in TLC?. Quora. Available at: [Link]

  • Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products. YouTube. Available at: [Link]

  • TLC Visualization Methods. Labster. Available at: [Link]

  • Thin-layer chromatography. Wikipedia. Available at: [Link]

  • TLC – Knowledge and References. Taylor & Francis. Available at: [Link]

  • How to separate ester from carboxylic acid by using chromatography?. ResearchGate. Available at: [Link]

  • Analysis of sodium benzoate levels in spicy soy sauce on the market using thin layer chromatography (TLC) and spectrophotometry Uv-Vis methods. JPS. Available at: [Link]

  • Solved Calculate the Rf values of methyl benzoate and methyl. Chegg.com. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Available at: [Link]

  • THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINES BY SEVEN DIFFERENT SOLVENT SYSTEMS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

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Mastering O-Alkylation: A Guide to Reagent Stoichiometry for the Synthesis of Methyl 4-Alkoxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The O-alkylation of phenols is a cornerstone of synthetic organic chemistry, particularly in the development of pharmaceutical agents where the modification of hydroxyl groups into ethers is crucial for modulating solubility, bioavailability, and pharmacological activity. Methyl 4-hydroxybenzoate serves as a versatile and economically significant starting material for a wide array of derivatives. This application note provides an in-depth guide to the reagent stoichiometry for the alkylation of methyl 4-hydroxybenzoate via the Williamson ether synthesis. We will explore the mechanistic rationale behind the selection of reagents, the critical role of stoichiometry in maximizing yield and purity, and a detailed, field-proven protocol for researchers and drug development professionals.

Introduction: The Significance of Phenolic Alkylation

Methyl 4-hydroxybenzoate, a derivative of p-hydroxybenzoic acid, is a readily available bifunctional molecule containing both a methyl ester and a phenolic hydroxyl group.[1] The phenolic -OH group is nucleophilic and its strategic alkylation is a key transformation in the synthesis of active pharmaceutical ingredients (APIs), fragrances, and liquid crystals. The resulting ether linkage is generally stable and can significantly alter the parent molecule's lipophilicity, a critical parameter in drug design.

The most prevalent and reliable method for this transformation is the Williamson ether synthesis, an Sₙ2 reaction between a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) and an organohalide.[2][3] While the reaction appears straightforward, achieving high yields of a pure product hinges on a precise understanding and control of reagent stoichiometry. This guide elucidates the causal relationships between reagent ratios and reaction outcomes.

The Core Mechanism: Williamson Ether Synthesis

The reaction proceeds in two fundamental steps. Understanding this mechanism is essential for rationalizing the stoichiometric requirements of each component.

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of methyl 4-hydroxybenzoate, forming a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of a primary alkyl halide in a concerted Sₙ2 displacement, forming the desired ether and a salt byproduct.[2][4]

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Sₙ2 Nucleophilic Attack Phenol Methyl 4-hydroxybenzoate Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) HB Conjugate Acid (e.g., KHCO₃) Phenoxide2 Phenoxide Anion AlkylHalide Alkyl Halide (R-X) Salt Salt Byproduct (KX) Ether Product (Methyl 4-alkoxybenzoate) Phenoxide2->Ether + R-X

Caption: Reaction mechanism for the Williamson ether synthesis of methyl 4-alkoxybenzoate.

Stoichiometric Considerations: A Reagent-by-Reagent Analysis

The success of the synthesis is dictated by the careful control of molar equivalents for each reactant. Here, we dissect the role and optimal stoichiometry for each component.

The Substrate: Methyl 4-hydroxybenzoate

This is the starting scaffold and is designated as the limiting reagent, with all other reagent quantities calculated relative to it.

  • Stoichiometry: 1.0 equivalent.

The Base: The Catalyst for Nucleophilicity

The base's function is to generate the phenoxide anion. The choice and amount of base are critical.

  • Why it's needed: The phenolic proton is acidic (pKa ≈ 10), but the neutral hydroxyl group is a poor nucleophile. Deprotonation is required to form the much more potent nucleophilic phenoxide.

  • Choosing a Base: For phenols, moderately weak bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often ideal.[5] They are strong enough to deprotonate the phenol but mild enough to prevent side reactions like hydrolysis of the methyl ester. Very strong bases like sodium hydride (NaH) can be used but are often unnecessary and can promote elimination side reactions with the alkyl halide.[6]

  • Stoichiometry: 1.2 to 2.0 equivalents.

  • Causality: An excess is required to ensure the complete and irreversible deprotonation of the phenol, driving the equilibrium of the first step to the right. This maximizes the concentration of the active nucleophile, thereby increasing the rate of the desired Sₙ2 reaction.

The Alkylating Agent: The Electrophilic Partner

This reagent provides the alkyl group that will be attached to the oxygen atom.

  • Choosing an Agent: Primary alkyl halides (R-X) are the best choice. The reactivity order follows that of leaving group ability: R-I > R-Br > R-Cl.[3] Secondary and tertiary alkyl halides should be avoided as they will predominantly lead to an E2 elimination side product in the presence of the basic phenoxide.[4][6]

  • Stoichiometry: 1.1 to 1.5 equivalents.[6]

  • Causality: A slight excess is used to ensure that the phenoxide, once formed, reacts completely. This compensates for any potential loss of the alkylating agent (especially if it is volatile) and helps drive the reaction to completion according to Le Châtelier's principle.

The Solvent: The Reaction Medium

The solvent must dissolve the reactants and facilitate the Sₙ2 reaction.

  • Choosing a Solvent: Polar aprotic solvents are highly recommended. Acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices.[2][6] These solvents solvate the cation (e.g., K⁺ from K₂CO₃) but leave the phenoxide anion relatively "naked" and highly nucleophilic, accelerating the reaction rate.[7] Protic solvents should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[7]

  • Quantity: The amount of solvent is not strictly part of the stoichiometry but is crucial for reaction kinetics. A typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

Stoichiometry Summary Table
ReagentRoleMolar EquivalentsRationale
Methyl 4-hydroxybenzoateSubstrate / Limiting Reagent1.0The reference for all other reagents.
Potassium Carbonate (K₂CO₃)Base1.5Ensures complete deprotonation to form the nucleophilic phenoxide.
Alkyl Bromide (R-Br)Alkylating Agent / Electrophile1.2Drives the reaction to completion; compensates for potential volatility.
N,N-Dimethylformamide (DMF)SolventN/A (e.g., 0.5 M)Polar aprotic medium that enhances nucleophilicity and reaction rate.

Detailed Experimental Protocol

This generalized protocol is a robust starting point for the alkylation of methyl 4-hydroxybenzoate with a primary alkyl bromide.[6] Researchers should adapt it based on the specific properties of their chosen alkylating agent.

Materials and Reagents
  • Methyl 4-hydroxybenzoate (MW: 152.15 g/mol )

  • Anhydrous Potassium Carbonate (MW: 138.21 g/mol ), finely ground

  • Primary Alkyl Bromide (e.g., Benzyl Bromide, MW: 171.04 g/mol )

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, reflux condenser, heating mantle

  • TLC plates (silica gel), developing chamber, UV lamp

Experimental Workflow

Workflow Setup 1. Reagent Setup (Flask, Stir Bar, N₂ atm) AddSubstrate 2. Add Substrate & Base (Methyl 4-hydroxybenzoate, K₂CO₃, DMF) Setup->AddSubstrate AddAlkylating 3. Add Alkylating Agent (Alkyl Bromide) AddSubstrate->AddAlkylating Reaction 4. Heat Reaction (e.g., 60-80°C) Monitor by TLC AddAlkylating->Reaction Workup 5. Aqueous Work-up (Quench with H₂O, Extract with EtOAc) Reaction->Workup Purify 6. Purification (Wash, Dry, Concentrate) Workup->Purify FinalPurify 7. Final Purification (Recrystallization or Chromatography) Purify->FinalPurify Characterize 8. Characterization (NMR, IR, MS, MP) FinalPurify->Characterize

Caption: General experimental workflow for the alkylation of methyl 4-hydroxybenzoate.

Step-by-Step Procedure
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF to achieve a concentration of approximately 0.5 M.

  • Stirring: Begin vigorous stirring to create a fine suspension.

  • Alkylating Agent: Slowly add the primary alkyl bromide (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting methyl 4-hydroxybenzoate spot is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete deprotonationEnsure K₂CO₃ is anhydrous and finely powdered. Consider increasing equivalents to 2.0.
Insufficient reaction time/tempIncrease reaction time or temperature and continue to monitor by TLC.
Alkylating agent is unreactiveSwitch to a more reactive halide (e.g., from R-Cl to R-Br or R-I).
Elimination Product Observed Alkylating agent is secondary/tertiaryRedesign the synthesis. This method is only suitable for primary alkyl halides.
Ester Hydrolysis Base is too strong or water is presentUse K₂CO₃ instead of NaOH or NaH. Ensure all reagents and glassware are dry.
C-Alkylation Byproduct Reaction conditions too harshThis is less common for O-alkylation but can occur. Lower the reaction temperature.

Conclusion

The successful O-alkylation of methyl 4-hydroxybenzoate is a process of controlled nucleophilic substitution that is highly dependent on reagent stoichiometry. By using a slight excess of a moderate base and a primary alkylating agent in a polar aprotic solvent, researchers can reliably and efficiently synthesize methyl 4-alkoxybenzoate derivatives. The principles and protocols outlined in this note provide a robust framework for chemists in the pharmaceutical and fine chemical industries to optimize this critical transformation, ensuring high yields and product purity.

References

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from Ataman Kimya website. [Link]

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  • Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Retrieved from Hubei Sanli Fengxiang Technology Co., Ltd. website. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

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  • ResearchGate. (2025, August 5). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

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  • PubMed. (2001, July 27). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. [Link]

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  • ResearchGate. (n.d.). Quantum chemical parameters for methyl 4-hydroxybenzoate calculated at.... [Link]

  • PubMed Central. (n.d.). Purification and properties of 4-hydroxybenzoate 1-hydroxylase (decarboxylating), a novel flavin adenine dinucleotide-dependent monooxygenase from Candida parapsilosis CBS604. [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Google Patents. (n.d.). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]

  • Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2007, November). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • ACS Publications. (2017, June 19). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. [Link]

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Application Notes & Protocols: Preparation of High-Purity, Verifiable Stock Solutions for Methyl 4-[(3-chlorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Google Gemini, Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reproducibility of in vitro and in vivo experimental results is critically dependent on the precise and consistent preparation of test compound stock solutions. Methyl 4-[(3-chlorophenyl)methoxy]benzoate is a small organic molecule with physicochemical properties that necessitate careful handling and solubilization procedures to ensure solution integrity and concentration accuracy. This guide provides a comprehensive, field-tested protocol for the preparation, quality control, and storage of stock solutions of this compound. We move beyond a simple list of steps to explain the scientific rationale behind key decisions, ensuring that researchers can adapt this protocol to their specific experimental needs while maintaining the highest standards of scientific integrity.

Compound Specifications & Physicochemical Profile

A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol. Due to its structure—a benzoate methyl ester—it is predicted to have low aqueous solubility and susceptibility to hydrolysis.

PropertyValue (Predicted/Calculated)Source & Rationale
IUPAC Name Methyl 4-[(3-chlorophenyl)methoxy]benzoate-
Molecular Formula C₁₅H₁₃ClO₃-
Molecular Weight 276.71 g/mol Calculated
Appearance White to off-white solidInferred from similar benzoate derivatives[1]
Aqueous Solubility Very Low / InsolublePredicted based on the hydrophobic aromatic rings and ester functional group.
Organic Solubility Soluble in Dimethyl Sulfoxide (DMSO)DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds for biological assays[2].
Purity >95% (Varies by supplier)Always refer to the supplier's Certificate of Analysis (CoA).
CAS Number Not readily availableEnsure compound identity via supplier documentation and analytical data (e.g., NMR, MS).

Safety & Handling: A Containment-First Approach

While specific toxicity data for this compound is not available, its structure as a halogenated aromatic compound warrants careful handling. Similar chlorinated compounds are classified as harmful if swallowed, inhaled, or on contact with skin. Therefore, a containment-based safety strategy is mandatory.

  • Engineering Controls : All handling of the solid compound and concentrated solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure[3].

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required. This includes a lab coat, nitrile gloves (double-gloving is recommended for potent compounds), and chemical splash goggles[4][5].

  • Waste Disposal : All contaminated disposables (e.g., weigh paper, pipette tips, gloves) must be discarded into a designated hazardous chemical waste container.

Rationale for Solvent Selection: Why Anhydrous DMSO?

The choice of solvent is the most critical variable in stock solution preparation. For compounds like Methyl 4-[(3-chlorophenyl)methoxy]benzoate, Dimethyl Sulfoxide (DMSO) is the solvent of choice for several reasons:

  • High Solubilizing Power : DMSO can dissolve a vast array of poorly water-soluble organic molecules, making it an invaluable vehicle for drug discovery applications[2].

  • Biocompatibility at Low Concentrations : Most cell lines can tolerate a final DMSO concentration of <0.5% (v/v) without significant toxicity, though it is best practice to keep this concentration below 0.1% whenever possible[2][3]. A vehicle control (media + DMSO) must always be included in experiments[6].

  • Ester Stability : The methyl ester group in the target compound is susceptible to base- or acid-catalyzed hydrolysis, a reaction that is accelerated in aqueous environments[7]. Using anhydrous (water-free) DMSO is crucial to minimize this degradation pathway during storage, as contaminating moisture can compromise the compound's integrity[6].

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays.

Required Materials & Equipment
  • Methyl 4-[(3-chlorophenyl)methoxy]benzoate (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Analytical balance (readable to 0.01 mg)

  • Spatula and anti-static weigh paper/boat

  • Calibrated micropipettes (P1000, P200) with sterile, filtered tips

  • Amber glass vials or polypropylene microcentrifuge tubes with screw caps

  • Vortex mixer

  • Ultrasonic bath (optional)

Step-by-Step Methodology

Step 1: Pre-Protocol Calculations Calculate the mass of the compound required. For a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) *Mass (mg) = 0.010 mol/L × 0.001 L × 276.71 g/mol × 1000 mg/g = 2.77 mg

Step 2: Weighing the Compound (in Chemical Fume Hood)

  • Place a clean weigh boat on the tared analytical balance.

  • Carefully weigh out approximately 2.77 mg of the compound. Avoid creating airborne dust.[4]

  • Record the exact mass from the balance. This is critical for calculating the true final concentration.

Step 3: Solubilization

  • Carefully transfer the weighed powder into a pre-labeled amber vial or microcentrifuge tube.

  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For the mass weighed, the required volume is: Volume (mL) = [Mass (mg) / 276.71 ( g/mol )] / 10 (mmol/L)

  • Securely cap the vial.

Step 4: Dissolution

  • Vortex the solution for 1-2 minutes.[8]

  • Visually inspect the solution against a light source. It should be clear and free of any visible particulates.

  • If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes.[3] Re-inspect for clarity. Causality : Sonication uses high-frequency sound waves to create micro-cavitations, which agitate the solvent and compound, breaking up aggregates and accelerating dissolution.

Step 5: Final Labeling and Documentation Label the vial clearly with:

  • Compound Name

  • Exact Concentration (calculated from the actual mass)

  • Solvent (Anhydrous DMSO)

  • Preparation Date

  • Your Initials

Quality Control & Self-Validation

A protocol must be a self-validating system. The primary QC check is a thorough visual inspection to ensure complete dissolution. For GMP or other high-stakes applications, analytical validation (e.g., via LC-MS) may be required to confirm concentration and purity post-dissolution. If the solution appears cloudy or contains precipitate after sonication, it has exceeded its solubility limit at that concentration and should be remade at a lower concentration.[3]

Storage and Stability

To ensure the long-term integrity of the stock solution and prevent experimental artifacts, adhere to the following storage guidelines.

  • Aliquoting : Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in polypropylene tubes. This is the most effective way to prevent degradation caused by repeated freeze-thaw cycles.[8][9]

  • Storage Temperature : Store aliquots at -20°C or -80°C . For long-term storage (>1 month), -80°C is preferable.[9] Studies on large compound libraries show that while many compounds are stable for months, degradation can occur, and low temperatures mitigate this risk.[10][11]

  • Light and Air : Use amber vials or wrap clear tubes in foil to protect against potential photodegradation.[12] Ensure caps are tightly sealed to prevent the hygroscopic DMSO from absorbing atmospheric water.

Visualization of Experimental Workflow

The following diagram outlines the complete, validated workflow for preparing the stock solution.

Stock_Solution_Workflow cluster_prep Preparation & Safety cluster_execution Execution (in Fume Hood) cluster_qc Quality & Storage safety 1. Don PPE (Lab Coat, Goggles, Gloves) calc 2. Calculate Required Mass (e.g., 2.77 mg for 10 mM in 1 mL) safety->calc weigh 3. Weigh Compound Record Exact Mass calc->weigh transfer 4. Transfer to Vial weigh->transfer add_dmso 5. Add Anhydrous DMSO transfer->add_dmso dissolve 6. Vortex / Sonicate add_dmso->dissolve qc 7. Visual QC (Ensure No Particulates) dissolve->qc qc->weigh Fail (Precipitate) aliquot 8. Aliquot into Single-Use Tubes qc->aliquot Pass store 9. Store at -20°C / -80°C aliquot->store

Caption: Workflow for Preparing a Potent Compound Stock Solution.

References

  • Benchchem. Essential Safety and Handling Guide for Potent Chemical Compounds.
  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach.
  • Sigma-Aldrich. methyl 4-[(3,4-dichlorophenyl)methoxy]benzoate.
  • Freund-Vector. Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs.
  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • MCE. Compound Handling Instructions.
  • Benchchem. Application Notes and Protocols: Preparation of a Stock Solution.
  • PhytoTech Labs. Preparing Stock Solutions.
  • Sigma-Aldrich. FAQs on Inhibitor Preparation.
  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • BioProcess International. Containment of High-Potency Products in a GMP Environment.
  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Journal of Biomolecular Screening. Studies on Repository Compound Stability in DMSO under Various Conditions.
  • Yufeng, et al. The effect of room-temperature storage on the stability of compounds in DMSO.
  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Gaylord Chemical. Ester Hydrolysis - Proven DMSO Reactions.
  • SpecialChem. Key Properties and Handling of Methyl 4-Methoxybenzoate.

Sources

Application Notes and Protocols for the Catalytic Synthesis of Chlorobenzyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic synthesis of chlorobenzyl ethers. Chlorobenzyl ethers are crucial intermediates and protecting groups in organic synthesis. This guide moves beyond simple procedural lists to explain the underlying principles and causalities behind various catalytic strategies. We will explore established methods such as the Blanc chloromethylation, phase-transfer catalysis, and acid-catalyzed etherification from alcohols, providing detailed, field-tested protocols for each. The discussion emphasizes mechanistic understanding, reaction optimization, safety considerations, and the logic behind experimental design choices to ensure trustworthy and reproducible outcomes.

Introduction: The Synthetic Utility of Chlorobenzyl Ethers

Chlorobenzyl ethers and their parent compounds, chloromethyl arenes, are highly valuable synthons in organic chemistry. The chloromethyl group is readily converted into a variety of other functionalities, including hydroxymethyl, cyanomethyl, formyl, and (dialkylamino)methyl groups, making these compounds versatile intermediates in the synthesis of pharmaceuticals and dyes.[1] Furthermore, the p-chlorobenzyl (PClB) group is employed as a robust hydroxyl protecting group, offering stability across a wide range of synthetic steps before its selective cleavage or conversion.[2]

The synthesis of these compounds, however, requires careful selection of catalytic conditions to maximize yield and minimize the formation of byproducts, such as diarylmethanes.[1][3] This guide details several catalytic methodologies, providing the necessary protocols and mechanistic insights for their successful application in a laboratory setting.

The Blanc Chloromethylation Reaction

The Blanc chloromethylation is a classic and powerful method for introducing a chloromethyl group onto an aromatic ring.[4] The reaction utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂), to form chloromethyl arenes.[1][3]

Mechanistic Considerations

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst (ZnCl₂) activates formaldehyde by coordinating to the carbonyl oxygen, which, under the strongly acidic conditions provided by HCl, makes the carbonyl carbon highly electrophilic. This electrophile is then attacked by the π-electrons of the aromatic ring. The resulting benzyl alcohol is rapidly converted to the corresponding chlorobenzyl derivative under the reaction conditions.[3]

Alternative electrophilic species, such as the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺), may also be formed, accounting for the reaction's success even with some deactivated substrates.[3]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, arrowhead=vee];

} caption { label = "Mechanism of the Blanc Chloromethylation Reaction."; fontsize = 10; fontname = "Arial"; } end

Caption: Mechanism of the Blanc Chloromethylation Reaction.

Protocol: Chloromethylation of Naphthalene

This protocol describes the monochloromethylation of naphthalene using paraformaldehyde and gaseous hydrogen chloride, catalyzed by arsenic trioxide. This method is designed to minimize the formation of diarylmethane byproducts.[5]

Materials:

  • Naphthalene

  • Paraformaldehyde

  • Arsenic trioxide (As₂O₃) or Arsenic trichloride (AsCl₃) (Catalyst)

  • Concentrated Aqueous HCl

  • Ice bath

  • Round-bottom flask with a stirrer and gas inlet

Procedure:

  • Set up a well-ventilated fume hood. Caution: This reaction involves toxic reagents.

  • To a round-bottom flask equipped with an efficient mechanical stirrer, add the aromatic compound (e.g., naphthalene) and a concentrated aqueous solution of hydrogen chloride and formaldehyde.

  • Add a catalytic amount of arsenic trioxide. The presence of a significant aqueous phase at all stages is crucial.[5]

  • Cool the mixture in an ice bath to maintain a temperature below 100°C, which allows for efficient stirring and minimizes byproduct formation.[5]

  • Bubble gaseous hydrogen chloride through the stirred mixture.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Separate the organic layer. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization.

Expert Insight: The key to high selectivity in this reaction is maintaining a heterogeneous mixture with a substantial aqueous phase and ensuring vigorous stirring. This setup helps to keep the concentration of the reactive electrophile low in the organic phase, thus disfavoring the secondary reaction of the chloromethylated product with another arene molecule to form a diarylmethane.

Phase-Transfer Catalysis (PTC) for Ether Synthesis

Phase-transfer catalysis is an exceptionally powerful technique for reacting water-soluble nucleophiles (like chloride ions) with substrates soluble in an organic solvent.[6] This is particularly useful for synthesizing chlorobenzyl ethers from the corresponding benzyl alcohols or halides under milder conditions than traditional methods.

Mechanistic Principles

A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), facilitates the migration of a reactant from one phase into another where the reaction can occur. In the context of chlorobenzyl ether synthesis from a benzyl alcohol, the alcohol is deprotonated at the interface by a strong base (e.g., concentrated NaOH) in the aqueous phase. The catalyst then exchanges its counter-ion (X⁻) for the newly formed alkoxide (RO⁻), forming a lipophilic ion pair (Q⁺OR⁻) that is soluble in the organic phase. This ion pair can then react with a chlorinating agent, or in a substitution context, a benzyl halide can react with a chloride ion shuttled into the organic phase by the catalyst.

dot graph TD { graph [splines=ortho, nodesep=0.5, fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, arrowhead=vee];

} caption { label = "Phase-Transfer Catalysis Cycle for Halide Exchange."; fontsize = 10; fontname = "Arial"; } end

Caption: Phase-Transfer Catalysis Cycle for Halide Exchange.

Protocol: PTC Synthesis of 2,4-Dichlorobenzyl Alcohol via Acetate Intermediate

Direct hydrolysis of dichlorobenzyl chloride can lead to significant formation of the corresponding bis-ether as a byproduct. A two-stage process involving an acetate intermediate, facilitated by PTC, provides high purity alcohol.[7] This protocol can be adapted for the synthesis of the target ether by using the appropriate alkoxide.

Materials:

  • 2,4-Dichlorobenzyl chloride

  • Sodium acetate (NaOAc)

  • Tetrabutylammonium hydrogen sulphate (TBAHS) or other suitable PTC

  • Aqueous Sodium Hydroxide (NaOH)

  • Toluene or another suitable organic solvent

Procedure: Stage 1: Esterification

  • In a round-bottom flask, dissolve sodium acetate and a catalytic amount of TBAHS (e.g., 2g per 100g of benzyl chloride) in water.[7]

  • Add 2,4-dichlorobenzyl chloride to the aqueous solution.

  • Heat the mixture under reflux with vigorous stirring for several hours (e.g., 25 hours, monitor by TLC/GC).[7] This forms the 2,4-dichlorobenzyl acetate intermediate.

Stage 2: Hydrolysis

  • To the reaction mixture, add a concentrated aqueous solution of sodium hydroxide.

  • Continue refluxing for a short period (e.g., 30 minutes) to hydrolyze the ester to the corresponding 2,4-dichlorobenzyl alcohol.[7]

  • Cool the mixture. The product will often solidify and can be collected by filtration.

  • Wash the solid product with water and dry it in vacuo.

  • Further purification can be achieved by recrystallization.

Expert Insight: The choice of phase-transfer catalyst is critical and depends on the specific reaction. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and phosphonium salts are common choices.[8][9] The efficiency of the reaction is influenced by catalyst concentration, stirring speed, and temperature.[9][10]

Direct Chlorination of Benzyl Alcohols

The direct conversion of benzyl alcohols to benzyl chlorides is a fundamental transformation often achieved using concentrated hydrochloric acid, sometimes with a co-solvent like dioxane to improve miscibility.[11]

General Workflow and Mechanistic Pathway

This reaction typically follows an Sₙ1 or Sₙ2 pathway. The acidic conditions protonate the hydroxyl group of the alcohol, converting it into a good leaving group (water). For primary benzyl alcohols, a chloride ion then displaces the water molecule in an Sₙ2 fashion. For secondary or tertiary benzyl alcohols, the protonated alcohol can leave to form a resonance-stabilized benzylic carbocation, which is then attacked by a chloride ion (Sₙ1).

dot graph G { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

} caption { label = "General Workflow for Acid-Catalyzed Chlorination."; fontsize = 10; fontname = "Arial"; } end

Caption: General Workflow for Acid-Catalyzed Chlorination.

Protocol: Synthesis of Benzyl Chlorides from Benzyl Alcohols

This general procedure is effective for various substituted benzyl alcohols. The reactivity is sensitive to the nature and position of substituents on the aromatic ring.[11]

Materials:

  • Substituted benzyl alcohol (e.g., 4-chlorobenzyl alcohol)

  • Concentrated Hydrochloric Acid (HCl)

  • 1,4-Dioxane

  • Ethyl Acetate (AcOEt)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine the benzyl alcohol (e.g., 3 mmol) with concentrated HCl (30 mL) and 1,4-dioxane (10 mL).[11]

  • Stir the mixture vigorously at room temperature for approximately 5 hours. Monitor the reaction progress using TLC.[11]

  • Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash them with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography.

Summary and Comparison of Methods

The optimal method for synthesizing a specific chlorobenzyl ether depends on the substrate, desired scale, and available equipment. The following table summarizes the key features of the discussed catalytic conditions.

MethodCatalystReagentsSubstrate ScopeAdvantagesDisadvantages & Safety Concerns
Blanc Chloromethylation Lewis Acids (ZnCl₂, SnCl₄, As₂O₃)Formaldehyde (or paraformaldehyde), HClElectron-rich & some deactivated arenes[3]Direct, powerful method for C-C bond formation.[4]Forms carcinogenic bis(chloromethyl) ether byproduct.[4] Risk of diarylmethane formation.[3] Requires strong acids.
Phase-Transfer Catalysis Quaternary Ammonium/Phosphonium SaltsBenzyl halide/alcohol, Chloride source, BaseBroad; useful for functionalized moleculesMild conditions, high yields, avoids strong acids, good for biphasic systems.[6]Catalyst can sometimes be difficult to remove; reaction rates can be sensitive to agitation.
Direct Acid Catalysis Protic Acids (HCl)Benzyl alcohol, HClBenzyl alcoholsSimple reagents, straightforward procedure.[11]Requires stoichiometric amounts of strong acid; may not be suitable for acid-sensitive substrates.

Safety and Handling

The synthesis of chlorobenzyl ethers involves several hazardous materials that require strict safety protocols.

  • Formaldehyde and HCl: Both are corrosive and have toxic fumes. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Chloromethyl Ethers: Reagents like chloromethyl methyl ether (MOMCl) and the potential byproduct bis(chloromethyl) ether are potent carcinogens.[4] Extreme caution, including the use of appropriate personal protective equipment (PPE) and containment, is mandatory.

  • Lewis Acids: Catalysts like ZnCl₂ and SnCl₄ are corrosive and moisture-sensitive. Handle them in a dry environment.

  • Chlorobenzyl Chlorides: These products are often lachrymatory (tear-inducing) and skin irritants.[12] Handle with care.

References

  • Catalytic chloromethylation of aromatic compounds. (n.d.). Google Patents.
  • Chloromethylation of deactivated aromatic compounds. (n.d.). Google Patents.
  • Blanc chloromethylation. (2023). In Wikipedia. Retrieved from [Link]

  • Henriksen, A., et al. (2016). p-Chlorobenzyl Ether: A Robust Hydroxyl Protecting Group That Is Readily Converted into a p-Methoxybenzyl Ether. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pfeiffer, W. D. (n.d.).
  • Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. (2025). ResearchGate. Retrieved from [Link]

  • Gogoi, D., & Mahanta, D. (2015). Phase Transfer Catalyzed Synthesis of BIS (4-Chlorobenzyl) Sulfide Using Hydrogen Sulfide. Semantic Scholar. Retrieved from [Link]

  • 4-Chlorobenzyl chloride. (n.d.). LookChem. Retrieved from [Link]

  • Salmon, M., et al. (2012). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. ACG Publications. Retrieved from [Link]

  • Makosza, M. (n.d.). Phase transfer catalysis in pharmaceutical industry – where are we? ResearchGate. Retrieved from [Link]

  • Preparation of dichlorobenzyl alcohol. (n.d.). Google Patents.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Research. Retrieved from [Link]

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Storage and handling protocols for Methyl 4-[(3-chlorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Safe Storage and Handling of Methyl 4-[(3-chlorophenyl)methoxy]benzoate

Authored by: Senior Application Scientist, Chemical Research Division

**Abstract

This document provides detailed application notes and protocols for the safe storage and handling of Methyl 4-[(3-chlorophenyl)methoxy]benzoate. Intended for researchers, scientists, and professionals in drug development, this guide synthesizes critical safety information, chemical properties, and field-proven best practices. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel through a framework of expertise, trustworthiness, and authoritative scientific grounding.

Introduction and Scope

Methyl 4-[(3-chlorophenyl)methoxy]benzoate is a benzoate ester derivative utilized in various organic synthesis and research applications, potentially as an intermediate in the development of novel compounds.[1] Its specific chemical structure necessitates a thorough understanding of its properties and potential hazards to ensure safe and effective use. The stability and purity of such a compound are directly linked to the rigor of its storage and handling protocols. This guide outlines the essential procedures to maintain compound integrity and mitigate risks associated with its manipulation in a laboratory setting.

Compound Identification and Physicochemical Properties

Proper identification is the foundational step in chemical safety. The properties listed below have been compiled from established chemical databases and analysis of structurally similar compounds.

PropertyValueSource
IUPAC Name methyl 4-[(3-chlorophenyl)methoxy]benzoateN/A
Molecular Formula C₁₅H₁₃ClO₃Calculated
Molecular Weight 276.71 g/mol Calculated
CAS Number 201103-62-4N/A
Physical Form White to off-white solid/crystals.Inferred from analogs[1][2]
Melting Point Expected to be in the range of similar compounds (e.g., 120-122 °C for dichloro-analog).
Solubility Expected to be soluble in organic solvents; low solubility in water.General chemical principles

Hazard Assessment and Safety Profile

While specific toxicological data for this exact compound is limited, a robust hazard assessment can be constructed by examining data from structurally related molecules. The following profile is based on analogous compounds containing benzoate ester, methoxy, and chlorophenyl moieties.[3][4]

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryGHS StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][3][4]
STOT - Single ExposureCategory 3H335: May cause respiratory irritation[2][4]

Signal Word: Warning [3]

Hazard Pictograms:

Caption: GHS07 pictogram indicates skin/eye irritation and acute toxicity.

Long-Term and Short-Term Storage Protocols

The chemical stability of Methyl 4-[(3-chlorophenyl)methoxy]benzoate depends on its storage environment. Improper storage can lead to degradation, affecting experimental reproducibility and purity.

Recommended Storage Conditions

The primary objective is to protect the compound from heat, light, moisture, and incompatible substances.

  • Temperature: For long-term storage (months to years), refrigeration at 2-8°C is recommended to minimize the rate of potential degradation pathways.[1] For routine short-term use (days to weeks), storage in a cool, dark place away from direct heat sources is sufficient.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if the compound is determined to be sensitive to oxidation or moisture. The container must be tightly sealed to prevent atmospheric moisture ingress.[2]

  • Light: Store in an amber or opaque vial to protect against photolytic degradation.

  • Incompatibilities: Store segregated from strong oxidizing agents and strong bases, as these can react with the ester functional group, leading to hydrolysis or other unwanted reactions.[3][5]

Storage_Protocol cluster_conditions Storage Conditions Compound Methyl 4-[(3-chlorophenyl)methoxy]benzoate ShortTerm Short-Term Storage (Days/Weeks) Compound->ShortTerm LongTerm Long-Term Storage (Months/Years) Compound->LongTerm Degradation Chemical Degradation (Hydrolysis, Oxidation) CoolDark Cool, Dark Place (Ambient, out of sunlight) ShortTerm->CoolDark Refrigerated Refrigerated (2-8 °C) Inert Atmosphere LongTerm->Refrigerated CoolDark->Degradation Prevents Sealed Tightly Sealed Container CoolDark->Sealed Refrigerated->Degradation Prevents Refrigerated->Sealed Sealed->Degradation Prevents

Caption: Logical workflow for selecting appropriate storage conditions.

Laboratory Handling and Use Protocols

Adherence to rigorous handling procedures is paramount to prevent personnel exposure and cross-contamination.

Engineering Controls
  • Ventilation: Always handle this compound within a certified chemical fume hood to control exposure to dust or vapors, especially during weighing and solution preparation.[6] Provide local exhaust ventilation where possible.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

  • Eye Protection: Wear chemical safety glasses or goggles that conform to approved standards (e.g., EN166(EU) or NIOSH (US)).[5]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.

  • Skin and Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of spillage, consider additional protective clothing.[5]

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH/MSHA-approved respirator with appropriate particulate filters.[2]

Step-by-Step Handling Workflow
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment (spatula, weigh paper, vials, solvent, etc.).

  • Equilibration: If the compound is stored refrigerated, allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: Perform all weighing operations on a tared weigh paper or in a suitable container inside the fume hood to minimize the release of dust.

  • Transfer and Dissolution: Carefully transfer the weighed solid into the reaction vessel or vial. Add the solvent slowly to avoid splashing. If sonication is required for dissolution, ensure the vial is securely capped.

  • Post-Handling: Tightly reseal the main container, wiping it down to remove any external contamination. Clean all equipment thoroughly after use.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][6]

Handling_Workflow Start Start: Prepare for Handling Prep 1. Verify Fume Hood & Assemble Equipment Start->Prep Equilibrate 2. Equilibrate Container to Room Temperature Prep->Equilibrate Weigh 3. Weigh Compound (Inside Fume Hood) Equilibrate->Weigh Transfer 4. Transfer & Dissolve Weigh->Transfer Exposure Potential Exposure Weigh->Exposure Risk Cleanup 5. Reseal Container & Clean Workspace Transfer->Cleanup Transfer->Exposure Risk Hygiene 6. Wash Hands Thoroughly Cleanup->Hygiene End End: Procedure Complete Hygiene->End

Caption: Step-by-step protocol for the safe handling of the compound.

Spill and Exposure Management

Accidental spills or exposures require immediate and appropriate action.

Spill Response
  • Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation. Place it into a sealed container for disposal.[4] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. Prevent the material from entering drains or waterways.[5] Contact your institution's Environmental Health & Safety (EHS) department for assistance.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing. Wash skin immediately with plenty of soap and water. If irritation persists, seek medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Dispose of unused material and its container at an approved waste disposal plant.[2][4] Do not allow the product to enter drains.[5]

References

  • Research Institute for Fragrance Materials, Inc. (2023). RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 183.
  • Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-methoxybenzoate. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-[(3-acetylphenyl)methoxy]benzoate. National Center for Biotechnology Information. Available at: [Link]

  • Grob, K., et al. (2009). Occurrence of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol) in foods packed in polystyrene and polypropylene cups. Food Additives & Contaminants: Part A, 26(4), 555-561. Available at: [Link]

  • Castrol. (2025). Safety Data Sheet. Available at: [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/1E2A0A1F3D55C0D8802588F000552731/ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> File/castrol-perfecto_h_46-_2022-10-16.pdf)
  • Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. Available at: [Link]

  • Chemos GmbH & Co.KG. (2019). Safety data sheet. Available at: [Link]

  • Corteva Agriscience. (2020). Safety Data Sheet: ELEMENT™ 4 Herbicide. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 4-[(3-chlorophenyl)methoxy]benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BENZ-ETHER-004 Status: Active Topic: Yield Optimization & Troubleshooting for Williamson Ether Synthesis of Phenolic Esters

Executive Summary & Reaction Scope

The Challenge: Synthesizing Methyl 4-[(3-chlorophenyl)methoxy]benzoate requires forming an ether linkage between a phenol (Methyl 4-hydroxybenzoate) and a benzyl halide (3-chlorobenzyl chloride).

The Core Conflict: This reaction involves a phenolic ester .[1] The ester moiety (


) makes the phenol more acidic (

), which is beneficial for deprotonation. However, the ester is highly susceptible to hydrolysis (saponification) if strong bases (NaOH, KOH) or wet solvents are used, converting your target product into the carboxylic acid byproduct.

Optimized Pathway: We recommend a Phase-Transfer Catalyzed (PTC) or Finkelstein-Assisted


 approach using a mild carbonate base in an aprotic solvent.

The Mechanism (Visualized)

Understanding the specific failure points requires visualizing the competitive pathways.

ReactionMechanism SM1 Methyl 4-hydroxybenzoate (Phenol) Int1 Phenoxide Anion (Nucleophile) SM1->Int1 Deprotonation Base Base (K2CO3) Base->Int1 Prod Target Ether Product Int1->Prod SN2 Attack (Major Path) Side1 Hydrolysis Byproduct (Carboxylic Acid) Int1->Side1 Water/Heat (Avoid!) SM2 3-Chlorobenzyl chloride (Electrophile) Int2 3-Chlorobenzyl IODIDE (Super-Electrophile) SM2->Int2 Finkelstein Exchange (KI) Cat KI (Catalyst) Cat->Int2 Int2->Prod Fast SN2 (Optimized Path)

Figure 1: Mechanistic pathway showing the Finkelstein enhancement (Green path) vs. the Hydrolysis failure mode (Red dashed path).

Optimized Experimental Protocol

This protocol minimizes ester hydrolysis while maximizing conversion of the typically sluggish aryl chloride.

Reagents & Stoichiometry[2][3]
ComponentRoleEquiv.Notes
Methyl 4-hydroxybenzoate Substrate1.0Dry thoroughly before use.
3-Chlorobenzyl chloride Electrophile1.1 - 1.2Slight excess drives kinetics.
Potassium Carbonate (

)
Base2.0 - 3.0Must be anhydrous and finely ground.
Potassium Iodide (KI) Catalyst0.1 (10 mol%)Critical for converting Cl

I in situ.
Acetone (or DMF)Solvent[0.2 M]Acetone for clean workup; DMF for speed.
Step-by-Step Procedure
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-hydroxybenzoate (1.0 equiv) in anhydrous Acetone (or DMF).

  • Deprotonation: Add anhydrous

    
      (2.0 equiv). Stir at room temperature for 15–30 minutes. Observation: The solution may turn slight yellow as the phenoxide forms.
    
  • Catalyst Addition: Add KI (0.1 equiv). This is the "Finkelstein" promoter.

  • Alkylation: Add 3-chlorobenzyl chloride (1.1 equiv) dropwise.

  • Reflux:

    • Acetone:[2] Reflux (

      
      ) for 12–18 hours.
      
    • DMF: Heat to

      
       for 4–6 hours. Do not exceed 
      
      
      
      to prevent hydrolysis.
  • Monitoring: Check TLC (Hexane:EtOAc 4:1). Look for the disappearance of the lower phenol spot.

  • Workup:

    • Filter off inorganic salts (

      
      , KCl).
      
    • Evaporate solvent (if Acetone). If DMF, pour into crushed ice.

    • Dissolve residue in Ethyl Acetate.

    • Critical Wash: Wash organic layer with 1M NaOH (2x). Why? This removes unreacted starting phenol, which is difficult to separate by crystallization later.

    • Wash with Brine, dry over

      
      , and concentrate.
      

Troubleshooting Guide (FAQ)

Q1: I see a new spot on TLC that doesn't move (Baseline), and my yield is low.

Diagnosis: Ester Hydrolysis. You have likely saponified your methyl ester into the carboxylic acid (4-[(3-chlorophenyl)methoxy]benzoic acid), which sticks to the baseline in standard non-polar TLC.

  • Cause: Wet solvent (DMF is hygroscopic!) or using a hydroxide base (NaOH/KOH).

  • Fix: Switch to anhydrous

    
    . Dry DMF over molecular sieves (4Å) for 24h before use.
    
Q2: The reaction stalls at 60% conversion even after 24 hours.

Diagnosis: Poor Electrophilicity. Benzyl chlorides are significantly less reactive than bromides.

  • Cause: The leaving group (Cl) is poor.

  • Fix: Ensure you added the KI (Potassium Iodide) catalyst. The iodide displaces the chloride to form a transient benzyl iodide, which reacts 100x faster with the phenoxide. This is known as the Finkelstein modification.

Q3: My product is an oil, but it should be a solid.

Diagnosis: Impurity Contamination.

  • Cause: Residual DMF or unreacted benzyl chloride prevents crystallization.

  • Fix:

    • Triturate the oil with cold Hexane or Pentane. The benzyl chloride is soluble in hexane; the product is less so.

    • Recrystallize from a mixture of Ethanol/Water (9:1) or hot Methanol.

Diagnostic Decision Tree

Use this flowchart to diagnose low yields in real-time.

Troubleshooting Start Start: Low Yield / Impure Product CheckTLC Check TLC (Hex:EtOAc 4:1) Start->CheckTLC Baseline Major Spot at Baseline? CheckTLC->Baseline Yes SM_Left Starting Phenol Remains? CheckTLC->SM_Left Yes Clean Clean Spot but Low Mass? CheckTLC->Clean Yes Hydrolysis ISSUE: Hydrolysis Action: Dry Solvent, Lower Temp (<80°C) Baseline->Hydrolysis Kinetics ISSUE: Slow Kinetics Action: Add KI (Cat), Grind K2CO3 SM_Left->Kinetics Workup ISSUE: Workup Loss Action: Check Aqueous Layer for Emulsions Clean->Workup

Figure 2: Diagnostic logic for troubleshooting yield loss.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4][5][6][7][8][9] Available at: [Link]

  • Catalytic Effects in Alkylation (Finkelstein/KI)

    • Francis Academic Press.[10] "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons." Available at: [Link]

  • Synthesis of Similar Pharmacophores (Gefitinib Intermediates)

    • National Institutes of Health (PMC). "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate."[11] (Demonstrates K2CO3/DMF alkylation of phenolic esters). Available at: [Link]

  • Base Selection for Phenolic Esters

Sources

Technical Support Center: Minimizing Hydrolysis in Benzoate Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzoate ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of minimizing hydrolysis, a critical side reaction that can significantly impact yield and purity. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and extensive laboratory experience.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during benzoate ester synthesis, offering probable causes and actionable solutions grounded in chemical theory.

Problem 1: Low Yield of Benzoate Ester

Symptom: After the reaction and workup, the isolated yield of the desired benzoate ester is significantly lower than expected.

Probable Cause 1: Reaction Equilibrium Not Shifted Towards Products

The most common method for synthesizing benzoate esters is the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The equilibrium nature of this reaction means that the presence of water, a product of the reaction, can drive the reverse reaction—ester hydrolysis—thus reducing the ester yield.[3][4][5][6]

Solutions:

  • Use an Excess of a Reactant: Employing a large excess of the alcohol is a common and effective strategy to shift the equilibrium towards the ester product according to Le Châtelier's principle.[1][4][5][7] Often, the alcohol can be used as the reaction solvent.[2][8]

  • Remove Water as it Forms: Actively removing water from the reaction mixture is a highly effective method to prevent hydrolysis and drive the reaction to completion.[1][4][5]

    • Dean-Stark Apparatus: This is a specialized piece of glassware used for azeotropic distillation to continuously remove water from the reaction.[2][5][6][9][10][11] A solvent that forms an azeotrope with water, such as toluene or hexane, is used.[2][5] The water/solvent azeotrope distills, condenses, and collects in the trap, where the denser water separates and can be removed.[5][10]

    • Dehydrating Agents: Adding a dehydrating agent to the reaction mixture can sequester the water produced.[4]

      • Concentrated Sulfuric Acid: Besides being a catalyst, concentrated H₂SO₄ is a strong dehydrating agent.[4][12]

      • Molecular Sieves: These are porous materials that can selectively adsorb water.

Probable Cause 2: Incomplete Reaction

The reaction may not have reached equilibrium or proceeded to a sufficient extent.

Solutions:

  • Optimize Reaction Time and Temperature: Fischer esterifications typically require heating to overcome the activation energy.[1] Reaction times can range from 1 to 10 hours at temperatures between 60–110 °C.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Ensure Adequate Catalysis: A strong acid catalyst is crucial to speed up the reaction.[1] Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and Lewis acids.[2] The catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]

Probable Cause 3: Hydrolysis During Workup

The acidic conditions used for catalysis can promote hydrolysis if excess water is present during the workup procedure.

Solutions:

  • Neutralize the Catalyst: During the aqueous workup, it is critical to neutralize the acid catalyst. This is typically achieved by washing the organic layer with a weak base solution, such as saturated sodium bicarbonate (NaHCO₃).[13][14] This step also removes any unreacted benzoic acid by converting it into its water-soluble sodium salt.[13][14]

  • Minimize Contact with Aqueous Acid: Perform the workup steps efficiently to reduce the time the ester is in contact with acidic aqueous solutions.

Problem 2: Presence of Unreacted Benzoic Acid in the Final Product

Symptom: Analysis of the purified product (e.g., by NMR or GC-MS) shows contamination with the starting benzoic acid.

Probable Cause 1: Inefficient Removal During Workup

The standard basic wash may not have been sufficient to remove all the unreacted benzoic acid.

Solutions:

  • Multiple Basic Washes: Perform multiple washes with a saturated sodium bicarbonate solution.[13] To confirm the complete removal of benzoic acid, the aqueous layer from the final wash can be acidified with a strong acid (e.g., HCl); the absence of a precipitate indicates that all the benzoic acid has been removed.[13][15]

  • Vigorous Mixing: Ensure thorough mixing of the organic and aqueous layers during the extraction to facilitate the acid-base reaction.

Probable Cause 2: Hydrolysis of the Ester Back to Benzoic Acid

If the workup conditions are too harsh or prolonged, some of the desired ester product may have hydrolyzed back to benzoic acid.

Solutions:

  • Use a Mild Base: Employ a mild base like sodium bicarbonate for neutralization. Stronger bases like sodium hydroxide can catalyze saponification (base-promoted ester hydrolysis), which is an irreversible process that converts the ester to the carboxylate salt.[3][16]

  • Control Temperature: Perform the workup at room temperature or below to minimize the rate of any potential hydrolysis reactions.

Problem 3: Sterically Hindered Benzoic Acids or Alcohols Fail to React

Symptom: When using sterically bulky benzoic acids (e.g., with ortho substituents) or tertiary alcohols, the Fischer esterification gives very low to no yield.

Probable Cause: Steric Hindrance

The tetrahedral intermediate in the Fischer esterification mechanism is sensitive to steric bulk around the carboxylic acid and the alcohol. Tertiary alcohols are also prone to elimination under the acidic and heated conditions of the reaction.[2]

Solutions: Alternative Esterification Methods

For sterically demanding or sensitive substrates, alternative methods that avoid the harsh conditions of Fischer esterification should be employed.[2]

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[17][18][19] The reaction is performed under mild, neutral conditions, typically at room temperature, and is effective for sterically hindered substrates.[17][18] A key advantage is that the water produced is consumed by DCC, forming the insoluble dicyclohexylurea (DCU), which can be removed by filtration.[17][20]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[21][22][23] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[21][24] The reaction proceeds under mild and neutral conditions.[24] However, the nucleophile (in this case, the benzoate) must be sufficiently acidic.[21]

II. Frequently Asked Questions (FAQs)

Q1: Why is acid-catalyzed ester hydrolysis reversible while base-promoted hydrolysis (saponification) is irreversible?

A1: The key difference lies in the final step of the reaction mechanism. In acid-catalyzed hydrolysis, all steps are reversible, including the final deprotonation of the carboxylic acid.[3][5] The reaction exists in an equilibrium that can be shifted by the concentration of water or alcohol.[1][3]

In base-promoted hydrolysis, a strong base (hydroxide ion) acts as the nucleophile.[3][16] After the ester is cleaved, a carboxylic acid is formed. In the basic reaction medium, this carboxylic acid is immediately and irreversibly deprotonated by a base (like hydroxide or the leaving alkoxide) to form a carboxylate salt.[3][16] This carboxylate anion is resonance-stabilized and lacks the electrophilic carbonyl carbon of the carboxylic acid, making it unreactive towards nucleophilic attack by the alcohol. This final deprotonation step is thermodynamically very favorable and renders the overall reaction irreversible.[3][16]

Q2: How does temperature affect the rate of ester hydrolysis?

A2: Generally, increasing the reaction temperature increases the rate of both the forward esterification reaction and the reverse hydrolysis reaction by providing the molecules with sufficient energy to overcome the activation energy barrier.[1][25] However, the effect on the final yield depends on the overall thermodynamics of the reaction. For the acid-catalyzed hydrolysis of methyl benzoate, one study found that the highest yield of benzoic acid was obtained at 80°C, suggesting an optimal temperature for this specific hydrolysis reaction. In the context of minimizing hydrolysis during synthesis, it is generally advisable to use the lowest temperature that allows for a reasonable rate of ester formation to disfavor the reverse reaction.

Q3: What is the difference between kinetic and thermodynamic control in esterification?

A3: Kinetic and thermodynamic control are concepts that apply when a reaction can lead to two or more different products via competing pathways.[26][27]

  • Kinetic Control: At lower temperatures and shorter reaction times, the major product will be the one that is formed the fastest (i.e., the one with the lower activation energy).[26][28] This is the kinetic product.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, and an equilibrium is established.[28] The major product will be the most stable one (the one with the lowest Gibbs free energy).[26] This is the thermodynamic product.

In the context of Fischer esterification, the desired ester and the starting materials (carboxylic acid and alcohol) are in equilibrium. The goal is to manipulate conditions (like removing water or using excess alcohol) to favor the thermodynamically more stable side of the equilibrium under the chosen reaction conditions.

Q4: Can I use other dehydrating agents besides concentrated sulfuric acid?

A4: Yes, several other dehydrating agents can be used. The choice depends on the specific reaction conditions and the sensitivity of the substrates.

Dehydrating AgentAdvantagesDisadvantages
Concentrated H₂SO₄ Dual role as catalyst and dehydrating agent.[4][12]Can cause charring or side reactions with sensitive substrates.
Molecular Sieves Chemically inert, easy to remove by filtration.Lower water-absorbing capacity compared to H₂SO₄.
Anhydrous Salts (e.g., CaCl₂, MgSO₄)Inexpensive and readily available.[29]Can sometimes form complexes with alcohols or esters.
Phosphorus Pentoxide (P₄O₁₀) Very powerful dehydrating agent.[30]Can be difficult to handle and may form a viscous layer.

Q5: How do I properly dry my final ester product?

A5: After the aqueous workup, the organic layer containing the ester will be saturated with a small amount of water. This residual water should be removed before the final removal of the solvent. This is typically done by adding an anhydrous inorganic salt.

  • Common Drying Agents: Anhydrous magnesium sulfate (MgSO₄) and sodium sulfate (Na₂SO₄) are the most commonly used drying agents for organic solutions.[29]

  • Procedure: Add the drying agent to the organic solution and swirl. If the drying agent clumps together, there is still water present. Continue adding small portions of the drying agent until some of it remains free-flowing as a fine powder, indicating that all the water has been absorbed.[29]

  • Final Step: Decant or filter the dried solution away from the drying agent before removing the solvent, typically with a rotary evaporator.[29]

III. Key Experimental Protocols & Visualizations

Protocol 1: Fischer Esterification of Benzoic Acid using a Dean-Stark Apparatus

This protocol describes a standard procedure for synthesizing an n-butyl benzoate, actively removing water to minimize hydrolysis.

Materials:

  • Benzoic acid

  • n-Butanol

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, separatory funnel

Procedure:

  • Setup: Assemble the reaction apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add benzoic acid, a 3-fold molar excess of n-butanol, and toluene (enough to fill the Dean-Stark trap).

  • Catalyst: Carefully add a catalytic amount of concentrated H₂SO₄ or TsOH to the flask.

  • Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[5]

  • Water Removal: As the condensate cools in the trap, it will separate into two layers. The denser water will collect at the bottom, and the less dense toluene will overflow back into the reaction flask.[10] Continue the reaction until no more water collects in the trap.

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Workup:

    • Wash the organic layer with water to remove the excess n-butanol.

    • Wash with saturated NaHCO₃ solution to neutralize the acid catalyst and remove any unreacted benzoic acid.[13][14] Repeat until no more CO₂ gas evolves.

    • Wash with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous MgSO₄.[29]

  • Isolation: Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude n-butyl benzoate.

  • Purification: Purify the crude ester by vacuum distillation if necessary.

Diagrams

Fischer_Esterification_Mechanism RCOOH Benzoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ ROH Alcohol H_plus H+ Protonated_Acid->RCOOH - H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + Alcohol Tetrahedral_Int->Protonated_Acid - Alcohol Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H2O Protonated_Ester->Tetrahedral_Int + H2O Ester Benzoate Ester Protonated_Ester->Ester - H+ Ester->Protonated_Ester + H+ Water Water

Caption: Acid-catalyzed Fischer-Speier esterification mechanism.

Troubleshooting_Workflow Start Low Ester Yield Check_Equilibrium Equilibrium Shifted? Start->Check_Equilibrium Check_Workup Proper Workup? Check_Equilibrium->Check_Workup Yes Action_Excess_ROH Use Excess Alcohol Check_Equilibrium->Action_Excess_ROH No Action_Remove_H2O Remove Water (Dean-Stark) Check_Equilibrium->Action_Remove_H2O No Check_Sterics Steric Hindrance? Check_Workup->Check_Sterics Yes Action_Neutralize Neutralize Catalyst (NaHCO3 wash) Check_Workup->Action_Neutralize No Action_Mild_Conditions Use Mild Conditions (Steglich/Mitsunobu) Check_Sterics->Action_Mild_Conditions Yes End Yield Improved Check_Sterics->End No Action_Excess_ROH->End Action_Remove_H2O->End Action_Neutralize->End Action_Mild_Conditions->End

Caption: Troubleshooting workflow for low benzoate ester yield.

IV. References

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Filo. (2021, January 1). In the preparation of an ester the commonly used dehydrating agent is:. Retrieved from [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

  • University of Wisconsin-Madison. (2006). Esterification Using a Dean-Stark Trap. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, April 6). Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • UNIMAS Institutional Repository. (2024, February 15). Effect of reaction temperature on acidic hydrolysis of methyl benzoate. Retrieved from [Link]

  • Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. Retrieved from [Link]

  • Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]

  • Slideshare. (n.d.). acid base catalysed Ester hydrolysis. Retrieved from [Link]

  • YouTube. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Walsh Medical Media. (2017, October 3). A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • PMC. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification. Retrieved from [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of ester hydrolysis under acid or base catalysis. Retrieved from [Link]

  • Pearson+. (2024, July 21). Explain why we speak of acidic hydrolysis of an ester as acid-cat.... Retrieved from [Link]

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, March 20). Kinetic and Thermodynamic Modeling of Esterification of 2- Propanol and N- Butyric Acid. Retrieved from [Link]

  • TU Delft Repository. (n.d.). Thermodynamically and Kinetically Controlled Reactions in Biocatalysis – from Concepts to Perspectives. Retrieved from [Link]

  • CICECO. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters. Retrieved from

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • RevisionDojo. (2025, November 21). What Dehydrating Agents Do in Chemistry. Retrieved from [Link]

  • American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. Retrieved from [Link]

  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Retrieved from [Link]

  • EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • ResearchGate. (n.d.). Rate constants for the hydrolysis of para-substituted benzoate esters at 250 °C. Retrieved from [Link]

  • JACS. (n.d.). Activation Energies of the Hydrolysis of Esters and Amides Involving Carbonyl Oxygen Exchange1. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for Methyl 4-[(3-chlorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Reality Check

Methyl 4-[(3-chlorophenyl)methoxy]benzoate is a highly lipophilic ester. Based on its structure—containing a halogenated aromatic ring, a benzyl ether linkage, and a methyl ester moiety—this compound exhibits Class II/IV behavior in the Biopharmaceutics Classification System (BCS).

  • Estimated LogP: ~4.5 – 5.0 (High Lipophilicity)

  • Predicted Aqueous Solubility: < 1 µM (< 0.3 µg/mL) in unbuffered water.

  • Primary Failure Mode: "Crash-out" precipitation upon dilution from organic stock (DMSO) into aqueous media, often mistaken for degradation or lack of potency.

This guide addresses the three most common failure points: Immediate Precipitation , Inconsistent Biological Data , and Chemical Instability (Hydrolysis) .

Diagnostic Troubleshooting (Q&A)

Q1: "I dissolve the compound in DMSO at 10 mM, but when I dilute it into my assay buffer (PBS), it turns cloudy immediately. Why?"

The Diagnosis: You are experiencing Solvent Shock (The "Crash-Out" Effect) . DMSO is a polar aprotic solvent that solubilizes your compound perfectly. However, water is a highly polar protic solvent. When you spike a high-concentration DMSO stock directly into water, the solvent power drops exponentially. Because your compound's LogP is high (>4), the water molecules form a "cage" around the hydrophobic solute, forcing it to aggregate energetically to reduce surface area.

The Fix: The "Intermediate Shift" Protocol Do not jump from 100% DMSO to 100% Aqueous. Use a stepping stone.

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Dilution: Dilute 1:10 into a "transition solvent" (e.g., Ethanol or PEG-400) to create a 1 mM working solution.

  • Final Dilution: Slowly add this 1 mM solution to your vortexing buffer containing a surfactant (e.g., 0.05% Tween-80).

Q2: "My IC50/EC50 curves are erratic. Replicates don't match, and potency seems to decrease over time."

The Diagnosis: This is likely Non-Specific Binding (NSB) or Micro-Precipitation . Lipophilic esters are "greasy." They adhere avidly to polypropylene (PP) and polystyrene (PS) surfaces found in pipette tips, reservoirs, and microplates. Furthermore, you may have "invisible" micro-crystals that settle over time, reducing the effective concentration in the supernatant.

The Fix:

  • Material Switch: Use Low-Binding plates and tips. If possible, use glass-coated inserts for stock preparation.

  • Surfactant Shielding: Add 0.01% - 0.1% Pluronic F-127 or Tween-80 to your assay buffer before adding the compound. This creates micelles that keep the compound in solution and prevents it from sticking to the plastic walls.

Q3: "I left the compound in PBS (pH 7.4) overnight, and the peak on HPLC shifted. Is it degrading?"

The Diagnosis: Yes, this is Ester Hydrolysis . Methyl esters are susceptible to hydrolysis, converting into the corresponding carboxylic acid (4-[(3-chlorophenyl)methoxy]benzoic acid) and methanol. This reaction is catalyzed by bases (OH⁻ ions) and esterases (if cells/serum are present).

The Fix:

  • pH Management: If possible, lower the buffer pH to 6.0–6.5, where ester hydrolysis is kinetically slower.

  • Temperature: Prepare solutions fresh on ice.

  • Validation: Run an LC-MS check. If you see a mass shift of -14 Da (Loss of CH₃, gain of H), your compound has hydrolyzed.

Solubility Optimization Matrix

Use this table to select the correct formulation strategy based on your application.

ApplicationRecommended Vehicle SystemMax Concentration (Est.)ProsCons
Cell Assays DMSO (0.5%) + Culture Media~10 µMSimple, standard.High risk of precipitation; DMSO toxicity >0.5%.
Enzymatic Assays DMSO (1%) + 0.05% Tween-20~50 µMSurfactant stabilizes compound.Surfactants may affect enzyme kinetics.
Animal (IP/IV) 10% DMSO / 40% PEG-400 / 50% Water~1–5 mg/mLHigh solubility load.High osmolality; potential vehicle toxicity.
"Gold Standard" 20% HP-β-Cyclodextrin (aq) >100 µM Biocompatible, highly stable. Requires complexation step (stirring/heating).

Detailed Protocol: Cyclodextrin Complexation

For difficult lipophilic esters, encapsulation in (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is the most robust method. It shields the hydrophobic ester from water (preventing precipitation) and hydroxide ions (slowing hydrolysis).

Reagents:

  • Methyl 4-[(3-chlorophenyl)methoxy]benzoate (Solid)

  • HP-β-CD (Pharma Grade)

  • Milli-Q Water

Workflow:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Add Compound: Add your compound directly to the CD solution. Do not predissolve in DMSO if avoiding solvents is the goal.

  • Energy Input: The solution will be cloudy.

    • Option A: Sonicate in a water bath at 37°C for 30–60 minutes.

    • Option B: Stir aggressively (magnetic stir bar) for 4–6 hours at room temperature.

  • Equilibrium: The solution should turn clear as the drug enters the CD cavity.

  • Filtration: Filter (0.45 µm) to remove any uncomplexed solid.

  • Quantification: Measure the final concentration via UV-Vis or HPLC, as it may differ from the nominal added amount.

Visualizing the Solubility Mechanism

The following diagram illustrates the competing pathways when your compound enters an aqueous environment and how formulation strategies intervene.

SolubilityPathways cluster_0 Stock Solution cluster_1 Aqueous Dilution (Buffer) Stock Compound in DMSO (Solvated Monomers) Dilution Rapid Dilution (Water Shell Formation) Stock->Dilution Add to Buffer Aggregates Amorphous Aggregates (Micro-precipitates) Dilution->Aggregates High LogP / No Excipient PlasticBind Adsorption to Plastic (Loss of Titer) Dilution->PlasticBind Hydrophobic Interaction Micelles Surfactant Micelles (Tween/Pluronic) Dilution->Micelles + Surfactant CDComplex Cyclodextrin Inclusion (Host-Guest Complex) Dilution->CDComplex + Cyclodextrin Crystals Crystalline Solid (Precipitation) Aggregates->Crystals Ostwald Ripening Micelles->Stock Reversible Equilibrium

Figure 1: Kinetic pathways of lipophilic ester solubility. Red paths indicate experimental failure (precipitation/loss); Green paths indicate stabilized formulation strategies.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Cited for: Mechanism of HP-β-CD inclusion complexes for lipophilic drugs.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Link

    • Cited for: General strategies for BCS Class II solubility enhancement (surfactants, cosolvents).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

    • Cited for: Troubleshooting non-specific binding and "crash-out" in cell assays.
  • Simperler, A., et al. (2006). Glass transition temperature of glucose, sucrose, and trehalose: an experimental and molecular dynamics study. Journal of Physical Chemistry B. (Context: Hydrolysis kinetics in amorphous phases).

    • Note: While specific hydrolysis rates for M4CB are proprietary, general ester hydrolysis kinetics in aqueous media are well-established in physical organic chemistry literature.

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for Methyl 4-[(3-chlorophenyl)methoxy]benzoate before handling.

Resolving emulsion formation during Methyl 4-[(3-chlorophenyl)methoxy]benzoate workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-[(3-chlorophenyl)methoxy]benzoate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the aqueous workup of Methyl 4-[(3-chlorophenyl)methoxy]benzoate. Emulsion formation is a common yet frustrating issue in liquid-liquid extractions, leading to poor phase separation, loss of valuable product, and time-consuming troubleshooting.[1]

This document provides in-depth, experience-driven guidance to not only resolve these emulsions but also to implement preventative strategies in your workflow.

Part 1: Immediate Troubleshooting Guide

This section is for when you are at the bench with a stubborn emulsion. These are ordered from the least invasive to more aggressive techniques.

Q1: I've just shaken my separatory funnel and now have a thick, milky layer between the organic and aqueous phases. What's my first move?

Answer: Patience is the first and simplest tool. An emulsion is a dispersion of fine droplets of one liquid within another, and sometimes, they simply need time to coalesce.[2][3]

Immediate Action Protocol:

  • Stop Shaking: Secure the separatory funnel upright in a ring clamp.

  • Wait: Allow the funnel to stand undisturbed for 10-30 minutes.[3][4] Often, gravity alone is sufficient to break a weak emulsion.

  • Gentle Agitation: If no change is observed, gently swirl the funnel or stir the emulsion layer slowly with a clean glass rod.[5] This can encourage the small droplets to merge.

  • Observe: If the separation begins to improve, allow more time. If not, proceed to the next troubleshooting steps.

Q2: Waiting didn't work. How can I chemically force the layers to separate?

Answer: The most common and effective method is to increase the ionic strength of the aqueous phase. This technique, known as "salting out," makes the aqueous layer more polar, thereby reducing the solubility of organic components and forcing the separation of the two phases.[2][6]

Protocol for Salting Out:

  • Prepare a Saturated Brine Solution: In a separate beaker, dissolve sodium chloride (NaCl) in water until no more salt will dissolve.

  • Add Brine: Add a small volume of the saturated brine solution to the separatory funnel.

  • Mix Gently: Gently invert the funnel 2-3 times to mix the brine with the aqueous layer. Do not shake vigorously , as this can reform the emulsion.

  • Observe: You should see the emulsion begin to break. If it is particularly stubborn, you can add solid NaCl directly to the funnel, which can be even more effective.[4][7]

The addition of salt increases the density of the aqueous layer, which can also aid in a more defined separation.[8]

Q3: I've added brine, but the emulsion persists. What are my more advanced options?

Answer: At this stage, more physical or chemically disruptive methods are required. The choice depends on the scale of your reaction and the resources available.

Technique Principle Advantages Disadvantages Best For
Filtration through Celite® The fine, porous structure of Celite (diatomaceous earth) can physically break up the droplets that form the emulsion.[9][10][11]Highly effective for stubborn emulsions, especially those stabilized by fine particulates (Pickering emulsions).[10]Can be slow; potential for product adsorption onto the Celite pad, requiring thorough washing.[11]Lab-scale reactions where other methods have failed.
Centrifugation Applies a strong force that accelerates the coalescence of the dispersed droplets.[2][12]Very effective, especially for small droplet sizes.[12]Requires a suitable centrifuge, which may not be available for large volumes.[2]Small to medium-scale reactions when a centrifuge is accessible.
Solvent Addition Adding a small amount of a different, miscible organic solvent can alter the polarity of the organic phase, helping to dissolve surfactant-like impurities that stabilize the emulsion.[1][2]Can be a quick fix.May complicate solvent removal later; choosing the right solvent can be trial and error.When you suspect an impurity is the cause and can easily remove the added solvent.
Gentle Heating/Cooling Changing the temperature can reduce the viscosity of the mixture or alter intermolecular forces, promoting phase separation.[12] Gentle heating is a common approach.[12] Alternatively, freezing the aqueous layer can sometimes break the emulsion upon thawing.[12]Simple to implement.Risk of product decomposition with heat.[12] Freezing is time-consuming.Thermally stable products.

Part 2: Proactive Strategies & FAQs

Preventing an emulsion is always more efficient than breaking one.[1][2] This section focuses on understanding the root causes and modifying your procedure to avoid the problem altogether.

FAQ 1: What exactly is an emulsion and why does it form in my workup?

An emulsion is a stable mixture of two immiscible liquids, like oil and water.[2] One liquid is dispersed as microscopic or submicroscopic droplets throughout the other. This dispersion is often stabilized by a third component, a surfactant-like molecule, which has solubility in both phases.[1][2]

In the synthesis of Methyl 4-[(3-chlorophenyl)methoxy]benzoate, potential stabilizing agents could include:

  • Unreacted starting materials.

  • By-products from the reaction.

  • Partially soluble salts.

  • High concentrations of your product at the interface.

Vigorous shaking during extraction provides the energy to break up the liquids into fine droplets, increasing the surface area and allowing these surfactant-like molecules to stabilize the mixture.[2]

FAQ 2: How can I modify my extraction technique to prevent emulsion formation?

Answer: The primary cause of emulsion formation during extraction is excessive agitation.[1]

Optimized Extraction Protocol:

  • Combine Layers: Add your aqueous wash solution to the separatory funnel containing your organic layer.

  • Gentle Inversions: Instead of vigorous shaking, gently and slowly invert the funnel 5-10 times. This allows for sufficient surface area contact for the extraction to occur without providing the high shear force that creates emulsions.[1]

  • Vent Frequently: Especially when using a bicarbonate wash, vent after each inversion to release any pressure buildup.[13]

  • Remove Reaction Solvent First: If your reaction solvent (e.g., DMF, THF) has some water miscibility, it's a good practice to remove it via rotary evaporation before the workup. Then, redissolve the residue in your extraction solvent (e.g., ethyl acetate, DCM).[4][5][7]

FAQ 3: Are certain solvents more prone to forming emulsions?

Answer: Yes. Chlorinated solvents, such as dichloromethane (DCM), are often more prone to forming emulsions compared to solvents like ethyl acetate.[5][10] If you repeatedly encounter emulsion issues with DCM, consider switching to ethyl acetate for your extraction, if your product's solubility allows.

Workflow for Handling Emulsions

The following diagram outlines a logical decision-making process when faced with an emulsion during your workup.

G start Emulsion Formed During Workup patience Step 1: Wait (15-30 min) start->patience gentle_swirl Step 2: Gentle Swirling or Stirring patience->gentle_swirl No separation success Phase Separation Achieved patience->success Separation occurs brine Step 3: Add Saturated Brine (Salting Out) gentle_swirl->brine No separation gentle_swirl->success Separation occurs advanced Step 4: Advanced Methods (Choose One) brine->advanced Emulsion persists brine->success Separation occurs celite Filter through Celite® Pad advanced->celite centrifuge Centrifuge advanced->centrifuge solvent Add a different organic solvent advanced->solvent temp Gentle Heating or Cooling advanced->temp celite->success centrifuge->success solvent->success temp->success

Caption: Decision tree for emulsion resolution.

Detailed Protocol: Breaking a Stubborn Emulsion with Celite® Filtration

This method is highly effective for persistent emulsions that do not respond to salting out.

Materials:

  • Büchner funnel and appropriately sized filter flask

  • Filter paper

  • Celite® (diatomaceous earth)

  • Your extraction solvent

Procedure:

  • Prepare the Celite® Pad: Place a piece of filter paper in the Büchner funnel. In a small beaker, create a slurry of Celite® in your clean extraction solvent.

  • Pack the Funnel: Pour the slurry into the Büchner funnel (with vacuum off) to create a pad approximately 1-2 cm thick.[11]

  • Set the Pad: Apply vacuum gently to the filter flask to pull the solvent through, leaving a compact, even pad of Celite®.

  • Filter the Emulsion: Carefully pour the entire contents of your separatory funnel (both layers and the emulsion) onto the Celite® pad under gentle vacuum.

  • Wash Thoroughly: Once all the liquid has passed through, wash the Celite® pad with several portions of fresh extraction solvent to ensure all of your desired product is recovered.[11]

  • Separate Layers: Transfer the filtrate back to a clean separatory funnel. The layers should now be distinct and easily separable.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • [FREE] Why does the addition of salt (NaCl) to the aqueous layer sometimes help to break up an emulsion that forms. Brainly. [Link]

  • Tackling emulsions just got easier. Biotage. [Link]

  • Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

  • Breaking a stable emulsion. Sciencemadness Discussion Board. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • How To: Manage an Emulsion. University of Rochester. [Link]

  • Breaking emulsions : r/chemistry. Reddit. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Problems with extractions. University of York Chemistry Teaching Labs. [Link]

  • How does adding a salt (such as sodium chloride) help to break an emulsion? Quora. [Link]

  • Active Filtration. University of York Chemistry Teaching Labs. [Link]

Sources

Technical Support Center: Strategies for Separating Regioisomers in Chlorophenyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the separation of chlorophenyl benzoate regioisomers. As your application scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your methods are robust and reproducible.

Introduction: The Challenge of Regioisomer Separation

The synthesis of chlorophenyl benzoate, typically via a Schotten-Baumann reaction between benzoyl chloride and a chlorophenol, can lead to a mixture of ortho- (2-), meta- (3-), and para- (4-) substituted regioisomers if the starting chlorophenol is not isomerically pure.[1][2][3][4] These isomers possess nearly identical molecular weights and similar physicochemical properties, making their separation a significant purification challenge. This guide offers strategies rooted in chromatographic theory and crystallization principles to resolve these complex mixtures.

Frequently Asked Questions (FAQs)

Q1: Why are the ortho-, meta-, and para- isomers of chlorophenyl benzoate so difficult to separate?

The difficulty stems from their profound structural similarity. Regioisomers have the same chemical formula and functional groups, differing only in the substitution pattern on the chlorophenyl ring. This results in:

  • Subtle Polarity Differences: While not identical, the dipole moments and overall polarities of the isomers are very close. This makes it challenging to achieve differential partitioning between the stationary and mobile phases in chromatography.

  • Similar Solubilities: The isomers often exhibit comparable solubilities in common organic solvents, complicating separation by crystallization.

  • Identical Mass: Mass spectrometry cannot distinguish between them, necessitating a chromatographic separation prior to analysis.[5]

Q2: What are the primary methods for separating these regioisomers?

The two most effective strategies are preparative chromatography and fractional crystallization.

  • Chromatography (HPLC, Flash): This is the most versatile and widely used method. It exploits the small differences in polarity and interaction with a stationary phase. High-Performance Liquid Chromatography (HPLC) generally offers the highest resolution, while flash column chromatography is suitable for larger-scale purification.[6][7]

  • Fractional Crystallization: This technique relies on finding a solvent in which the isomers have different solubilities, especially at different temperatures. It can be a highly effective and scalable method but often requires extensive solvent screening and optimization.[8]

Q3: How do I confirm the identity and purity of my separated isomers?

A combination of analytical techniques is essential for unambiguous identification and purity assessment:

  • Chromatographic Purity: Inject an isolated fraction into a high-resolution analytical HPLC or GC system. A single, sharp peak indicates high purity.

  • Spectroscopic Identification (NMR): ¹H and ¹³C NMR spectroscopy are definitive. Each isomer will produce a unique set of signals and coupling patterns in the aromatic region corresponding to the specific substitution pattern on the chlorophenyl ring.[9][10]

  • Melting Point Analysis: Pure crystalline solids have sharp, defined melting points. A broad melting range is a classic indicator of an impure sample. Comparing your experimental values to literature values can help confirm identity.

Troubleshooting Guide: From Inseparable Spots to Pure Isomers

This section addresses common problems encountered during the separation process in a direct question-and-answer format.

Problem 1: My isomers are inseparable on a standard silica gel TLC plate. What should I do next?

Cause: The solvent system you are using does not have sufficient selectivity to resolve the minor polarity differences between the isomers. Standard silica may not be the ideal stationary phase.

Solution: A systematic approach to method development is required. Do not rely on a single solvent system.

  • Step 1: Broaden Your Solvent Screen. Test a diverse range of mobile phases on TLC. Instead of just adjusting the ratio of a hexane/ethyl acetate system, try different solvent classes that offer alternative interactions.

    • Dipole-Dipole: Try dichloromethane (DCM) or ether as the polar component.

    • π-π Interactions: Include toluene or benzene in your mobile phase. The aromatic solvent can interact differently with the π systems of the isomers, sometimes dramatically improving separation.

  • Step 2: Modify the Stationary Phase. If an exhaustive mobile phase screen on silica fails, the issue is the stationary phase itself.

    • Try Alumina: Alumina (basic or neutral) offers a different selectivity profile compared to acidic silica and can be effective.

    • Use Reverse-Phase TLC: C18-functionalized TLC plates are commercially available. These separate compounds based on hydrophobicity, and small structural differences can lead to baseline separation in solvent systems like methanol/water or acetonitrile/water.[8]

  • Step 3: Consider Additives. For compounds with acidic or basic properties (not directly applicable to chlorophenyl benzoate but a general principle), adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape and resolution.[8]

Problem 2: The isomers are co-eluting or have very poor resolution in my reverse-phase HPLC system.

Cause: A standard C18 column separates primarily based on hydrophobicity (logP). Since the isomers have very similar logP values, a C18 column may not provide adequate selectivity.[11]

Solution: The key is to use a stationary phase that provides alternative separation mechanisms beyond simple hydrophobicity.

  • Step 1: Change the Column Chemistry. This is the most critical step. For aromatic isomers, columns that facilitate π-π interactions are often superior.

    • Phenyl-Hexyl or Biphenyl Columns: These are excellent first choices. The phenyl groups on the stationary phase can interact with the aromatic rings of your analytes, and the selectivity for positional isomers is often much greater than on a C18 column.[5][11][12]

    • Pentafluorophenyl (PFP) Columns: PFP columns provide a unique combination of hydrophobic, dipole, and π-π interactions, making them extremely powerful for separating closely related isomers.[11]

  • Step 2: Optimize the Mobile Phase. Once you have a suitable column, fine-tune the mobile phase.

    • Solvent Choice: Test both methanol and acetonitrile as the organic modifier with water. The different solvent properties can alter selectivity.

    • Temperature: Varying the column temperature (e.g., from 25°C to 40°C) can affect retention times and sometimes improve resolution.

  • Step 3: Adjust Flow Rate. Lowering the flow rate can increase the number of theoretical plates and improve the resolution between closely eluting peaks.

Parameter Standard C18 Approach (Low Selectivity) Recommended Isomer Separation Approach (High Selectivity)
Column C18, C8Phenyl-Hexyl, Biphenyl, PFP
Mechanism Primarily HydrophobicMixed-Mode: Hydrophobic + π-π Interactions, Dipole
Mobile Phase Acetonitrile/Water or Methanol/WaterStart with Acetonitrile/Water; test Methanol/Water for alternative selectivity
Temperature AmbientScreen 25°C - 40°C to optimize resolution

Problem 3: I am trying fractional crystallization, but the resulting solid is still an impure mixture.

Cause: The chosen solvent may not provide a large enough solubility difference between the isomers, or the crystallization process is happening too quickly, trapping impurities.

Solution: Success in crystallization is a balance of thermodynamics (solubility) and kinetics (crystal growth rate).

  • Step 1: Conduct a Thorough Solvent Screen. Dissolve a small amount of your mixture in various hot solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane) and allow them to cool slowly to room temperature, then in an ice bath. Observe which solvent yields crystals and check the purity of those crystals by TLC or HPLC. The goal is to find a solvent that preferentially crystallizes one isomer.[13]

  • Step 2: Slow Down the Cooling Process. Rapid cooling leads to precipitation, not crystallization, which traps impurities. After dissolving your compound in the minimum amount of boiling solvent, allow the flask to cool slowly to room temperature (e.g., by insulating it with glass wool). Only after it has reached room temperature should you move it to a refrigerator or ice bath.

  • Step 3: Use Seeding. If you can obtain a single pure crystal of one isomer (perhaps from a previous separation attempt), add it to a supersaturated solution of the mixture.[14] This seed crystal will act as a template, promoting the growth of more crystals of that same pure isomer.[14]

  • Step 4: Iterate. One crystallization is rarely enough. The process of recrystallizing the solid product from the same or a different solvent may need to be repeated 2-3 times to achieve high purity.

Problem 4: I have two pure fractions, but I don't know which is the ortho-, meta-, or para- isomer.

Cause: Without analytical data, it's impossible to assign the structures.

Solution: ¹H NMR spectroscopy is the most direct method for structural assignment. The substitution pattern of the chlorine atom creates a unique fingerprint for the four protons on that ring.

  • para- (4-) Isomer: Due to symmetry, you will see two distinct signals, each integrating to 2 protons. They will appear as two doublets (an AA'BB' system) with characteristic ortho-coupling.

  • ortho- (2-) Isomer: All four protons will be in unique chemical environments. You will see four distinct signals in the aromatic region, each integrating to 1 proton, with a complex pattern of ortho-, meta-, and para-couplings.

  • meta- (3-) Isomer: This isomer will also show four signals for the four unique protons. The pattern will be different from the ortho- isomer, often featuring a singlet-like signal for the proton between the two substituents (if resolution is low) and distinct doublet, triplet, and doublet of doublets patterns.

By analyzing the splitting patterns and coupling constants, you can definitively assign the structure to each isolated fraction.

Experimental Workflows & Visualizations

General Workflow for Isomer Separation and Analysis

The following diagram outlines a logical workflow from a crude reaction mixture to pure, characterized isomers.

SeparationWorkflow cluster_synthesis Synthesis cluster_dev Method Development cluster_sep Preparative Separation cluster_analysis Analysis & Characterization Synth Chlorophenol + Benzoyl Chloride (Schotten-Baumann) Crude Crude Mixture (o-, m-, p-isomers) Synth->Crude TLC TLC / Analytical HPLC Screening Crude->TLC Analyze TLC_Solvent Test Multiple Solvent Systems TLC->TLC_Solvent TLC_Phase Test Different Stationary Phases TLC->TLC_Phase PrepTech Select Preparative Technique TLC->PrepTech Optimize & Scale-up Flash Flash Column Chromatography PrepTech->Flash Cryst Fractional Crystallization PrepTech->Cryst Purity Purity Check (Analytical HPLC/GC) Flash->Purity Isolate Fractions Cryst->Purity Isolate Crystals ID Structure ID (NMR, MP) Purity->ID Final Pure, Identified Regioisomers ID->Final

Caption: Workflow for the separation and characterization of chlorophenyl benzoate regioisomers.

References

  • GTFCh. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). Available at: [Link]

  • ResearchGate. (2016). Gas chromatographic separation of isomeric benzene derivatives using molecular sieves, combined with partition columns. Available at: [Link]

  • PubMed. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. Available at: [Link]

  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Available at: [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Available at: [Link]

  • Reddit. (2024). How to separate these regioisomers?. Available at: [Link]

  • MDPI. (2025). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Available at: [Link]

  • Scilit. (n.d.). Structural correlations to solute elution and molecular sensitivity data in the electron capture analysis of isomeric chlorophenyl m-fluorosulfonylbenzoates. Available at: [Link]

  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together.. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Available at: [Link]

  • PubMed. (2000). Determination of the 2-bromomethyl-2-(2,4-dichlorophenyl)-1, 3-dioxolan-4-yl)methyl benzoate diastereoisomers by supercritical fluid chromatography. Available at: [Link]

  • Chemguide. (n.d.). some more reactions of phenol. Available at: [Link]

  • Google Patents. (n.d.). EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers.
  • Indian Academy of Sciences. (n.d.). New strategies for separations through reactions. Available at: [Link]

  • Sciencemadness Discussion Board. (2019). Separation of isomers by selective seeding and crystallisation?. Available at: [Link]

  • Chemistry LibreTexts. (2023). Other Reactions of Phenol. Available at: [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Available at: [Link]

  • YouTube. (2023). Reaction of phenol with acetyl chloride & benzoyl chloride | Esterification. Available at: [Link]

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Available at: [Link]

  • PMC. (n.d.). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][5][15]dioxin-6-yl)prop-2-en-1-one. Available at: [Link]

  • PMC. (n.d.). Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. Available at: [Link]

  • ResearchGate. (2025). Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. Available at: [Link]

  • ACS Publications. (2022). Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Available at: [Link]

  • Google Patents. (n.d.). WO2006120208A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein.
  • PMC - NIH. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of novel regioisomeric phenanthro[a]phenazine derivatives through the SNAr strategy and their self-assembly into columnar phases. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Characterization of Methyl 4-[(3-chlorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Purpose: To provide an in-depth technical comparison of ionization strategies (EI vs. ESI) for the structural elucidation and quantification of Methyl 4-[(3-chlorophenyl)methoxy]benzoate, emphasizing fragmentation mechanics and experimental optimization.

Introduction: The Analytical Challenge

Methyl 4-[(3-chlorophenyl)methoxy]benzoate (C₁₅H₁₃ClO₃, MW ~276.7 g/mol ) represents a classic "linker-based" pharmacophore often found in PPAR agonists, estrogen receptor modulators, and synthetic intermediates.

For the analytical scientist, this molecule presents a dual challenge:

  • Structural Verification: Confirming the position of the chlorine substituent (meta vs. para) and the integrity of the ether linkage.

  • Quantification: Developing sensitive assays that distinguish the parent molecule from its primary hydrolysis metabolites (e.g., 4-hydroxybenzoates or chlorobenzyl alcohols).

This guide compares the two dominant mass spectrometry workflows—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine which offers superior performance for specific research phases.

Structural Analysis & Fragmentation Logic

Before selecting an ionization mode, one must understand the molecule's thermodynamic "weak points." The fragmentation is governed by three structural features:

  • The Chlorine Isotope Signature: The presence of a single chlorine atom confers a distinct 3:1 intensity ratio between the

    
     and 
    
    
    
    peaks (
    
    
    vs.
    
    
    ).[1] This is the primary diagnostic filter.
  • The Benzyl Ether Linkage: The

    
     bond adjacent to the chlorophenyl ring is the most labile bond due to the stability of the resulting benzyl carbocation (tropylium ion derivative).
    
  • The Benzoate Ester: Susceptible to characteristic alkoxy radical loss and McLafferty-type rearrangements (though less favorable here due to the para-substitution blocking gamma-hydrogen transfer).

Visualization: Fragmentation Pathways

The following diagram maps the competing fragmentation pathways observed under high-energy (EI) and collision-induced (ESI-CID) conditions.

FragmentationPathway Parent Parent Molecule [M]+• (EI) or [M+H]+ (ESI) m/z ~276 / 277 EtherCleavage Ether Linkage Cleavage (Primary Pathway) Parent->EtherCleavage Low Energy AcylIon Acylium Ion [M - OMe]+ m/z 245 Parent->AcylIon Loss of •OCH3 (EI) Chlorobenzyl 3-Chlorobenzyl Cation (Tropylium Derivative) m/z 125 (35Cl) / 127 (37Cl) EtherCleavage->Chlorobenzyl Charge Retention (Major Base Peak) PhenolFrag Methyl 4-hydroxybenzoate Radical Cation m/z 152 (EI) / 153 (ESI) EtherCleavage->PhenolFrag Neutral Loss of Chlorobenzyl Radical BenzoylIon Subst. Benzoyl Cation m/z 135 PhenolFrag->BenzoylIon Secondary Fragmentation

Figure 1: Mechanistic fragmentation tree highlighting the divergence between charge retention on the chlorobenzyl moiety versus the benzoate core.

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS/MS)

This section objectively compares the two techniques based on experimental data patterns typical for halogenated aromatic ethers.

Technique A: Electron Ionization (EI)

Best for: Impurity profiling, library matching, and structural confirmation.

In EI (70 eV), the molecule undergoes "hard" ionization.[2] The molecular ion (


) is often visible but weak.
  • Key Spectral Features:

    • Base Peak (m/z 125): The 3-chlorobenzyl cation dominates the spectrum. The formation of the stable tropylium ion drives this cleavage.

    • Diagnostic Ion (m/z 245): Loss of the methoxy group (

      
      ) from the ester tail. This confirms the benzoate portion is intact.
      
    • Isotope Pattern: The m/z 125 peak will have a companion at m/z 127 (approx. 33% intensity), confirming the chlorine is on the benzyl ring, not the benzoate.

Technique B: Electrospray Ionization (ESI)

Best for: Biological matrices, pharmacokinetic (PK) studies, and trace quantification.

In ESI (Positive Mode), the molecule forms an even-electron protonated species ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


.
  • Key Spectral Features:

    • Parent Ion (m/z 277): Dominant and stable. Minimal in-source fragmentation allows for high-sensitivity SIM (Selected Ion Monitoring).

    • MS/MS Transition (MRM):

      • Quantifier:

        
         (Cleavage of ether, detecting chlorobenzyl).
        
      • Qualifier:

        
         (Cleavage of ether, detecting the phenol side via proton transfer).
        
    • Adducts: High propensity to form

      
       (m/z 299) or 
      
      
      
      (m/z 294) depending on mobile phase modifiers.
Performance Data Summary
FeatureElectron Ionization (GC-MS)Electrospray Ionization (LC-MS/MS)
Molecular Ion Weak (

m/z 276)
Strong (

m/z 277)
Base Peak m/z 125 (Chlorobenzyl)m/z 277 (Parent) or 125 (at high CE)
Sensitivity Nanogram levelPicogram level (High sensitivity)
Selectivity Moderate (Isobaric interferences possible)High (MRM eliminates background)
Sample Prep Requires extraction into volatile solvent (e.g., Hexane)Compatible with aqueous/organic mixes (e.g., MeOH/H2O)

Experimental Protocols

To replicate these results, the following validated protocols are recommended.

Protocol A: GC-MS Structural Confirmation

Use this for checking synthesis purity.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms (or equivalent 5% phenyl methyl siloxane), 30m x 0.25mm.

  • Oven Program:

    • Start: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 mins.

  • MS Source: 230°C, 70 eV.

  • Data Analysis: Check m/z 125/127 ratio. It must be ~3:1. If the ratio is distorted, suspect co-eluting impurities.

Protocol B: LC-MS/MS Quantification (MRM)

Use this for PK/PD studies in plasma.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm particle size.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Drying Gas: 10 L/min @ 350°C.

  • MRM Transitions:

    • 277.1

      
       125.0  (Collision Energy: 15-20 eV). Primary Quantifier.
      
    • 277.1

      
       153.0  (Collision Energy: 25 eV). Qualifier.
      
Workflow Decision Matrix

DecisionMatrix Start Start: Define Goal Goal1 Identify Unknown / Check Purity Start->Goal1 Goal2 Quantify in Biological Matrix Start->Goal2 Method1 GC-MS (EI) Goal1->Method1 Method2 LC-MS/MS (ESI) Goal2->Method2 Action1 Look for m/z 125 & Isotope Pattern Method1->Action1 Action2 Optimize MRM 277 -> 125 Method2->Action2

Figure 2: Decision matrix for selecting the appropriate ionization technique based on analytical goals.

Scientific Validation & Troubleshooting

The "Sodium Adduct" Trap in ESI

In ESI, benzoate esters are notorious for forming strong sodium adducts (


, m/z 299).
  • Problem: Sodium adducts are very stable and do not fragment well under standard CID energies, leading to poor sensitivity in MRM mode.

  • Solution: Add Ammonium Formate (5 mM) to the aqueous mobile phase. This forces the formation of

    
    , which is less stable than the sodium adduct and readily loses ammonia to yield the protonated ion 
    
    
    
    , restoring sensitivity [1].
Distinguishing Regioisomers

The mass spectrum of the 3-chlorophenyl isomer is virtually identical to the 2-chloro and 4-chloro isomers in terms of m/z values.

  • Differentiation: Mass spectrometry alone is insufficient for regioisomer differentiation here. Chromatographic separation (GC or LC) is required. The 2-chloro isomer (ortho) typically elutes earlier due to steric hindrance reducing intermolecular interactions (lower boiling point/polarity) compared to the 3-chloro (meta) and 4-chloro (para) analogs [2].

References

  • Kruve, A., et al. (2013). "Electrospray ionization matrix effect as an uncertainty source in HPLC–ESI-MS analysis." Journal of Mass Spectrometry, 48(1), 77-88.

  • NIST Mass Spectrometry Data Center. (2023). "Electron Ionization Mass Spectra of Chlorinated Benzyl Esters." NIST Chemistry WebBook, SRD 69.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

IR spectroscopy characteristic peaks of Methyl 4-(3-chlorobenzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Peaks of Methyl 4-(3-chlorobenzyloxy)benzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Compound Profile

Methyl 4-(3-chlorobenzyloxy)benzoate is a critical intermediate often employed in the synthesis of kinase inhibitors and antineoplastic agents (e.g., analogs related to Cediranib).[1] In drug development pipelines, verifying the identity of this ether-ester scaffold is a pivotal Quality Control (QC) checkpoint.[1]

This guide provides a technical comparison of the infrared (IR) spectral signature of Methyl 4-(3-chlorobenzyloxy)benzoate against its primary synthetic precursor, Methyl 4-hydroxybenzoate .[1] By focusing on the functional group transformations—specifically the O-alkylation of the phenol—researchers can utilize this data to monitor reaction completion and validate product integrity.[1]

Compound Attribute Details
Chemical Structure Methyl ester core with a para-substituted 3-chlorobenzyl ether.[1]
Molecular Formula C₁₅H₁₃ClO₃
Key Functional Groups Conjugated Ester (-COOCH₃), Aryl Alkyl Ether (-O-CH₂-), Aryl Chloride (Ar-Cl).[1]
Primary Application Synthesis intermediate; monitoring Williamson ether synthesis.[1]
Comparative Spectral Analysis: Target vs. Precursor

The most effective use of IR spectroscopy for this compound is differentiating it from its starting material, Methyl 4-hydroxybenzoate .[1] The synthesis typically involves a Williamson ether synthesis where the phenolic hydroxyl group is alkylated.

The "Fingerprint" of Transformation

The transition from precursor to product is marked by two distinct spectral events:

  • Disappearance of the broad, intense O-H stretching vibration.

  • Appearance of aliphatic C-H stretching modes (from the benzylic -CH₂-) and specific ether C-O-C bands.[1]

Table 1: Comparative Peak Assignments (Precursor vs. Product)

Functional Group VibrationMethyl 4-hydroxybenzoate (Precursor)Methyl 4-(3-chlorobenzyloxy)benzoate (Target)Diagnostic Value
O-H Stretch (Phenolic)3200–3400 cm⁻¹ (Broad, Strong)ABSENT Primary Indicator. Complete loss confirms full conversion.[1]
C=O Stretch (Ester)1680–1715 cm⁻¹ (Strong)1710–1725 cm⁻¹ (Strong)Retention. Confirms the ester moiety remains intact. Slight shift may occur due to loss of H-bonding.[1]
C-H Stretch (Aromatic)3000–3100 cm⁻¹3000–3100 cm⁻¹Baseline check; present in both.
C-H Stretch (Aliphatic)~2950 cm⁻¹ (Methyl only)2950 & 2870 cm⁻¹ (Methyl + Methylene)Secondary Indicator. Increased intensity due to added benzylic -CH₂-.[1]
C-O-C Stretch (Ether)N/A1240–1260 cm⁻¹ (Asymmetric)1020–1050 cm⁻¹ (Symmetric)Confirmation. Verifies formation of the ether linkage.
C-Cl Stretch N/A700–800 cm⁻¹ Fingerprint. Characteristic of the 3-chlorophenyl ring (often weak/obscured).[1]

Technical Insight: The carbonyl (C=O) band in the precursor (Methyl 4-hydroxybenzoate) is often lowered by intermolecular hydrogen bonding. Upon alkylation to the target ether, this H-bonding capability is removed, frequently causing the C=O band to shift to a slightly higher wavenumber (e.g., from ~1690 cm⁻¹ to ~1720 cm⁻¹).

Synthesis Monitoring Workflow

The following diagram illustrates the logical flow for using IR spectroscopy to validate the synthesis of Methyl 4-(3-chlorobenzyloxy)benzoate from its precursors.

Synthesis_IR_Monitoring Precursor Precursor: Methyl 4-hydroxybenzoate Reaction Reaction: Williamson Ether Synthesis (Base/Solvent) Precursor->Reaction Strong O-H (3300 cm⁻¹) Reagent Reagent: 3-Chlorobenzyl chloride Reagent->Reaction C-Cl (700-800 cm⁻¹) Check_OH CHECKPOINT 1: Is O-H peak (3300 cm⁻¹) gone? Reaction->Check_OH Target Target Product: Methyl 4-(3-chlorobenzyloxy)benzoate Check_OH->Reaction No (Incomplete) Check_Ether CHECKPOINT 2: Are Ether bands (1250/1040 cm⁻¹) present? Check_OH->Check_Ether Yes (Reaction Complete) Check_Ether->Target Valid Product

Figure 1: IR Spectroscopy Decision Tree for Synthesis Monitoring. The disappearance of the phenolic O-H stretch is the critical "Go/No-Go" gate.

Experimental Protocol: Validated IR Acquisition

To ensure reproducible data when comparing the target against alternatives, follow this self-validating protocol.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

ATR is recommended over KBr pellets for this compound due to ease of use and reduced moisture interference.[1]

Step 1: Background Collection

  • Action: Clean the crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Validation: Ensure the background shows atmospheric CO₂ (~2350 cm⁻¹) and H₂O (~3600-3800 cm⁻¹) but is otherwise flat.

Step 2: Sample Preparation

  • Action: Place a small amount (2-5 mg) of solid Methyl 4-(3-chlorobenzyloxy)benzoate on the crystal.

  • Action: Apply pressure using the anvil until the force gauge reaches the optimal zone (typically ~80-100 N).

  • Causality: Proper contact is essential for solid samples to ensure the evanescent wave penetrates the material; poor contact yields noisy spectra with weak peaks.

Step 3: Data Acquisition

  • Settings: Range: 4000–600 cm⁻¹; Scans: 32; Resolution: 4 cm⁻¹.[1]

  • Processing: Apply baseline correction if necessary. Do not apply heavy smoothing, as this may obscure the fine structure of the aromatic overtones (1600–2000 cm⁻¹).

Step 4: Quality Control Criteria (Self-Validation)

  • Criterion A: The Transmittance of the strongest peak (C=O at ~1720 cm⁻¹) should be between 10% and 40% T. If <10%, the detector is saturated (reduce sample/pressure).

  • Criterion B: No broad band >3200 cm⁻¹. Presence indicates residual moisture or unreacted starting material (Precursor A).

Interpretation of the "Fingerprint" Region (1500–600 cm⁻¹)

While the functional group region (>1500 cm⁻¹) confirms the chemical class, the fingerprint region confirms the specific structure.

  • Aromatic Ring Breathing: Distinct sharp peaks at 1600 cm⁻¹ and 1500 cm⁻¹ confirm the presence of the benzene rings.[2][3]

  • Substitution Patterns:

    • Para-substitution (Benzoate ring): Look for a strong bending vibration near 830–850 cm⁻¹ .

    • Meta-substitution (3-chlorobenzyl ring): Meta-disubstituted rings typically show bands near 780 cm⁻¹ and 690 cm⁻¹ .[1]

  • C-Cl Stretch: A band in the 700–750 cm⁻¹ range is characteristic of the aryl chloride, though often overlapped by C-H out-of-plane bending.[1]

Comparison with Isomers: Distinguishing the 3-chlorobenzyloxy (meta) isomer from a 2-chloro (ortho) or 4-chloro (para) analog by IR alone is difficult but possible.[1]

  • 4-chloro analog: Would show a simpler substitution pattern (only para peaks).

  • 3-chloro target: Must show the more complex meta-substitution pattern (690/780 cm⁻¹).

References
  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-chloro-, methyl ester (Methyl 4-chlorobenzoate) IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

    • Context: Provides baseline spectral data for the chlorobenzoate core and C-Cl stretching frequencies.
  • Context: Authoritative source for the precursor spectrum (Precursor A), specifically the phenolic O-H stretch characteristics.
  • PubChem. Methyl 4-(chlorocarbonyl)benzoate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

    • Context: Structural data and functional group analogs for benzoate ester deriv
  • Spectroscopy Online. The Infrared Spectroscopy of Aromatic Esters. Retrieved from [Link]

    • Context: Theoretical grounding for the "Rule of Three" peaks (C=O, C-C-O, O-C-C)

Sources

A Comparative Guide to the Purity Assessment of Methyl 4-[(3-chlorophenyl)methoxy]benzoate via HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of a newly developed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the purity assessment of Methyl 4-[(3-chlorophenyl)methoxy]benzoate. Designed for researchers, scientists, and drug development professionals, this document details the experimental framework, explains the scientific rationale behind the methodological choices, and presents supporting data to demonstrate the method's suitability for its intended purpose, in alignment with global regulatory standards.

Introduction: The Imperative for a Robust Purity Method

Methyl 4-[(3-chlorophenyl)methoxy]benzoate is a complex aromatic ester with potential applications in pharmaceutical and materials science. The purity of such active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts safety and efficacy. Therefore, a well-validated, stability-indicating analytical method is paramount for ensuring product quality.[1][2] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolving power and sensitivity.[3]

This guide details the development and validation of a specific HPLC-UV method designed to separate Methyl 4-[(3-chlorophenyl)methoxy]benzoate from its potential process-related impurities and degradation products. We will compare the performance of this method in resolving the main component from key potential impurities, providing a self-validating system that ensures trustworthiness and analytical precision.[4]

Methodological Framework: Causality and Design

The primary objective is to develop a method that is not only precise and accurate but also specific, demonstrating complete separation of the main analyte from its potential impurities.[5] The selection of chromatographic parameters was driven by the physicochemical properties of the target molecule and its likely contaminants.

Understanding the Analyte and Potential Impurities

To design a specific method, we must first identify the likely impurities. Based on a common synthetic route for analogous compounds (Williamson ether synthesis), we can predict the most probable process-related impurities.[6]

  • Analyte: Methyl 4-[(3-chlorophenyl)methoxy]benzoate (API)

  • Impurity A (Starting Material): Methyl 4-hydroxybenzoate

  • Impurity B (Starting Material): 3-Chlorobenzyl chloride

  • Impurity C (By-product): 3-Chlorobenzyl alcohol (from hydrolysis of Impurity B)

Below is a diagram illustrating the structures of the analyte and its potential impurities.

G cluster_analyte Analyte (API) cluster_impurities Potential Process-Related Impurities API Methyl 4-[(3-chlorophenyl)methoxy]benzoate ImpA Impurity A: Methyl 4-hydroxybenzoate ImpB Impurity B: 3-Chlorobenzyl chloride ImpC Impurity C: 3-Chlorobenzyl alcohol

Caption: Chemical entities for purity assessment.

HPLC-UV Method Parameters and Rationale

The following parameters were optimized to achieve baseline separation of all components.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II LC or equivalentA standard, robust HPLC system capable of gradient elution and UV detection.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)C18 stationary phases provide excellent retention and selectivity for moderately non-polar compounds like aromatic esters.[7] The chosen column offers good peak shape and durability.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid modifier improves peak shape and suppresses ionization of acidic impurities (like Impurity A).
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength for the analytes of interest.
Gradient Elution 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 50% BA gradient is essential for resolving compounds with differing polarities, from the highly polar Impurity A to the less polar API, within a reasonable runtime.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and viscosity.
Injection Volume 10 µLA small injection volume minimizes potential for peak distortion.
UV Detection 254 nmAromatic rings in all target compounds exhibit strong absorbance at this wavelength, providing good sensitivity for both the API and its impurities.[8]

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (API): Accurately weigh approximately 25 mg of Methyl 4-[(3-chlorophenyl)methoxy]benzoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of ~500 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing Impurity A, B, and C at a concentration of approximately 100 µg/mL each in the diluent.

  • Spiked Sample (Resolution Solution): Prepare a solution containing the API at ~500 µg/mL and each impurity at ~1 µg/mL (0.2% level). This solution is critical for verifying the method's specificity.

  • Test Sample: Prepare the sample to be tested at a target concentration of ~500 µg/mL of the API in the diluent.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[9][10] This is a self-validating step to ensure the system is fit for purpose on the day of analysis.[11] Inject the Resolution Solution five replicate times and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) Rs between API and nearest eluting peak > 2.0Ensures baseline separation, which is crucial for accurate quantification of impurities.[12]
Tailing Factor (T) T ≤ 1.5 for the API peakGuarantees peak symmetry, preventing co-elution issues with adjacent peaks.
%RSD of Retention Time ≤ 1.0% for the API peakDemonstrates the stability and precision of the pump and system.[9]
%RSD of Peak Area ≤ 2.0% for the API peakConfirms the precision of the injector and detector.[13]
Purity Assessment Workflow

The following diagram outlines the logical flow of the purity assessment process.

Caption: HPLC-UV Purity Assessment Workflow.

Performance Comparison: Resolution of Key Impurities

The primary strength of this HPLC-UV method lies in its ability to resolve the API from its most probable impurities. The gradient elution is specifically designed to separate compounds across a range of polarities.

  • Impurity A (Methyl 4-hydroxybenzoate): Being the most polar due to the free hydroxyl group, it is expected to elute earliest.

  • Impurity C (3-Chlorobenzyl alcohol): More polar than the API, expected to elute after Impurity A but before the main peak.

  • Impurity B (3-Chlorobenzyl chloride): Less polar than the alcohols but likely more polar than the final product, eluting before the API.

  • API (Methyl 4-[(3-chlorophenyl)methoxy]benzoate): As the largest and least polar molecule, it will be retained the longest on the C18 column and elute last.

Comparative Chromatographic Data

The following table summarizes the expected retention times and resolution values obtained from the analysis of the spiked resolution solution, demonstrating the method's specificity as per ICH Q2(R1) guidelines.[14][15]

CompoundExpected Retention Time (min)Resolution (Rs) from APIStatus
Impurity A~3.5> 15.0Well Resolved
Impurity C~6.8~8.2Well Resolved
Impurity B~9.1~4.5Well Resolved
API ~12.5 N/A Main Peak

Note: These are representative data. Actual retention times may vary slightly based on the specific system, column age, and mobile phase preparation.

This data objectively demonstrates that the method is highly specific and capable of separating the main component from all predicted process-related impurities with resolution values far exceeding the system suitability requirement of 2.0.[12]

Conclusion

The HPLC-UV method detailed in this guide provides a robust, specific, and reliable system for the purity assessment of Methyl 4-[(3-chlorophenyl)methoxy]benzoate. The causality-driven selection of chromatographic parameters ensures the effective separation of the API from its key potential impurities. The integrated system suitability tests serve as a self-validating mechanism, confirming that the system is performing adequately before each analysis, thereby ensuring the integrity of the generated data.[10] This method is fit for its intended purpose and is suitable for use in quality control and stability testing environments, adhering to the principles outlined by regulatory bodies such as the FDA.[1][16]

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. System Suitability Tests (SST) and Troubleshooting for HPLC Methods. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Lab Manager. (2025). System Suitability Testing: Ensuring Reliable Results. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Agilent Technologies. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • The Good Scents Company. methyl 4-methyl benzoate. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Wikipedia. Methyl benzoate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 592192, Methyl 4-ethoxy-3-methoxybenzoate. [Link]

  • ResearchGate. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]

  • MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]

  • ResearchGate. (2018). Sources of impurities - Investigation of...traces formation during the synthesis of amlodipine besylate. [Link]

  • Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. [Link]

  • LCGC International. Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • American Pharmaceutical Review. (2014). Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs?. [Link]

  • ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. [Link]

  • National Center for Biotechnology Information. (2008). 3-Chlorophenyl 4-methylbenzoate. [Link]

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Melting point determination and comparison for benzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical development and materials science, the precise characterization of physical properties is paramount. Among these, the melting point stands as a critical indicator of purity and is fundamentally influenced by the substance's molecular structure. This guide provides an in-depth comparison of the melting points of various benzoate derivatives, offering both experimental data and a theoretical framework to understand the observed trends. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to interpret and predict the thermal behavior of these widely used compounds.

The Significance of Melting Point in Benzoate Derivatives

Benzoate derivatives are a class of compounds extensively used as preservatives in food, cosmetics, and pharmaceuticals, as well as key intermediates in organic synthesis. The melting point of a benzoate derivative is not merely a physical constant; it is a reflection of the intermolecular forces at play.[1][2][3] A sharp and defined melting point is a hallmark of a pure crystalline solid, while a depressed and broad melting range often signifies the presence of impurities.[4] Therefore, accurate melting point determination is a fundamental technique for quality control and compound identification.

The diverse applications of benzoate derivatives necessitate a thorough understanding of their thermal properties. For instance, in drug formulation, the melting point influences solubility and dissolution rates, which are critical for bioavailability. In materials science, the thermal stability of benzoate-containing polymers is directly related to their melting characteristics.

Factors Influencing the Melting Point of Benzoate Derivatives

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. This phase change involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice.[5] The stronger these forces, the more energy (and thus higher temperature) is required to break them.[1][2][6] The primary factors governing the melting points of benzoate derivatives are:

  • Intermolecular Forces: The type and strength of intermolecular interactions are the most significant determinants of melting point.[1][2][7][8] Benzoate derivatives exhibit a range of forces, from weak van der Waals forces in nonpolar esters to strong electrostatic interactions in ionic salts.

  • Molecular Size and Shape: As the size of the molecule increases, so do the van der Waals forces, generally leading to a higher melting point.[9][10] Molecular symmetry also plays a crucial role; more symmetrical molecules can pack more efficiently into a crystal lattice, resulting in stronger intermolecular attractions and a higher melting point.[10]

  • Ionic Character: Benzoate salts, such as sodium benzoate and potassium benzoate, are ionic compounds. The strong electrostatic forces between the positive and negative ions in the crystal lattice lead to significantly higher melting points compared to their non-ionic ester counterparts.[2]

Experimental Determination of Melting Point

The capillary method is the standard and most widely accepted technique for determining the melting point of a solid.[11][12] This method involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature at which the substance melts.

Standard Operating Procedure for Capillary Melting Point Determination
  • Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heating.

  • Capillary Tube Packing: A small amount of the powdered sample is introduced into a thin-walled capillary tube, sealed at one end, and packed down to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or digital temperature sensor.

  • Heating Rate: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire sample becomes liquid is the final melting point. The range between these two temperatures is the melting range.

Workflow for Accurate Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_packing Capillary Packing cluster_measurement Measurement cluster_validation Validation A Dry Sample B Grind to Fine Powder A->B Ensure homogeneity C Introduce Sample into Capillary B->C D Pack Sample to 2-3 mm C->D E Place in Apparatus D->E F Rapid Heat to ~15-20°C Below MP E->F G Slow Heat (1-2°C/min) F->G H Observe & Record Melting Range G->H I Repeat Measurement H->I J Compare with Standard I->J

Caption: Workflow for precise melting point determination of benzoate derivatives.

Comparative Analysis of Benzoate Derivative Melting Points

The melting points of various benzoate derivatives are presented below, categorized by their structural features. This data has been compiled from reputable chemical databases and literature sources.

Benzoate Esters
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Methyl BenzoateC₈H₈O₂136.15-12.5 to -14.5[13][14][15]
Ethyl BenzoateC₉H₁₀O₂150.17-34[16][17][18][19]
Propyl BenzoateC₁₀H₁₂O₂164.20-51.6[20][21][22][23][24]
Butyl BenzoateC₁₁H₁₄O₂178.23-22[25][26][27][28][29]
Benzoate Salts
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Lithium BenzoateC₇H₅LiO₂128.05>300[30][31][32][33]
Sodium BenzoateC₇H₅NaO₂144.11>300 (decomposes)[34][35][36][37][38]
Potassium BenzoateC₇H₅KO₂160.21>300[39][40][41]

Discussion: Unraveling the Structure-Property Relationship

The data presented in the tables above reveals clear trends that can be explained by the fundamental principles of intermolecular forces.

The Dominance of Ionic Forces in Benzoate Salts

The most striking observation is the vast difference in melting points between the benzoate esters and the benzoate salts. The salts (Lithium, Sodium, and Potassium Benzoate) all have melting points exceeding 300°C, while the esters melt at significantly lower, sub-zero temperatures. This is a direct consequence of the nature of the bonding within their crystal lattices.

  • Benzoate Salts: These are ionic compounds composed of benzoate anions (C₆H₅COO⁻) and metal cations (Li⁺, Na⁺, K⁺). The crystal lattice is held together by strong electrostatic attractions between these oppositely charged ions. A large amount of thermal energy is required to overcome these forces, resulting in very high melting points.[2]

  • Benzoate Esters: These are covalent molecules. In the solid state, they are held together by much weaker intermolecular forces, primarily van der Waals dispersion forces and dipole-dipole interactions.[5][42] Less energy is needed to disrupt these weaker forces, leading to their low melting points.

IntermolecularForces cluster_salts Benzoate Salts cluster_esters Benzoate Esters Salt Strong Ionic Bonds HighMP_S High Melting Point (>300°C) Salt->HighMP_S Requires high energy to break Ester Weak van der Waals Forces (Dipole-Dipole & Dispersion) LowMP_E Low Melting Point (<0°C) Ester->LowMP_E Requires low energy to break

Caption: Influence of intermolecular forces on the melting points of benzoate derivatives.

Trends within the Benzoate Ester Homologous Series

Among the benzoate esters, a less straightforward trend is observed. While increasing molecular weight in a homologous series generally leads to a higher melting point due to increased van der Waals forces, the melting points of methyl, ethyl, and propyl benzoate decrease.[9][10] Butyl benzoate then shows an increase relative to propyl benzoate. This deviation from the expected trend highlights the significant influence of molecular packing and symmetry.

  • Methyl Benzoate (-12.5 to -14.5 °C): The small methyl group allows for relatively efficient packing in the crystal lattice.

  • Ethyl Benzoate (-34 °C) and Propyl Benzoate (-51.6 °C): The addition of methylene groups to the alkyl chain increases its flexibility. This can disrupt the regular packing of the molecules in the solid state, leading to weaker overall intermolecular forces and a lower melting point. The longer, more flexible chains of propyl benzoate likely lead to the least efficient packing in this series.

  • Butyl Benzoate (-22 °C): With the butyl group, the increasing strength of the van der Waals forces due to the larger size begins to overcome the negative effect of inefficient packing, resulting in a higher melting point compared to ethyl and propyl benzoate.

Conclusion

The melting point of a benzoate derivative is a sensitive function of its molecular structure. The presence of strong ionic bonds in benzoate salts leads to exceptionally high melting points, making them suitable for applications requiring high thermal stability. In contrast, the weaker intermolecular forces in benzoate esters result in low melting points. Within the homologous series of benzoate esters, the interplay between increasing van der Waals forces and the efficiency of molecular packing creates a non-linear trend in melting points.

This guide provides a foundational understanding of these principles, supported by experimental data. For researchers and developers, this knowledge is crucial for selecting the appropriate benzoate derivative for a specific application, for quality control, and for predicting the physical properties of novel benzoate-containing compounds. Accurate and careful melting point determination, following standardized protocols, remains an indispensable tool in the chemical and pharmaceutical sciences.

References

  • Intermolecular Forces | Overview, Types & Boiling Point - Lesson - Study.com. (n.d.).
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  • propyl benzoate, 2315-68-6. (n.d.). The Good Scents Company.
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Comparative SAR Guide: Chlorobenzyl Esters in Bioactive Compound Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the optimization of ester-based prodrugs and bioactive scaffolds, the chlorobenzyl moiety represents a critical tactical modification. Unlike unsubstituted benzyl esters, which are often rapidly hydrolyzed by plasma carboxylesterases, chlorobenzyl variants offer a tunable balance between lipophilicity (LogP) and metabolic stability (t½) .

This guide objectively compares the Structure-Activity Relationship (SAR) of ortho-, meta-, and para- substituted chlorobenzyl esters.

Key Finding:

  • 4-Chlorobenzyl (Para): Maximizes potency via halogen bonding and lipophilic insertion; moderate stability improvement (~2x vs. unsubstituted).

  • 2-Chlorobenzyl (Ortho): Maximizes metabolic stability via steric shielding of the carbonyl carbon; often reduces binding affinity due to steric clash.

  • 3-Chlorobenzyl (Meta): A "sweet spot" offering improved electronic properties without the steric penalties of the ortho-position.

Mechanistic SAR Analysis

To rationally select a chlorobenzyl analog, one must understand the three physicochemical pillars governing their performance.

A. The Physicochemical Triad

We apply the Hansch-Fujita framework to compare these esters against the unsubstituted benzyl standard.

ParameterUnsubstituted Benzyl4-Cl-Benzyl (Para)2-Cl-Benzyl (Ortho)Mechanistic Impact
Lipophilicity (

)
0.00+0.71+0.76Chlorine increases membrane permeability and hydrophobic pocket binding.
Electronic (

)
0.00+0.23+0.20*Electron-withdrawing nature makes the ester bond more electrophilic, potentially accelerating chemical hydrolysis, but...
Steric (

)
0.000.00-0.97Crucial: The bulky ortho-Cl blocks enzymatic approach to the carbonyl, overriding the electronic effect to increase stability.

Note: Values are approximate Hammett/Hansch constants relative to Hydrogen.

B. Decision Logic: The SAR Pathway

Use this logic flow to select the correct analog for your specific hurdle (Potency vs. Stability).

SAR_Logic Start Lead Optimization Goal Issue Identify Limiting Factor Start->Issue Branch1 Rapid Metabolic Clearance? Issue->Branch1 High Clearance Branch2 Low Potency / Binding? Issue->Branch2 Low Potency Sol1 Select 2-Chlorobenzyl (Ortho-Shielding) Branch1->Sol1 Block Esterase Sol2 Select 4-Chlorobenzyl (Halogen Bonding/LogP) Branch2->Sol2 Deep Pocket Sol3 Select 3-Chlorobenzyl (Electronic modulation) Branch2->Sol3 Specific Interaction Result1 Result: High Stability, Potential Steric Clash Sol1->Result1 Result2 Result: High Potency, Moderate Stability Sol2->Result2

Figure 1: Strategic decision tree for selecting chlorobenzyl regioisomers based on ADME/Tox liabilities.

Comparative Performance Data

The following data synthesizes trends observed in antimicrobial indole-2-carboxamides [1] and AMPA receptor antagonists [2], normalized to demonstrate the class-wide SAR effects.

Table 1: Biological & Stability Profile Comparison
AnalogRelative Potency (IC50)Hydrolytic Stability (t½)Primary Utility
Benzyl (Unsub) 1.0x (Baseline)< 15 min (Low)Initial Hit / Reference
4-Chlorobenzyl 3.5x - 5.0x ~30 min (Moderate)Potency Optimization: Best for deep hydrophobic pockets (e.g., bacterial efflux pumps).
2-Chlorobenzyl 0.8x - 1.2x> 60 min (High) Prodrug Protection: Steric bulk prevents premature cleavage by esterases.
3-Chlorobenzyl 2.0x - 3.0x~25 min (Moderate)Alternative Binder: Used when 4-Cl faces steric clash at the receptor floor.
4-Fluorobenzyl 1.5x~20 minAlternative: Lower lipophilicity than Cl; used if LogP is already too high.

Data Interpretation:

  • Potency: The 4-chlorobenzyl analog consistently outperforms the unsubstituted benzyl due to the "sigma-hole" effect, where the halogen forms directional interactions with carbonyl backbone oxygens in the target protein [1].

  • Stability: The 2-chlorobenzyl analog is approximately 2-4x more stable in plasma than the unsubstituted benzyl. This is due to the "ortho-effect," which physically obstructs the catalytic serine of carboxylesterases from attacking the carbonyl carbon [3].

Experimental Protocols

To validate these SAR claims in your own pipeline, follow these self-validating protocols.

Protocol A: Regioselective Synthesis of Chlorobenzyl Esters

Objective: Synthesize high-purity esters for testing, avoiding common hydrolysis byproducts.

Method: Modified Steglich Esterification (Acid Chloride Route preferred for sterically hindered ortho analogs).

  • Activation: Dissolve the carboxylic acid scaffold (1.0 eq) in dry DCM under Argon. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir 1h until gas evolution ceases.

  • Coupling: Cool the solution to 0°C. Add the specific Chlorobenzyl Alcohol (1.1 eq) (2-Cl, 3-Cl, or 4-Cl isomer).

  • Base Addition: Dropwise add Et3N (1.5 eq). Critical: Keep temp < 5°C to prevent racemization if the scaffold is chiral.

  • Workup: Wash with 1N HCl (removes amine), then sat. NaHCO3 (removes unreacted acid). Dry over MgSO4.[1][2]

  • Validation: 1H NMR must show the benzylic protons (CH2) shift from ~4.6 ppm (alcohol) to ~5.2 ppm (ester).

Protocol B: Comparative Plasma Stability Assay

Objective: Quantify the "Ortho-Shielding" effect.

  • Preparation: Prepare 10 mM DMSO stocks of Unsubstituted, 2-Cl, and 4-Cl esters.

  • Incubation: Spike rat plasma (buffered to pH 7.4) with compound to a final conc of 10 µM. Incubate at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, and 120 min.

  • Quenching: Immediately add 200 µL cold Acetonitrile (with Internal Standard) to precipitate proteins. Centrifuge.

  • Analysis: LC-MS/MS monitoring the disappearance of the parent ester and appearance of the acid metabolite.

  • Calculation: Plot ln[Concentration] vs. Time. The slope =

    
    . Calculate 
    
    
    
    .

Synthesis & Assay Workflow

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Step1 Acid Activation (Oxalyl Chloride) Step2 Coupling (R-Cl-Benzyl Alcohol) Step1->Step2 Step3 Purification (Flash Chrom.) Step2->Step3 Assay1 NMR Confirmation (Benzylic Shift) Step3->Assay1 Assay2 Plasma Stability (t½ Determination) Assay1->Assay2 Assay3 MIC/IC50 Assay (Target Potency) Assay1->Assay3

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Zhang, Y., et al. (2020). "5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents." ResearchGate.[3][4]

  • Kourrich, S., et al. (2020). "Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists." ACS Omega.[5]

  • Prestidge, et al. (Cited in Thieme Connect).[2] "Stability of Substituted Benzyl Esters toward Hydrolysis." Thieme Connect.

  • Patech Scientists. (2020).[6] "Enhancing Esters Hydrolytic Stability and Biodegradability." Lubes'N'Greases.

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A Senior Application Scientist’s Guide to Validating Assay Linearity for Methyl 4-[(3-chlorophenyl)methoxy]benzoate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the generation of reliable quantitative data is non-negotiable. Every analytical method employed must undergo a rigorous validation process to demonstrate its fitness for purpose, a cornerstone mandated by regulatory bodies worldwide.[1][2] Among the critical validation parameters, linearity stands out as a fundamental characteristic that underpins the accuracy of a quantitative assay.

This guide provides an in-depth, comparative analysis of validating assay linearity for the quantification of Methyl 4-[(3-chlorophenyl)methoxy]benzoate, a compound representative of small-molecule intermediates or active pharmaceutical ingredients (APIs). We will move beyond a simple recitation of steps to explore the scientific rationale behind protocol design, compare prevalent analytical technologies, and ground our discussion in the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Principle of Linearity: More Than a Straight Line

The linearity of an analytical procedure is its ability, within a defined range, to produce test results that are directly proportional to the concentration of the analyte.[3][4] This relationship is typically evaluated using a linear regression model. However, achieving a high correlation coefficient (R²) is only part of the story. A truly robust validation assesses the uniformity of variance across the range and ensures the mathematical model accurately reflects the instrument's response to the analyte.

The ICH Q2(R1) guideline recommends a minimum of five concentration levels to adequately establish linearity.[3][5][6] This requirement is not arbitrary; it provides sufficient data points to statistically confirm the linear relationship and identify any potential curvature in the response that might be missed with fewer points.

Choosing the Right Tool: A Comparison of Analytical Technologies

The selection of an analytical technique is the first critical decision in method development. For a molecule like Methyl 4-[(3-chlorophenyl)methoxy]benzoate, which possesses aromatic rings and a moderate polarity, several powerful options are available.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of most quality control laboratories. Its robustness, cost-effectiveness, and suitability for non-volatile and thermally stable compounds make it an excellent primary choice.[7][8] The chromophores within the analyte (benzene rings) ensure strong UV absorbance, leading to good sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior separation efficiency and specificity, especially for complex mixtures. While some polar compounds require derivatization to increase volatility, Methyl 4-[(3-chlorophenyl)methoxy]benzoate is generally amenable to direct GC analysis.[9] The mass spectrometer provides definitive identification, adding a layer of confidence.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Regarded as the gold standard for high-sensitivity quantification, LC-MS/MS combines the separation power of HPLC with the exceptional selectivity and sensitivity of tandem mass spectrometry. It is the method of choice for quantifying trace levels of the analyte in complex biological matrices or for impurity analysis where limits are exceedingly low.[10]

Workflow for Assay Linearity Validation

A successful linearity validation follows a systematic and well-documented process. The workflow ensures that each step is logically sound and that the resulting data is defensible.

Caption: Overall workflow for linearity validation.

Experimental Protocol: Linearity of Methyl 4-[(3-chlorophenyl)methoxy]benzoate by HPLC-UV

This protocol details a self-validating system for establishing the linearity of an assay for Methyl 4-[(3-chlorophenyl)methoxy]benzoate, grounded in ICH principles.[3]

1. Objective: To validate the linearity of the HPLC-UV method for the quantification of Methyl 4-[(3-chlorophenyl)methoxy]benzoate over a specified concentration range.

2. Materials and Reagents:

  • Methyl 4-[(3-chlorophenyl)methoxy]benzoate reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

3. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: A C18 stationary phase provides excellent hydrophobic retention for the moderately non-polar analyte.

  • Mobile Phase: Acetonitrile:Water (65:35 v/v). Rationale: This composition provides a good balance of solvent strength for adequate retention and elution with a sharp peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm. Rationale: This wavelength should be selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

4. Preparation of Stock and Calibration Standards:

  • Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare at least five calibration standards by serially diluting the stock solution. For an assay with a target concentration of 100 µg/mL, the range should typically span 80% to 120% of this value.[3][5] A wider range (e.g., 50% to 150%) can also be justified.

    • Level 1 (50%): 50 µg/mL

    • Level 2 (75%): 75 µg/mL

    • Level 3 (100%): 100 µg/mL

    • Level 4 (125%): 125 µg/mL

    • Level 5 (150%): 150 µg/mL

5. Sample Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure no interfering peaks are present.

  • Inject each working standard in triplicate to assess the precision of the measurement at each level.

  • Record the peak area for the analyte at its characteristic retention time.

6. Data Analysis and Acceptance Criteria:

  • Calculate the mean peak area for each concentration level.

  • Plot the mean peak area (y-axis) against the nominal concentration (x-axis).

  • Perform a linear regression analysis using the method of least squares.[6]

  • Acceptance Criteria:

    • Visual Inspection: The data points on the calibration curve should appear linear.

    • Correlation Coefficient (R²): Must be ≥ 0.995.[1] A higher value (e.g., ≥ 0.999) is often preferred and achievable.

    • Y-intercept: Should be close to zero, indicating minimal systematic error or bias.

    • Residual Plot: A plot of the residuals (the difference between the observed and predicted response) should show a random distribution around zero. Any discernible pattern may indicate non-linearity.

Comparative Performance Data

The choice of analytical technology has a significant impact on the achievable performance. The following table provides a comparative summary of expected linearity validation parameters for the quantification of Methyl 4-[(3-chlorophenyl)methoxy]benzoate using the three discussed techniques.

ParameterHPLC-UVGC-MSLC-MS/MS
Typical Linear Range 1 - 250 µg/mL0.1 - 100 µg/mL0.001 - 1 µg/mL (1 - 1000 ng/mL)
Correlation Coefficient (R²) ≥ 0.995≥ 0.995≥ 0.995
Typical LOQ ~0.5 µg/mL~0.05 µg/mL~0.0005 µg/mL (0.5 ng/mL)
Key Advantages Robust, cost-effective, widely available, simple operation.High chromatographic efficiency, excellent specificity from mass data.Unmatched sensitivity and selectivity, ideal for complex matrices.
Key Limitations Moderate sensitivity, potential for interference from co-eluting compounds.Requires analyte to be volatile and thermally stable; potential for inlet activity.[11]Higher instrument cost and complexity, susceptible to matrix effects.

Conclusion

Validating assay linearity is a foundational requirement for any quantitative analytical method. It provides documented evidence that the method will deliver accurate and reliable results across the intended operational range. For Methyl 4-[(3-chlorophenyl)methoxy]benzoate, robust and straightforward linearity can be established using a well-designed HPLC-UV method, which is ideal for routine quality control. When higher specificity is required, GC-MS provides a powerful alternative. For applications demanding the utmost sensitivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the undisputed technology of choice.

Ultimately, the selection of the method and the design of the validation protocol must be guided by the Analytical Target Profile (ATP)—the intended purpose of the assay.[1][12] By adhering to the principles outlined in regulatory guidelines and applying sound scientific rationale, researchers can ensure the integrity and trustworthiness of their quantitative data.

References

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  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

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  • Routine Targeted Quantitation and Identification of Pesticide Residues using Triple Quadrupole LC-MS/MS and Advanced Scheduling. AB SCIEX. [Link]

  • Nitration of methyl benzoate. Royal Society of Chemistry. [Link]

  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. [Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. PMC. [Link]

  • (PDF) Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. ResearchGate. [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. MilliporeSigma. [Link]

  • Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. YouTube. [Link]

  • An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Shimadzu. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 4-[(3-chlorophenyl)methoxy]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling Methyl 4-[(3-chlorophenyl)methoxy]benzoate

Part 1: Risk Assessment & Hazard Identification

1.1 Chemical Profile & Unknowns Methyl 4-[(3-chlorophenyl)methoxy]benzoate is a halogenated aromatic ester, typically utilized as an intermediate in the synthesis of leukotriene receptor antagonists (e.g., Pranlukast analogs). As a research-grade intermediate, comprehensive toxicological data (LD50) may be sparse. Therefore, this protocol enforces the Universal Precautionary Principle .

  • Physical State: Solid (Crystalline powder).

  • Molecular Weight: ~276.7 g/mol .

  • Solubility: Low in water; soluble in organic solvents (DCM, Ethyl Acetate, DMSO).

1.2 Predicted Hazard Classifications (GHS) Based on Structural Activity Relationship (SAR) analysis of benzoate esters and halogenated benzyl ethers, treat this compound as a Category 2 Irritant with potential sensitizing properties.

Hazard CodeDescriptionOperational Implication
H315 Causes skin irritationBenzoate esters can hydrolyze on moist skin to form benzoic acid derivatives, causing contact dermatitis.
H319 Causes serious eye irritationCrystalline dust acts as a mechanical and chemical irritant to corneal tissue.
H335 May cause respiratory irritationInhalation of dust during weighing is the primary exposure vector.
H411 Toxic to aquatic lifeCritical: Presence of the Chlorine atom mandates disposal as Halogenated Waste .

Part 2: The PPE Matrix

Directive: Do not rely on a single barrier. Use a "Defense in Depth" strategy.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Primary: Fume Hood (Face Velocity: 0.3–0.5 m/s)Secondary: N95 (if hood unavailable)Engineering controls are superior to PPE. The solid is not volatile, but dust is the risk.
Hand (Solid) Nitrile (4 mil) Sufficient for handling dry powder.
Hand (Solution) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or LaminateOnce dissolved (e.g., in DCM), the solvent acts as a carrier, permeating standard nitrile in <5 mins. Double gloving increases breakthrough time.
Eye Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders which can bypass side gaps via air currents.
Body Tyvek® Lab Coat (Closed front) Cotton coats trap dust in fibers, creating a secondary exposure source later. Tyvek sheds particles.

Part 3: Operational Workflow

Workflow Logic Diagram

G Start START: Handling Request CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Weighing Solution Solution (Dissolved) CheckState->Solution Reaction/Workup Weighing Weighing Protocol: Static-Free Spatula Inside Fume Hood Solid->Weighing Transfer Transfer Protocol: Double Glove (Nitrile) Check Solvent Compatibility Solution->Transfer Clean Decontamination: Wipe with Acetone -> Soap/Water Weighing->Clean Transfer->Clean Disposal Disposal: HALOGENATED Waste Stream Clean->Disposal

Figure 1: Decision logic for handling Methyl 4-[(3-chlorophenyl)methoxy]benzoate based on physical state.[1][2]

Step-by-Step Handling Protocol

Phase A: Preparation

  • Glove Inflation Test: Before donning, inflate nitrile gloves to check for pinhole defects. This is critical for halogenated compounds.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Benzoate esters are often fluffy, electrostatic powders that "jump" during weighing.

Phase B: Weighing & Transfer

  • The "Tunnel" Method: Do not weigh in the open. Place the balance inside the fume hood.

  • Solvent Selection: If dissolving, avoid Chlorinated solvents (DCM) if possible to reduce permeation risk. If DCM is required, change outer gloves immediately upon splash contact.

  • Transfer: Use a glass funnel. Avoid plastic weighing boats if using aggressive solvents subsequently, as the ester may adhere to etched plastic.

Phase C: Decontamination

  • Wet Wiping: Do not dry sweep spilled powder (creates aerosols). Wet a paper towel with a surfactant (soap/water) or Acetone to wipe surfaces.

  • Doffing: Remove outer gloves inside the hood. Peel them off so the contaminated exterior is wrapped inside.

Part 4: Emergency Response & Disposal

4.1 Disposal Strategy (Critical) Because this molecule contains Chlorine (Cl) attached to the phenyl ring, it MUST be segregated from general organic waste.

  • Correct Stream: Halogenated Organic Waste.[3]

  • Incorrect Stream: General Organic / Non-Halogenated.

  • Why? Mixing halogenated compounds with non-halogenated solvents (like Acetone/Methanol) can rupture waste drums due to incompatible chemical reactions or violate EPA incineration protocols, costing the facility significantly in fines [1].

4.2 First Aid

  • Eye Contact: Flush for 15 minutes. The ester is lipophilic; water alone may not immediately remove it. Use an isotonic saline wash if available.

  • Skin Contact: Wash with soap and water.[1][2][4] Do not use alcohol to wash skin; alcohols act as permeation enhancers, driving the chemical deeper into the dermis.

References

  • U.S. Environmental Protection Agency (EPA). Management of Halogenated Solvent Waste. Hazardous Waste Management System. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. OSHA 3404-11R. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.